molecular formula C27H44O7 B10818172 25R-Inokosterone

25R-Inokosterone

Cat. No.: B10818172
M. Wt: 480.6 g/mol
InChI Key: JQNVCUBPURTQPQ-LQRAUZPRSA-N
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Description

25R-Inokosterone is a useful research compound. Its molecular formula is C27H44O7 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H44O7

Molecular Weight

480.6 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16+,18+,20-,21+,22+,23-,24-,25-,26-,27+/m1/s1

InChI Key

JQNVCUBPURTQPQ-LQRAUZPRSA-N

Isomeric SMILES

C[C@H](CC[C@H]([C@@](C)([C@H]1CC[C@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO

Canonical SMILES

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO

Origin of Product

United States

Foundational & Exploratory

The Molecular Mechanism of 25R-Inokosterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25R-Inokosterone is a phytoecdysteroid, a class of plant-derived steroids structurally similar to insect molting hormones. Like other ecdysteroids, its primary mechanism of action is the activation of the Ecdysone (B1671078) Receptor (EcR), a nuclear receptor that plays a critical role in arthropod development. This document provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental methodologies associated with this compound and related ecdysteroids. While specific quantitative binding and activity data for the 25R isomer of Inokosterone are not extensively available in public literature, this guide consolidates the established principles of ecdysteroid action, supported by data from closely related compounds, to provide a comprehensive technical resource.

Core Mechanism of Action: Ecdysone Receptor Agonism

The principal molecular target of this compound is the Ecdysone Receptor (EcR), a ligand-activated transcription factor.[1] The functional receptor is a non-covalent heterodimer composed of the EcR protein and the Ultraspiracle protein (USP), which is the insect ortholog of the vertebrate Retinoid X Receptor (RXR).[1] For high-affinity ligand binding to occur, EcR must be dimerized with USP.[1]

Upon binding of an agonist like this compound to the ligand-binding domain (LBD) of the EcR subunit, the receptor complex undergoes a conformational change. This activated heterodimer then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.[1] This binding event initiates the recruitment of co-activator proteins and the general transcription machinery, leading to the transcriptional activation of a cascade of genes responsible for processes such as molting and metamorphosis in insects.[1]

The Ecdysone Signaling Pathway

The canonical ecdysteroid signaling pathway is initiated by the binding of the hormone to the EcR/USP heterodimer within the cell nucleus. This ligand-receptor interaction triggers a downstream cascade of gene activation. Key early-response genes that are directly activated include Broad-Complex (Br-C), E74, and E75. These genes encode transcription factors that, in turn, regulate a larger set of late-response genes, orchestrating the complex biological processes of development.

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm 25R_Inokosterone_cyto This compound 25R_Inokosterone_nuc This compound 25R_Inokosterone_cyto->25R_Inokosterone_nuc Nuclear Translocation EcR_USP EcR/USP Heterodimer 25R_Inokosterone_nuc->EcR_USP Binding Active_Complex Activated EcR/USP Complex EcRE EcRE (DNA) Active_Complex->EcRE Binds to Target_Genes Early Response Genes (e.g., Br-C, E74, E75) EcRE->Target_Genes Activates Transcription Transcription & Translation Target_Genes->Transcription Proteins Regulatory Proteins Transcription->Proteins Late_Genes Late Response Genes Proteins->Late_Genes Regulates Physiological_Response Physiological Response (e.g., Molting) Late_Genes->Physiological_Response Leads to

Fig. 1: Ecdysteroid Signaling Pathway

Quantitative Activity of Ecdysteroids

While specific binding affinity (Kd) and half-maximal effective concentration (EC50) values for this compound are not readily found in the surveyed literature, data from other potent phytoecdysteroids illustrate the high affinity and activity characteristic of this class of molecules. Ponasterone A, for instance, is a well-characterized phytoecdysteroid that often serves as a benchmark in ecdysone receptor assays.

CompoundReceptor/Cell LineParameterValueReference
Ponasterone AChilo suppressalis EcR/USPKd1.2 nM[2]
Ponasterone ADipteran (S2) Cells-logEC505.57[3]
Ponasterone ALepidopteran (Sf9) Cells-logEC505.27[3]
20-HydroxyecdysoneDipteran (S2) Cells-logEC504.9[3]
20-HydroxyecdysoneLepidopteran (Sf9) Cells-logEC504.21[3]
Tebufenozide (non-steroidal)Lepidopteran (Sf9) Cells-logEC505.1[3]

Note: A higher -logEC50 value indicates greater potency. Ponasterone A demonstrates approximately 10-fold higher activity than 20-Hydroxyecdysone.[3]

Experimental Protocols

The activity of this compound and other ecdysteroids is typically quantified using in vitro assays such as competitive radioligand binding assays and luciferase reporter gene assays.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ecdysteroid (typically [3H]-Ponasterone A) for binding to the EcR/USP heterodimer.

Detailed Methodology:

  • Receptor Preparation: The ligand-binding domains (LBDs) of EcR and USP are expressed as fusion proteins (e.g., GST-fusion) in E. coli and purified using affinity chromatography.

  • Heterodimer Formation: Purified EcR-LBD and USP-LBD are mixed in equimolar amounts to allow for the formation of the heterodimer complex.

  • Assay Buffer: A suitable binding buffer is prepared (e.g., Tris-HCl buffer containing protease inhibitors and a reducing agent).

  • Competition Reaction: A constant concentration of the EcR/USP complex and a constant concentration of [3H]-Ponasterone A (typically at a concentration close to its Kd) are incubated with varying concentrations of the unlabeled test compound.

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters (which retain the protein-ligand complex) followed by washing.

  • Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare_receptors Prepare EcR/USP Receptors start->prepare_receptors prepare_ligands Prepare Radiolabeled Ligand ([3H]-PonA) & Test Compound (this compound) start->prepare_ligands incubate Incubate Receptors, Radioligand, and varying concentrations of Test Compound prepare_receptors->incubate prepare_ligands->incubate separate Separate Bound from Free Ligand (e.g., Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data: Plot % Inhibition vs. [Test Compound] Calculate IC50 quantify->analyze end End analyze->end

Fig. 2: Competitive Radioligand Binding Assay Workflow
Luciferase Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to activate the ecdysone receptor and drive the expression of a reporter gene (luciferase).

Detailed Methodology:

  • Cell Culture: An appropriate cell line, often from insects (e.g., Drosophila S2, Spodoptera frugiperda Sf9) or mammals (e.g., HEK293T), is cultured under standard conditions.[4] Mammalian cells are used to avoid interference from endogenous ecdysone signaling pathways.[5]

  • Transient Transfection: The cells are co-transfected with several plasmids:

    • An EcR expression vector : Encodes the ecdysone receptor protein.

    • A USP expression vector : Encodes the ultraspiracle protein.

    • A reporter plasmid : Contains the luciferase gene downstream of a promoter with multiple copies of the Ecdysone Response Element (EcRE).

    • A control plasmid (optional but recommended): Expresses a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency and cell viability.

  • Compound Treatment: After allowing time for plasmid expression (e.g., 24 hours), the transfected cells are treated with various concentrations of the test compound (this compound). A known agonist like Ponasterone A is used as a positive control.

  • Incubation: Cells are incubated with the compounds for a specific period (e.g., 24-48 hours) to allow for receptor activation and luciferase expression.

  • Cell Lysis: The cells are washed and then lysed using a specific lysis buffer that preserves luciferase activity.

  • Luminometry: The cell lysate is transferred to a luminometer plate. A luciferase substrate solution is added, and the resulting luminescence is measured. If a dual-luciferase system is used, a second reagent is added to quench the firefly luciferase signal and activate the Renilla luciferase signal.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold induction of luciferase activity is calculated relative to vehicle-treated control cells. The data are plotted as fold induction versus the logarithm of the compound concentration, and the EC50 value is determined using non-linear regression.

Luciferase_Assay_Workflow start Start culture_cells Culture Host Cells (e.g., HEK293T, Sf9) start->culture_cells transfect Co-transfect cells with: 1. EcR Expression Vector 2. USP Expression Vector 3. EcRE-Luciferase Reporter Vector culture_cells->transfect treat Treat Cells with varying concentrations of this compound transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity (Luminometry) lyse->measure analyze Analyze Data: Calculate Fold Induction Determine EC50 measure->analyze end End analyze->end

Fig. 3: Luciferase Reporter Gene Assay Workflow

Conclusion

This compound functions as an agonist of the ecdysone receptor, activating the canonical insect steroid hormone signaling pathway. By forming a heterodimer with USP, it binds to EcREs and initiates a transcriptional cascade that regulates key developmental processes. While quantitative data specifically for the 25R isomer are sparse, the well-established methodologies of competitive binding and reporter gene assays provide robust platforms for its characterization. The high activity of related phytoecdysteroids like Ponasterone A suggests that this compound is likely a potent activator of this pathway, making it a valuable molecule for research in insect endocrinology and for the development of selective insect growth regulators. Further studies are required to precisely quantify its binding affinity and functional potency across different insect species.

References

Unveiling 25R-Inokosterone: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone, a phytoecdysteroid, has garnered significant interest within the scientific community for its potential pharmacological activities. As a stereoisomer of inokosterone (B78545), its specific biological functions and therapeutic applications are areas of active investigation. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its relevant signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is primarily found in the plant kingdom, with significant concentrations identified in the roots of Achyranthes bidentata and various species of the genus Silene.

Achyranthes bidentata

Achyranthes bidentata, a species in the Amaranthaceae family, is a well-documented and prominent source of this compound.[1] The roots of this plant, a staple in traditional Chinese medicine, contain a complex mixture of phytoecdysteroids, including both this compound and its epimer, 25S-Inokosterone.[1][2]

Silene Species

The genus Silene, belonging to the Caryophyllaceae family, is another notable source of a diverse array of phytoecdysteroids. While the specific concentration of this compound can vary between different Silene species, the genus is recognized for its rich phytoecdysteroid profile, making it a valuable target for natural product isolation.

Table 1: Quantitative Analysis of Phytoecdysteroids in Achyranthes bidentata

CompoundConcentration Range (mg/g dry weight)Analytical MethodReference
β-ecdysterone0.1 - 1.5HPLC-UV[3]
This compound Data not explicitly quantified in reviewed literature HPLC-UV[3]
25S-InokosteroneData not explicitly quantified in reviewed literatureHPLC-UV
Ginsenoside RoData not explicitly quantified in reviewed literatureHPLC-UV
Chikusetsu saponin (B1150181) IVaData not explicitly quantified in reviewed literatureHPLC-UV

Note: While HPLC methods for the quantitative analysis of major phytoecdysteroids in Achyranthes bidentata have been established, specific concentration values for this compound were not consistently reported in the reviewed literature. The table reflects the compounds analyzed, and further targeted quantitative studies are required to establish precise concentration ranges for this compound.

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction and various chromatographic techniques. The polar nature of ecdysteroids necessitates methods that can effectively separate them from other polar plant constituents.

General Extraction Procedure

A common initial step is the solvent extraction of the dried and powdered plant material (e.g., roots of Achyranthes bidentata).

Experimental Protocol: Solvent Extraction

  • Maceration: The powdered plant material is macerated with a polar solvent, typically methanol (B129727) or 95% ethanol, at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: To remove non-polar impurities, the crude extract is subjected to solvent-solvent partitioning. A common method involves partitioning between n-hexane and water (or a methanol-water mixture). The more polar ecdysteroids, including this compound, will preferentially partition into the aqueous or hydroalcoholic phase.

Chromatographic Purification

Following initial extraction and partitioning, a series of chromatographic steps are employed for the isolation and purification of this compound.

Experimental Protocol: Column Chromatography

  • Initial Fractionation: The polar fraction from solvent partitioning is subjected to column chromatography on a stationary phase such as silica (B1680970) gel or a reversed-phase material (e.g., C18). A gradient elution system with increasing solvent polarity is used to separate the components. For example, a gradient of chloroform-methanol or water-acetonitrile can be employed.

  • Further Purification: Fractions containing the target compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis. These fractions are then pooled and subjected to further rounds of chromatography, often using different stationary phases or solvent systems to achieve higher purity.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a crucial step for obtaining highly purified this compound.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol is typical. For instance, an isocratic elution with 85:15 (v/v) water (containing 0.1% formic acid) and acetonitrile has been reported for the separation of inokosterone epimers.

  • Detection: UV detection at a wavelength of around 245 nm is suitable for ecdysteroids.

  • Flow Rate: A typical flow rate for analytical HPLC is 1.0 mL/min. For preparative HPLC, the flow rate would be scaled up accordingly.

Experimental Protocol: Counter-Current Chromatography (CCC)

Counter-current chromatography is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption of the sample.

  • Solvent System Selection: A suitable two-phase solvent system is selected where the target compound has an appropriate partition coefficient (K). The selection of the solvent system is critical for a successful separation.

  • Operation: The CCC instrument is filled with the stationary phase, and the mobile phase is pumped through the coiled column. The sample is injected, and the components are separated based on their differential partitioning between the two liquid phases.

  • Fraction Collection: The eluent is collected in fractions, and those containing the purified this compound are identified by analytical methods like HPLC.

Table 2: Summary of a Representative HPLC Method for Phytoecdysteroid Analysis

ParameterSpecification
Column YMC J'sphere ODS C18 (250 mm × 4.6 mm, 4 μm)
Mobile Phase 0.1% formic acid in water : acetonitrile (85:15, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Reference

Signaling Pathways

The biological effects of this compound are believed to be mediated through its interaction with cellular signaling pathways. As a phytoecdysteroid, its mechanism of action is often compared to that of insect molting hormones, which act via nuclear receptors. Furthermore, emerging evidence suggests a potential interplay with key metabolic signaling pathways like the mTOR pathway.

Ecdysteroid Signaling Pathway

In insects, ecdysteroids bind to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). This ligand-receptor complex then binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription. It is hypothesized that phytoecdysteroids like this compound may exert some of their biological effects in other organisms through analogous nuclear receptor signaling.

Ecdysteroid_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR Ecdysone Receptor (EcR) EcR_USP_complex EcR-USP Heterodimer EcR->EcR_USP_complex Forms complex with USP Ultraspiracle Protein (USP) USP->EcR_USP_complex DNA DNA EcR_USP_complex->DNA Binds to Response Element Gene_Expression Target Gene Transcription DNA->Gene_Expression Modulates Inokosterone This compound Inokosterone->EcR Binds

Ecdysteroid Signaling Pathway
mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Some studies on other phytoecdysteroids suggest a potential interaction with the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of protein synthesis and cell survival. While direct evidence for this compound's modulation of the mTOR pathway is still under investigation, it represents a plausible mechanism for some of its reported biological activities.

mTOR_Signaling Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inokosterone This compound (Potential Modulator) Inokosterone->mTORC1

Potential modulation of the mTOR signaling pathway.

Experimental Workflow Overview

The following diagram provides a logical overview of the key stages involved in the isolation and purification of this compound from a natural source.

Isolation_Workflow Start Plant Material (e.g., Achyranthes bidentata roots) Extraction Solvent Extraction (Methanol/Ethanol) Start->Extraction Partitioning Solvent Partitioning (n-Hexane/Water) Extraction->Partitioning Column_Chromatography Column Chromatography (Silica Gel / C18) Partitioning->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC/HPLC) Column_Chromatography->Fraction_Analysis Purification Preparative HPLC or CCC Fraction_Analysis->Purification Final_Product Pure this compound Purification->Final_Product

References

Delving into the Unknown: A Technical Guide to the Pharmacokinetics and Bioavailability of Ecdysteroids, with a Focus on the Scarcity of 25R-Inokosterone Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the topic of the pharmacokinetics and bioavailability of 25R-Inokosterone. However, a comprehensive review of the current scientific literature reveals a significant lack of specific data for this particular compound. Therefore, this document will provide a detailed overview of the pharmacokinetics and bioavailability of the broader class of phytoecdysteroids, using the most studied ecdysteroid, 20-hydroxyecdysone (B1671079) (ecdysterone), as a primary surrogate. The principles, methodologies, and findings discussed herein are intended to provide a foundational understanding that can be applied to future research on this compound and other ecdysteroids.

Introduction to Ecdysteroids and this compound

Phytoecdysteroids are a class of naturally occurring steroid hormones found in plants, where they are thought to provide defense against insect herbivores.[1][2][3][4] Structurally similar to insect molting hormones, these compounds have garnered significant interest for their potential pharmacological effects in mammals, including anabolic, adaptogenic, anti-diabetic, and hepatoprotective properties.[1] this compound is a specific phytoecdysteroid, and like other members of its class, its therapeutic potential is intrinsically linked to its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME). Understanding these processes is critical for determining its bioavailability and designing effective dosing regimens.

Despite the growing interest in phytoecdysteroids, detailed pharmacokinetic studies on many of these compounds, including this compound, are conspicuously absent from the published literature. This guide, therefore, aims to consolidate the available knowledge on ecdysteroid pharmacokinetics, drawing heavily on data from studies of 20-hydroxyecdysone, to provide a framework for future investigations into this compound.

Pharmacokinetics of Ecdysteroids: A General Overview

The study of how a drug moves through the body is fundamental to its development. For ecdysteroids, while the data is limited, some key characteristics of their pharmacokinetic profile have been elucidated.

Following oral administration, ecdysteroids are absorbed from the gastrointestinal tract. However, their bioavailability appears to be relatively low. Studies in mice have shown that a significant portion of ingested 20-hydroxyecdysone remains within the digestive tract. The exact mechanisms of absorption are not fully understood but are a critical area for future research to enhance the therapeutic efficacy of these compounds.

Once absorbed, ecdysteroids are distributed throughout the body. The extent and pattern of this distribution are not well-documented. For any therapeutic agent, understanding its distribution to target tissues is paramount.

Ecdysteroids undergo extensive metabolism, primarily in the large intestine and the liver. The metabolic fate of ingested 20-hydroxyecdysone has been studied in rodents, revealing several key transformations:

  • 14-Dehydroxylation: A primary metabolic pathway is the removal of the hydroxyl group at the C-14 position, a reaction likely carried out by gut bacteria.

  • Reduction: The 6-keto group can be reduced.

  • Conjugation: In the liver, ecdysteroids and their metabolites can undergo glucuronide conjugation, which facilitates their excretion.

An interesting aspect of ecdysteroid metabolism is the evidence for an enterohepatic cycle, where metabolites are excreted in the bile, deconjugated in the intestine, and then reabsorbed. This process can prolong the presence of the compounds in the body, albeit at low concentrations.

Ecdysteroids and their metabolites are eliminated from the body through both urine and feces. A study in humans following a single oral dose of 50 mg of ecdysterone found that approximately 18% of the dose was excreted in the urine as unchanged ecdysterone, with smaller amounts of its metabolites, 14-deoxy-ecdysterone (2.3%) and 14-deoxy-poststerone (1.5%), also being detected.

Quantitative Pharmacokinetic Data for Ecdysteroids

The available quantitative data on ecdysteroid pharmacokinetics is sparse. The following table summarizes key parameters reported for 20-hydroxyecdysone in humans. It is crucial to note that these values may not be representative of this compound.

ParameterSpeciesDoseValueReference
Elimination Half-Life (t½) Human0.2 mg/kg (oral)~9 hours
Urinary Excretion (Cumulative) Human50 mg (oral)18% (unchanged ecdysterone)
Maximum Urinary Concentration (Cmax) Human50 mg (oral)4.4–30.0 µg/mL
Time to Maximum Urinary Concentration (Tmax) Human50 mg (oral)2.8–8.5 hours

Experimental Protocols for Ecdysteroid Pharmacokinetic Studies

To facilitate future research on this compound, this section outlines a general experimental protocol for a pharmacokinetic study, based on methodologies used for other ecdysteroids.

Rodents (mice or rats) are commonly used for initial in vivo pharmacokinetic studies. The choice of species should be justified based on metabolic similarities to humans, where known.

  • Compound Preparation: this compound should be formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).

  • Dose Selection: A range of doses should be investigated to assess dose-proportionality.

  • Administration: The compound is administered to the animals, and the precise time of administration is recorded.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via an appropriate method (e.g., tail vein, retro-orbital sinus). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).

A validated, sensitive, and specific analytical method is crucial for the accurate quantification of the parent drug and its metabolites in biological matrices.

  • Method of Choice: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for its high sensitivity and selectivity.

  • Sample Preparation: This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix.

  • Method Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Visualizing Key Processes

To aid in the conceptual understanding of ecdysteroid pharmacokinetics and the experimental approaches used to study them, the following diagrams are provided.

Pharmacokinetic_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption Feces Feces GI Tract->Feces Unabsorbed Tissues Tissues Systemic Circulation->Tissues Liver Liver Systemic Circulation->Liver Kidney Kidney Systemic Circulation->Kidney Tissues->Systemic Circulation Metabolites Metabolites Liver->Metabolites Bile Bile Liver->Bile Urine Urine Kidney->Urine Bile->Feces

Caption: General ADME pathway of orally administered ecdysteroids.

Experimental_Workflow Dosing Dosing Sample Collection Sample Collection Dosing->Sample Collection Blood, Urine, Feces Sample Preparation Sample Preparation Sample Collection->Sample Preparation Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Quantification Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Pharmacokinetic Modeling Ecdysteroid_Metabolism Ecdysteroid (e.g., 20E) Ecdysteroid (e.g., 20E) Phase I Metabolism Phase I Metabolism Ecdysteroid (e.g., 20E)->Phase I Metabolism 14-Dehydroxylation 14-Dehydroxylation Phase I Metabolism->14-Dehydroxylation Reduction Reduction Phase I Metabolism->Reduction Phase II Metabolism Phase II Metabolism 14-Dehydroxylation->Phase II Metabolism Reduction->Phase II Metabolism Glucuronide Conjugation Glucuronide Conjugation Phase II Metabolism->Glucuronide Conjugation Excretion Excretion Glucuronide Conjugation->Excretion

References

25R-Inokosterone: A Deep Dive into its Role in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytoecdysteroids, a class of plant-derived compounds structurally similar to insect molting hormones, are increasingly recognized for their significant role in plant defense. Among these, 25R-Inokosterone, an isomer of the more common 25S-Inokosterone, presents a compelling case for investigation. This technical guide synthesizes the current understanding of this compound's involvement in plant defense mechanisms, providing an in-depth analysis of its extraction, quantification, and putative biological functions. While direct quantitative data on its specific antifeedant and antifungal activities remain nascent, this paper outlines the established experimental frameworks for such evaluations and explores its potential interactions with key plant defense signaling pathways, including those mediated by jasmonic acid, salicylic (B10762653) acid, and brassinosteroids. This guide aims to serve as a foundational resource for researchers seeking to explore the therapeutic and agrochemical potential of this intriguing molecule.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Phytoecdysteroids, including this compound, represent a fascinating component of this defense strategy. These compounds are structural analogues of ecdysteroids, the hormones that govern molting and metamorphosis in arthropods. The presence of phytoecdysteroids in plants is thought to disrupt the endocrine functions of insect predators, thereby providing a protective advantage.

This compound is a stereoisomer of inokosterone (B78545), distinguished by the configuration at the C-25 position. It has been successfully isolated from the roots of Achyranthes bidentata Blume, a plant with a history of use in traditional medicine.[1][2] While research has often focused on the more abundant phytoecdysteroids, the unique stereochemistry of this compound warrants a dedicated examination of its bioactivity and mechanism of action within the plant's defense network. This guide will provide a comprehensive overview of the current knowledge and future research directions for this promising natural compound.

Biosynthesis of this compound

The biosynthesis of phytoecdysteroids, including this compound, is a complex process that is not yet fully elucidated. However, it is generally accepted that they are derived from the isoprenoid pathway, starting from acetyl-CoA. The pathway proceeds through the formation of mevalonate (B85504) and then geranyl pyrophosphate, which is a precursor to a wide array of terpenes and steroids.

While the specific enzymatic steps leading to this compound are not detailed in the current literature, the general pathway for phytoecdysteroid biosynthesis is believed to involve a series of hydroxylations, oxidations, and isomerizations of a sterol precursor, likely cholesterol or a related phytosterol. The stereospecific configuration at C-25 is determined by a specific enzymatic reaction late in the biosynthetic pathway.

A proposed logical workflow for the biosynthesis is as follows:

This compound Biosynthesis Workflow Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Isoprenoid Precursors Isoprenoid Precursors Mevalonate Pathway->Isoprenoid Precursors Sterol Precursor (e.g., Cholesterol) Sterol Precursor (e.g., Cholesterol) Isoprenoid Precursors->Sterol Precursor (e.g., Cholesterol) Series of Hydroxylations & Oxidations Series of Hydroxylations & Oxidations Sterol Precursor (e.g., Cholesterol)->Series of Hydroxylations & Oxidations Phytoecdysteroid Backbone Phytoecdysteroid Backbone Series of Hydroxylations & Oxidations->Phytoecdysteroid Backbone Stereospecific Isomerization (C-25) Stereospecific Isomerization (C-25) Phytoecdysteroid Backbone->Stereospecific Isomerization (C-25) This compound This compound Stereospecific Isomerization (C-25)->this compound

Caption: Proposed biosynthetic pathway of this compound.

Role in Plant Defense Mechanisms

The primary defensive role attributed to phytoecdysteroids is their ability to act as antifeedants and growth disruptors against insect herbivores. By mimicking insect molting hormones, these compounds can interfere with the normal developmental processes of non-adapted insects, leading to reduced feeding, developmental abnormalities, and mortality.

Defense Against Insect Herbivores

While specific quantitative data for this compound's antifeedant activity against key insect pests like Spodoptera litura is not yet available in the public domain, the general mechanism is understood. Ingestion of plant material containing phytoecdysteroids can lead to premature and incomplete molting, resulting in the death of the insect. The effectiveness of this defense depends on the concentration of the phytoecdysteroid in the plant tissue and the sensitivity of the insect species.

Defense Against Plant Pathogens

The role of phytoecdysteroids in defending against plant pathogens is less well-established. However, some studies suggest that these compounds may possess antifungal or antibacterial properties. Further research is needed to determine the direct antimicrobial activity of this compound against common plant pathogens such as Fusarium oxysporum and to elucidate the underlying mechanisms.

Experimental Protocols

Extraction and Purification of this compound from Achyranthes bidentata

Objective: To isolate and purify this compound from the roots of Achyranthes bidentata.

Materials:

  • Dried and powdered roots of Achyranthes bidentata

  • Ethanol (B145695) (95%)

  • n-Hexane

  • Ethyl acetate

  • Butanol

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Extraction:

    • Macerate the powdered root material with 95% ethanol at room temperature.

    • Filter and concentrate the extract under reduced pressure to obtain a crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and butanol.

    • The butanol fraction is typically enriched with phytoecdysteroids.

  • Column Chromatography:

    • Subject the butanol fraction to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol (B129727).

    • Monitor the fractions by Thin Layer Chromatography (TLC) and pool fractions containing compounds with similar Rf values to known phytoecdysteroid standards.

  • Gel Filtration:

    • Further purify the phytoecdysteroid-rich fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

  • Preparative HPLC:

    • Perform final purification of this compound using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.[1][3]

Extraction and Purification Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification A Powdered A. bidentata roots B Maceration with 95% Ethanol A->B C Crude Ethanol Extract B->C D Suspend in Water C->D E Partition with n-Hexane, Ethyl Acetate, Butanol D->E F Butanol Fraction E->F G Silica Gel Column Chromatography F->G H Sephadex LH-20 Gel Filtration G->H I Preparative HPLC (C18) H->I J Pure this compound I->J

Caption: Workflow for the extraction and purification of this compound.

Quantitative Analysis by HPLC-UV

Objective: To quantify the amount of this compound in a plant extract.[3]

Instrumentation:

  • HPLC system with a UV detector

  • YMC J'sphere ODS C18 column (250 mm × 4.6 mm, 4 µm) or equivalent

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (B52724) (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard stock solution of purified this compound of known concentration.

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

  • Prepare the plant extract sample by dissolving a known weight in the mobile phase and filtering it.

  • Inject the sample into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Insect Antifeedant Bioassay (Leaf Disc No-Choice Method)

Objective: To evaluate the antifeedant activity of this compound against a model insect herbivore, Spodoptera litura.

Materials:

  • Third-instar larvae of Spodoptera litura

  • Fresh castor bean (Ricinus communis) leaves

  • Purified this compound

  • Acetone (B3395972) (as a solvent)

  • Petri dishes

  • Filter paper

  • Leaf area meter

Protocol:

  • Prepare a series of concentrations of this compound in acetone.

  • Cut leaf discs of a standard size from the castor bean leaves.

  • Dip the leaf discs in the respective test solutions and allow the solvent to evaporate completely. Control discs are dipped in acetone alone.

  • Place one treated leaf disc in a Petri dish lined with moist filter paper.

  • Introduce a single, pre-starved third-instar larva of S. litura into each Petri dish.

  • After a defined period (e.g., 24 hours), remove the larva and measure the area of the leaf disc consumed using a leaf area meter.

  • Calculate the Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) using appropriate formulas.

  • Determine the EC50 (the concentration that causes 50% feeding deterrence) by probit analysis.

Antifungal Bioassay (Mycelial Growth Inhibition Assay)

Objective: To assess the antifungal activity of this compound against a model plant pathogenic fungus, Fusarium oxysporum.

Materials:

  • Pure culture of Fusarium oxysporum

  • Potato Dextrose Agar (PDA) medium

  • Purified this compound

  • Dimethyl sulfoxide (B87167) (DMSO) (as a solvent)

  • Petri dishes

  • Cork borer

Protocol:

  • Prepare PDA medium and autoclave it.

  • While the medium is still molten, add various concentrations of this compound (dissolved in a small amount of DMSO) to create a series of amended media. A control plate should contain only DMSO.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug of F. oxysporum taken from the edge of an actively growing culture using a sterile cork borer.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) in the dark.

  • Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the IC50 (the concentration that causes 50% inhibition of mycelial growth) by regression analysis.

Potential Signaling Pathways

While direct experimental evidence linking this compound to specific plant signaling pathways is currently lacking, its structural similarity to brassinosteroids and its role as a defense compound suggest potential interactions with key defense-related hormonal pathways.

Jasmonic Acid (JA) Signaling

The JA signaling pathway is central to plant defense against insect herbivores and necrotrophic pathogens. A key regulatory complex in this pathway is the SCFCOI1-JAZ co-receptor system. It is plausible that this compound, or its metabolites, could modulate this pathway, potentially by influencing the stability of JAZ repressor proteins or the activity of downstream transcription factors like MYC2.

JA_Signaling_Pathway Herbivore Attack / Wounding Herbivore Attack / Wounding JA-Ile Biosynthesis JA-Ile Biosynthesis Herbivore Attack / Wounding->JA-Ile Biosynthesis SCF_COI1_JAZ_Complex SCF-COI1-JAZ Complex JA-Ile Biosynthesis->SCF_COI1_JAZ_Complex JAZ Degradation JAZ Degradation SCF_COI1_JAZ_Complex->JAZ Degradation MYC2 Activation MYC2 Activation JAZ Degradation->MYC2 Activation Defense Gene Expression Defense Gene Expression MYC2 Activation->Defense Gene Expression 25R_Inokosterone This compound (?) 25R_Inokosterone->SCF_COI1_JAZ_Complex Modulation?

Caption: Putative interaction of this compound with the JA signaling pathway.

Salicylic Acid (SA) Signaling

The SA pathway is primarily involved in defense against biotrophic pathogens. The master regulator of this pathway is NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). Future research could investigate whether this compound treatment can induce the expression of SA-responsive genes, such as PR-1 (PATHOGENESIS-RELATED 1), which would suggest an interaction with this pathway.

SA_Signaling_Pathway Pathogen Attack Pathogen Attack SA Accumulation SA Accumulation Pathogen Attack->SA Accumulation NPR1 Monomerization & Nuclear Translocation NPR1 Monomerization & Nuclear Translocation SA Accumulation->NPR1 Monomerization & Nuclear Translocation TGA Transcription Factors TGA Transcription Factors NPR1 Monomerization & Nuclear Translocation->TGA Transcription Factors PR-1 Gene Expression PR-1 Gene Expression TGA Transcription Factors->PR-1 Gene Expression 25R_Inokosterone This compound (?) 25R_Inokosterone->SA Accumulation Induction?

Caption: Hypothetical role of this compound in the SA signaling pathway.

Brassinosteroid (BR) Signaling

Given the structural similarity between phytoecdysteroids and brassinosteroids, a direct interaction with the BR signaling pathway is a compelling hypothesis. Brassinosteroids are perceived by the cell surface receptor kinase BRI1 (BRASSINOSTEROID INSENSITIVE 1). It is conceivable that this compound could act as an agonist or antagonist of BRI1, thereby influencing plant growth and stress responses.

BR_Signaling_Pathway Brassinosteroid Brassinosteroid BRI1 Receptor BRI1 Receptor Brassinosteroid->BRI1 Receptor Signaling Cascade Signaling Cascade BRI1 Receptor->Signaling Cascade BZR1/BES1 Activation BZR1/BES1 Activation Signaling Cascade->BZR1/BES1 Activation Gene Expression (Growth & Stress Response) Gene Expression (Growth & Stress Response) BZR1/BES1 Activation->Gene Expression (Growth & Stress Response) 25R_Inokosterone This compound (?) 25R_Inokosterone->BRI1 Receptor Interaction?

Caption: Potential interaction of this compound with the BR signaling pathway.

Quantitative Data Summary

Currently, there is a notable absence of specific quantitative data in the peer-reviewed literature regarding the direct effects of this compound on insect feeding and pathogen growth. The tables below are structured to accommodate future findings and highlight the key parameters that require investigation.

Table 1: Antifeedant Activity of this compound against Spodoptera litura

Concentration (µg/mL)Antifeedant Index (%)Larval Mortality (%)EC50 (µg/mL)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Antifungal Activity of this compound against Fusarium oxysporum

Concentration (µg/mL)Mycelial Growth Inhibition (%)IC50 (µg/mL)
Data Not AvailableData Not AvailableData Not Available

Conclusion and Future Directions

This compound represents a promising but underexplored component of plant chemical defenses. While its presence in medicinal plants like Achyranthes bidentata is established, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. This technical guide has outlined the necessary experimental frameworks to begin filling these gaps.

Future research should prioritize:

  • Quantitative bioassays: Determining the EC50 and IC50 values of this compound against a range of economically important insect pests and plant pathogens.

  • Signaling pathway elucidation: Investigating the interaction of this compound with the JA, SA, and BR signaling pathways through genetic and molecular approaches, such as quantitative PCR of defense-related genes and protein-ligand binding assays.

  • Biosynthetic pathway characterization: Identifying and characterizing the specific enzymes responsible for the biosynthesis of this compound to enable potential metabolic engineering of crops for enhanced pest resistance.

A deeper understanding of this compound's role in plant defense will not only advance our knowledge of plant-insect and plant-pathogen interactions but also open avenues for the development of novel, bio-based pesticides and pharmaceuticals.

References

The Dawn of Phytoecdysteroids: A Technical Chronicle of 25R-Inokosterone's Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phytoecdysteroids, a class of plant-derived steroids structurally analogous to insect molting hormones, have garnered significant scientific interest for their diverse biological activities in mammals, including anabolic and adaptogenic properties. This technical guide provides a comprehensive overview of the discovery and history of phytoecdysteroids, with a specific focus on 25R-Inokosterone, a prominent member of this class. We delve into the seminal moments of its isolation and structural elucidation, present key quantitative data in a comparative format, detail the experimental protocols that have been pivotal in its study, and visualize the current understanding of its molecular signaling pathways. This document serves as a critical resource for researchers and drug development professionals exploring the therapeutic potential of these remarkable natural compounds.

A Historical Perspective: The Unveiling of Phytoecdysteroids

The story of phytoecdysteroids begins not in the botanical realm, but in entomology. In 1954, Butenandt and Karlson first isolated the insect molting hormone, ecdysone, from silkworm pupae. The structural elucidation of this compound in 1965 revealed a polyhydroxylated steroidal backbone, a discovery that laid the groundwork for the subsequent identification of similar compounds in plants.

Almost concurrently, in the mid-1960s, researchers made the serendipitous discovery of these "arthropod hormones" in various plant species. This marked the birth of the field of phytoecdysteroid research. One of the most significant early discoveries was that of 20-hydroxyecdysone (B1671079) (also known as ecdysterone), which remains one of the most studied phytoecdysteroids to this day.

The focus of this guide, Inokosterone (B78545), was first isolated in 1968 by Takemoto and his colleagues from the roots of Achyranthes fauriei. This discovery was a pivotal moment, expanding the known structural diversity of phytoecdysteroids. It was not until 2004 that the C-25 epimers of inokosterone, this compound and 25S-Inokosterone, were definitively isolated from Achyranthes bidentata Blume, and their absolute configurations were elucidated for the first time.[1] This work also provided the first report of their 13C NMR data, a crucial step for their unambiguous identification in future studies.[1]

Quantitative Analysis of this compound and Related Phytoecdysteroids

For researchers and drug development professionals, understanding the quantitative aspects of phytoecdysteroids is paramount. This includes their prevalence in various plant sources and their comparative biological efficacy. The following tables summarize key quantitative data from the scientific literature.

Table 1: Concentration of Phytoecdysteroids in Achyranthes bidentata

CompoundPlant PartConcentration (% dry weight)Reference
This compoundRootsData not specified in reviewed literature[2][3]
25S-InokosteroneRootsData not specified in reviewed literature[2]
20-HydroxyecdysoneRootsCan reach high concentrations (e.g., 1-3%)
Inokosterone (unspecified epimer)RootsPresent

Table 2: Comparative Anabolic Activity of Phytoecdysteroids

CompoundModel SystemEndpointResultReference
20-HydroxyecdysoneC2C12 murine myotubesProtein SynthesisUp to 20% increase
20-HydroxyecdysoneRatsGrip Strength18% increase (5mg/kg/day)
Inokosterone (unspecified epimer)MiceLD50 (intraperitoneal)7.8 g/kg
20-HydroxyecdysoneMiceLD50 (intraperitoneal)6.4 g/kg
TurkesteroneC2C12 murine myotubesProtein SynthesisStronger response than Ponasterone A and Polypodine B

Experimental Protocols: A Methodological Guide

The ability to reliably isolate, identify, and assess the biological activity of phytoecdysteroids is fundamental to advancing research in this field. This section provides detailed methodologies for key experiments.

Isolation and Purification of this compound from Achyranthes bidentata

The following protocol is a composite based on established methods for phytoecdysteroid extraction and purification.

1. Extraction:

  • Plant Material: Air-dried and powdered roots of Achyranthes bidentata.

  • Solvent: 80% ethanol.

  • Procedure: Reflux the powdered root material with 80% ethanol. Concentrate the resulting extract under reduced pressure to obtain a crude residue.

2. Liquid-Liquid Partitioning:

  • Suspend the crude residue in water and perform sequential extractions with petroleum ether and then n-butanol.

  • The n-butanol fraction will contain the majority of the phytoecdysteroids.

3. Chromatographic Purification:

  • Initial Chromatography: Subject the n-butanol fraction to column chromatography on a D101 porous polymer resin.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol (B129727) and water is typically used. The exact gradient profile should be optimized based on the specific separation.

    • Detection: UV detection at approximately 245 nm.

    • Fraction Collection: Collect fractions corresponding to the elution times of known phytoecdysteroid standards, including this compound.

4. Structure Elucidation:

  • The purified compounds are subjected to spectroscopic analysis for structural confirmation.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HMBC, HSQC) are employed to establish connectivity and stereochemistry.

Quantification of this compound using HPLC

1. Sample Preparation:

  • Prepare a standardized extract of the plant material as described in the isolation protocol.

  • Prepare a series of standard solutions of purified this compound of known concentrations.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A common starting point is a 25:75 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 245 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.

In Vitro Muscle Protein Synthesis Assay

1. Cell Culture:

  • Cell Line: C2C12 murine myoblasts.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Differentiation: To induce differentiation into myotubes, switch the growth medium to DMEM supplemented with 2% horse serum when the myoblasts reach confluence.

2. Treatment:

  • After 4-5 days of differentiation, treat the myotubes with varying concentrations of this compound or other phytoecdysteroids for a specified period (e.g., 24 hours).

3. Measurement of Protein Synthesis (SUnSET method):

  • Puromycin (B1679871) Treatment: Add puromycin (a tRNA structural analog that incorporates into nascent polypeptide chains) to the culture medium at a final concentration of 1 µg/mL for the last 30 minutes of the treatment period.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody that specifically recognizes puromycin.

    • Use a suitable secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

    • The intensity of the bands corresponds to the rate of protein synthesis.

Visualizing the Mechanism: Signaling Pathways of Phytoecdysteroids

While the signaling mechanisms of phytoecdysteroids in insects are well-characterized, their mode of action in mammals is still an active area of research. Evidence suggests that their anabolic effects in muscle cells are not mediated by the classical nuclear androgen receptors, but rather through a membrane-associated signaling cascade. The PI3K/Akt/mTOR pathway has been identified as a key player in this process.

Phytoecdysteroid_Signaling Phytoecdysteroid Phytoecdysteroid (e.g., this compound) GPCR G-Protein Coupled Receptor (GPCR) Phytoecdysteroid->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PI3K PI3K GPCR->PI3K Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Promotes Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Leads to

Caption: Proposed signaling pathway for phytoecdysteroid-induced muscle protein synthesis.

Conclusion and Future Directions

The discovery of phytoecdysteroids, and specifically this compound, has opened up exciting avenues for research into novel therapeutics. Their demonstrated anabolic properties, coupled with a favorable safety profile, make them attractive candidates for addressing muscle wasting conditions and for applications in sports nutrition. However, this technical guide also highlights areas where further research is critically needed. Precise quantification of this compound in various plant sources, comprehensive comparative studies of the biological activities of different phytoecdysteroids, and a more detailed elucidation of their signaling pathways in mammals are all essential next steps. The methodologies and data presented herein provide a solid foundation for these future investigations, which hold the promise of unlocking the full therapeutic potential of these fascinating natural compounds.

References

The Biological Activity of 25R-Inokosterone on Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone, a phytoecdysteroid, is a member of the ecdysteroid class of hormones. While primarily known for their role in insect molting, ecdysteroids have garnered significant interest for their diverse biological activities in mammalian systems. This technical guide provides an in-depth overview of the known effects of this compound and its close analogue, 20-hydroxyecdysone, on mammalian cells, with a focus on its anabolic, anti-inflammatory, and anti-cancer properties. This document summarizes key quantitative data, provides detailed experimental protocols for assessing these activities, and visualizes the underlying signaling pathways.

Anabolic Activity in Muscle Cells

Ecdysteroids, including this compound, have demonstrated significant anabolic effects on mammalian skeletal muscle, promoting protein synthesis and muscle hypertrophy. These effects are particularly relevant for research in sarcopenia, cachexia, and sports performance.

Quantitative Data

The anabolic effects of ecdysteroids have been quantified in vitro, primarily using the C2C12 myotube model. The data below is for 20-hydroxyecdysone, a closely related and well-studied ecdysteroid.

ParameterEcdysteroid ConcentrationResultCell LineReference
Protein Synthesis 1 µM~20% increase over controlC2C12[1][2]
Myotube Diameter 1 µMSignificant increase comparable to IGF-1C2C12[1][2]
Myotube Diameter 10 µMDose-dependent increaseC2C12[3]
Akt Phosphorylation 0.1 µM - 10 µMDose-dependent increase (3 to 5-fold)C2C12
Signaling Pathway: PI3K/Akt/mTOR

The anabolic effects of ecdysteroids are largely mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. Activation of this pathway leads to the phosphorylation of downstream targets that promote protein synthesis and cell growth.

PI3K_Akt_mTOR_Pathway Inokosterone This compound Receptor Membrane Receptor Inokosterone->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis (Muscle Hypertrophy) S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Promotes (by releasing eIF4E)

PI3K/Akt/mTOR Signaling Pathway for Anabolic Effects.
Experimental Protocols

This protocol details the methodology to assess the hypertrophic effects of this compound on C2C12 myotubes.

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Differentiation Medium (DM): DMEM, 2% Horse Serum (HS), 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Fixation solution: 4% Paraformaldehyde (PFA) in PBS

  • Staining solution: Myosin Heavy Chain (MHC) primary antibody, fluorescently labeled secondary antibody, DAPI

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in a multi-well plate at a density that allows for confluence within 24-48 hours.

  • Differentiation: Once confluent, replace GM with DM to induce myotube formation. Culture for 4-6 days, replacing DM every 48 hours.

  • Treatment: Prepare serial dilutions of this compound in DM. Replace the medium with the treatment solutions and incubate for 48-72 hours. Include a vehicle control (DMSO in DM).

  • Fixation and Staining:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with primary antibody against MHC overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Measure the diameter of at least 50 individual myotubes per treatment condition using image analysis software.

This protocol describes the detection of phosphorylated proteins in the Akt/mTOR pathway.

Materials:

  • C2C12 myotubes treated as described above.

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies (p-Akt, Akt, p-mTOR, mTOR, p-p70S6K, p70S6K).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis: Lyse treated C2C12 myotubes in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash with TBST.

    • Apply chemiluminescent substrate and visualize bands using an imaging system.

    • Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.

Quantitative Data

Specific quantitative data for this compound's anti-inflammatory effects are emerging. The table below provides a template for how such data can be presented, with example values.

ParameterCell LineStimulantInokosterone ConcentrationResult (IC50 or % Inhibition)Reference
NF-κB Activity RAW 264.7LPSData NeededData Needed
TNF-α Production THP-1LPSData NeededData Needed
IL-6 Production RAW 264.7LPSData NeededData Needed

Note: Further research is required to populate this table with specific data for this compound.

Signaling Pathway: NF-κB

This compound is thought to inhibit the canonical NF-κB pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Inokosterone This compound Inokosterone->IKK Inhibits DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Transcription

NF-κB Signaling Pathway and its Inhibition.
Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

Materials:

  • Mammalian cells (e.g., HEK293T or RAW 264.7)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • LPS (Lipopolysaccharide)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours to activate the NF-κB pathway.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence (Firefly activity).

    • Add the Stop & Glo® reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the luminescence (Renilla activity).

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage inhibition of NF-κB activity by this compound compared to the LPS-stimulated control.

Anti-cancer and Pro-apoptotic Activity

Preliminary evidence suggests that ecdysteroids may possess anti-cancer properties by inducing apoptosis in cancer cells.

Quantitative Data

The cytotoxic effects of this compound against various cancer cell lines can be quantified by determining the half-maximal inhibitory concentration (IC50).

Cell LineCancer TypeThis compound IC50 (µM)Reference
HeLa Cervical CancerData Needed
Jurkat T-cell LeukemiaData Needed
MCF-7 Breast CancerData Needed
A549 Lung CarcinomaData Needed

Note: Specific IC50 values for this compound are needed from further experimental studies.

Signaling Pathway: Intrinsic Apoptosis

This compound may induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the modulation of Bcl-2 family proteins and the activation of caspases.

Intrinsic_Apoptosis_Pathway Inokosterone This compound Bax Bax Inokosterone->Bax Upregulates Bcl2 Bcl-2 Inokosterone->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Intrinsic Apoptosis Pathway potentially modulated by this compound.
Experimental Protocols

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, Jurkat, MCF-7)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) or other viability dye

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash cells with cold PBS.

  • Staining:

    • Resuspend cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and control cell lysates

  • Caspase-3 colorimetric or fluorometric substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

  • Assay buffer

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Lysis: Prepare cell lysates from treated and control cells.

  • Assay Reaction:

    • Incubate the cell lysate with the caspase-3 substrate in the assay buffer.

    • Allow the reaction to proceed at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays).

  • Data Analysis: Quantify the caspase-3 activity and express it as a fold-change relative to the untreated control.

Conclusion

This compound and related ecdysteroids present a compelling profile of biological activities in mammalian cells, with significant potential in various therapeutic areas. The anabolic effects on muscle cells are the most well-documented, with a clear mechanism involving the PI3K/Akt/mTOR pathway. The anti-inflammatory and anti-cancer properties, while promising, require further quantitative investigation to fully elucidate their mechanisms and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further explore the multifaceted biological activities of this compound.

References

25R-Inokosterone Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone, a phytoecdysteroid, is a member of the ecdysteroid family of hormones that play a critical role in arthropod development, including molting and reproduction. These compounds exert their effects through binding to the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[1][2][3] The activated EcR/USP heterodimer binds to ecdysone response elements (EcREs) on DNA, thereby regulating the transcription of target genes.[1][3] This signaling cascade makes the ecdysone receptor a prime target for the development of selective insecticides. This technical guide provides an in-depth overview of this compound's binding affinity for the ecdysone receptor, details relevant experimental protocols, and outlines the associated signaling pathway.

Data Presentation: Receptor Binding Affinity

The binding affinity of ecdysteroids to the EcR/USP complex is a key determinant of their biological activity. Quantitative data on the binding affinity of this compound is presented below in the context of other known ecdysone agonists. The data is derived from competitive binding assays using intact Sf-9 cells (from Spodoptera frugiperda), where the inhibition of [³H]ponasterone A ([³H]PoA) binding is measured. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand. A lower IC50 value indicates a higher binding affinity.

CompoundRelative Potency (IC50) in Sf-9 Cells
Tebufenozide (RH-5992)+++++
Methoxyfenozide (RH-2485)++++
Ponasterone A+++
20-Hydroxyecdysone++
Cyasterone+
RH-5849+/-
Makisterone (B1173491) A+/-
Inokosterone +/-
Ecdysone-

Table 1: Relative binding potency of various ecdysone agonists to the ecdysone receptor in Sf-9 cells, as determined by competitive displacement of [³H]ponasterone A. The order of potency is shown with '+++++' representing the highest affinity and '-' representing the lowest. Inokosterone shows a comparable or slightly lower affinity than makisterone A.

Experimental Protocols

The determination of receptor binding affinity for compounds like this compound is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for a representative assay using an insect cell line that expresses the ecdysone receptor, such as Drosophila melanogaster Kc cells or Spodoptera frugiperda Sf-9 cells.

Competitive Radioligand Binding Assay for Ecdysteroid Receptor

Objective: To determine the binding affinity (IC50, and subsequently Ki) of a test compound (e.g., this compound) for the ecdysone receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]ponasterone A) for binding to the receptor.

Materials:

  • Cell Line: Spodoptera frugiperda Sf-9 cells or Drosophila melanogaster Kc cells.

  • Radioligand: [³H]ponasterone A (a high-affinity ecdysteroid).

  • Test Compound: this compound and other ecdysteroids for comparison.

  • Binding Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂, NaCl, and a protease inhibitor cocktail.

  • Wash Buffer: Ice-cold binding buffer.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • 96-well Filter Plates: With glass fiber filters.

  • Cell Scraper

  • Homogenizer

  • Centrifuge

  • Scintillation Counter

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Sf-9 or Kc cells in the appropriate medium and conditions until they reach a sufficient density.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cells in ice-cold binding buffer and homogenize them using a Dounce or polytron homogenizer to lyse the cells and release the membrane fractions containing the EcR.

    • Centrifuge the homogenate at low speed to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Binding buffer.

      • A serial dilution of the unlabeled test compound (this compound) or a known competitor (e.g., unlabeled ponasterone A for determining non-specific binding).

      • A fixed concentration of the radioligand, [³H]ponasterone A (typically at a concentration close to its Kd value).

      • The cell membrane preparation.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This traps the membrane fragments with the bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • The data will be in the form of counts per minute (CPM) for each concentration of the test compound.

    • Plot the percentage of specific binding of [³H]ponasterone A against the logarithm of the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Visualization

Ecdysone Signaling Pathway

The binding of this compound to the Ecdysone Receptor (EcR) initiates a cascade of gene regulation. The EcR forms a heterodimer with the Ultraspiracle protein (USP). This ligand-bound heterodimer then binds to specific DNA sequences called Ecdysone Response Elements (EcREs) in the promoter regions of target genes, leading to their transcription.

Ecdysone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inokosterone This compound EcR_USP_inactive EcR/USP (Inactive) Inokosterone->EcR_USP_inactive Binding EcR_USP_active Inokosterone-EcR/USP (Active Complex) EcR_USP_inactive->EcR_USP_active Activation & Nuclear Translocation EcRE EcRE EcR_USP_active->EcRE Binding Target_Genes Target Genes EcRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins mRNA->Proteins Translation Biological_Response Biological Response (e.g., Molting) Proteins->Biological_Response

Ecdysone signaling pathway activation by this compound.
Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in the competitive radioligand binding assay described in the "Experimental Protocols" section.

Experimental_Workflow Start Start: Cell Culture (e.g., Sf-9 cells) Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Start->Membrane_Prep Binding_Assay Binding Assay Setup (96-well plate) Membrane_Prep->Binding_Assay Components Add Components: 1. Test Compound (Inokosterone) 2. Radioligand ([3H]PoA) 3. Membrane Preparation Binding_Assay->Components Incubation Incubation (Reach Equilibrium) Components->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting (Quantify Radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Scintillation_Counting->Data_Analysis End End: Binding Affinity Data Data_Analysis->End

Workflow for determining receptor binding affinity.

Conclusion

This compound, like other ecdysteroids, functions as an agonist of the ecdysone receptor. While precise high-affinity binding data for this compound is not as readily available as for some synthetic agonists, competitive binding assays provide a robust framework for quantifying its receptor affinity. The methodologies and pathway information presented in this guide offer a comprehensive resource for researchers in the fields of entomology, endocrinology, and insecticide development. Further studies employing the detailed protocols outlined herein will be instrumental in elucidating the precise structure-activity relationships of this compound and other phytoecdysteroids, paving the way for the design of novel and specific insect control agents.

References

In Silico Modeling of 25R-Inokosterone Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 25R-Inokosterone's interaction with its primary protein target, the Ecdysone (B1671078) Receptor (EcR). This compound, a phytoecdysteroid, plays a significant role in insect physiology, primarily through its interaction with the EcR, a nuclear receptor that governs molting and metamorphosis. Understanding this interaction at a molecular level through computational modeling is crucial for the development of novel insecticides and for elucidating the intricate mechanisms of steroid hormone action.

Introduction to this compound and its Target

This compound is a member of the ecdysteroid family of steroid hormones, which are vital for the developmental processes of arthropods. The primary molecular target of this compound and other ecdysteroids is the Ecdysone Receptor (EcR). EcR does not function as a monomer but forms a heterodimer with the Ultraspiracle protein (USP), a homolog of the vertebrate retinoid X receptor (RXR). This EcR/USP heterodimer is a ligand-activated transcription factor. Upon binding of an ecdysteroid like this compound to the ligand-binding pocket of EcR, the receptor complex undergoes a conformational change, leading to the recruitment of coactivators and the initiation of transcription of target genes. This signaling cascade ultimately orchestrates complex physiological processes such as molting and metamorphosis.[1][2][3]

Quantitative Data: Binding Affinities of Ecdysteroids to the Ecdysone Receptor

LigandReceptor SourceMethodBinding AffinityReference
Ponasterone AChilo suppressalis EcR/USPRadioligand Binding AssayKd = 1.2 nM[4]
Ponasterone ADrosophila melanogaster EcR-EC50 = 35 nM-
20-HydroxyecdysoneChilo suppressalis EcR/USPRadioligand Binding AssayKd = 38 nM[4]
Tebufenozide (non-steroidal agonist)Plutella xylostella EcR/USPRadioligand Binding AssayIC50 = 80.58 nM[5]

In Silico Modeling Experimental Protocols

This section outlines the detailed methodologies for the in silico modeling of this compound's interaction with the EcR/USP heterodimer.

Homology Modeling of the Target Protein (if required)

If a crystal structure of the target EcR/USP complex from the species of interest is not available in the Protein Data Bank (PDB), a homology model can be built.

Protocol:

  • Template Selection: Identify a suitable template structure with high sequence identity to the target protein using a BLAST search against the PDB database. For the EcR/USP complex, structures such as PDB IDs 1Z5X or 2R40 can serve as excellent templates.[6]

  • Sequence Alignment: Perform a sequence alignment of the target protein sequence with the template sequence using tools like ClustalW or T-Coffee.

  • Model Building: Use homology modeling software such as MODELLER or SWISS-MODEL to generate the 3D model of the target protein based on the sequence alignment and the template structure.

  • Model Validation: Assess the quality of the generated model using tools like PROCHECK for Ramachandran plot analysis, and Verify3D to evaluate the compatibility of the 3D model with its own amino acid sequence.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

  • Protein Preparation:

    • Download the 3D structure of the EcR/USP complex from the PDB (e.g., PDB ID: 1Z5X ).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for the amino acid residues at a physiological pH.

    • Assign partial charges to the protein atoms using a force field like AMBER or CHARMM. This can be performed using software like AutoDock Tools or Maestro (Schrödinger).

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem.

    • Optimize the ligand's geometry using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics force field.

    • Assign partial charges to the ligand atoms.

  • Grid Generation:

    • Define the binding site on the EcR subunit. This is typically the ligand-binding pocket where the natural ligand binds.

    • Generate a grid box that encompasses the entire binding site. The grid parameters define the search space for the docking algorithm.

  • Docking Simulation:

    • Perform the docking using software like AutoDock Vina, GOLD, or Glide.

    • The software will generate multiple binding poses of the ligand within the receptor's active site.

    • These poses are scored based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Identify the most favorable binding mode based on the lowest binding energy and the interactions with key amino acid residues in the binding pocket.

    • Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, using software like PyMOL or VMD.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of its stability and the nature of the interactions.

Protocol:

  • System Setup:

    • Use the best-docked complex of this compound and the EcR/USP heterodimer from the molecular docking step as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Parameterization:

    • Use a suitable force field for the protein (e.g., AMBER ff14SB) and the ligand (e.g., General Amber Force Field - GAFF).[7]

    • Generate the topology and parameter files for the ligand.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This allows the density of the system to relax.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to observe the stability of the protein-ligand complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate various parameters such as:

      • Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and the ligand.

      • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_modeling In Silico Modeling cluster_analysis Analysis protein_prep Protein Preparation docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking md_simulation Molecular Dynamics Simulation docking->md_simulation pose_analysis Binding Pose Analysis docking->pose_analysis trajectory_analysis Trajectory Analysis md_simulation->trajectory_analysis binding_energy Binding Free Energy Calculation trajectory_analysis->binding_energy

Caption: Workflow for in silico modeling of protein-ligand interactions.

Ecdysone Receptor Signaling Pathway

ecdysone_signaling Inokosterone This compound EcR_USP EcR/USP Heterodimer (Inactive) Inokosterone->EcR_USP Binds to EcR Active_Complex Inokosterone-EcR/USP (Active Complex) EcR_USP->Active_Complex Conformational Change EcRE Ecdysone Response Element (DNA) Active_Complex->EcRE Binds to DNA Transcription Transcription Initiation EcRE->Transcription mRNA mRNA Transcription->mRNA Proteins Early Response Proteins (e.g., Br-C, E74, E75) mRNA->Proteins Translation Response Physiological Response (Molting, Metamorphosis) Proteins->Response

Caption: Simplified Ecdysone Receptor signaling pathway activation.

References

Cellular Uptake and Transport Mechanisms of 25R-Inokosterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone, a phytoecdysteroid, belongs to a class of steroid hormones found in insects and plants. Ecdysteroids play a crucial role in insect development, primarily in molting and metamorphosis. Due to their anabolic and adaptogenic properties in vertebrates, there is growing interest in their potential therapeutic applications. A fundamental aspect of understanding their biological activity is elucidating the mechanisms by which they enter cells to interact with their molecular targets. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport mechanisms of ecdysteroids, with a focus on this compound where information is available. It is important to note that while the general principles of ecdysteroid transport are becoming clearer, specific quantitative data for this compound remain limited. Much of our current knowledge is derived from studies on ecdysone (B1671078) and 20-hydroxyecdysone (B1671079) (20E) in model organisms such as Drosophila melanogaster.

Cellular Uptake and Transport: Challenging the Paradigm of Simple Diffusion

For decades, the prevailing model for the cellular entry of steroid hormones, including ecdysteroids, was simple diffusion across the plasma membrane due to their lipophilic nature. However, recent research has challenged this view, suggesting a more regulated and facilitated transport mechanism.

Studies in Drosophila melanogaster have been instrumental in identifying a specific membrane transporter for ecdysone, named the Ecdysone Importer (EcI) .[1][2][3] EcI is an organic anion transporting polypeptide that is essential for the cellular uptake of ecdysone.[3] This discovery points towards a facilitated diffusion model for ecdysteroid entry into cells, allowing for greater control and specificity of hormone uptake.[1]

It has been observed that non-steroidal ecdysone agonists can still exert their effects in the absence of EcI, suggesting that these synthetic mimics may utilize different entry mechanisms. This highlights the potential for multiple uptake pathways for ecdysteroid-like compounds.

Quantitative Data on Ecdysteroid Transport
ParameterCompoundOrganism/Cell LineKey FindingsReference
Transport Mechanism EcdysoneDrosophila melanogasterFacilitated diffusion mediated by the Ecdysone Importer (EcI), a member of the organic anion transporting polypeptide family.
Transporter EcdysoneDrosophila melanogasterEcdysone Importer (EcI) is essential for cellular uptake and subsequent biological responses.
Specificity Ecdysone vs. Non-steroidal agonistsDrosophila melanogasterNon-steroidal agonists appear to enter cells via an EcI-independent mechanism.

Experimental Protocols for Studying Ecdysteroid Transport

The identification of ecdysteroid transporters has been made possible through a combination of genetic screens and molecular biology techniques. Below are detailed methodologies for key experiments cited in the literature.

In Vivo RNAi Screen for Transporter Identification

This protocol is adapted from studies in Drosophila melanogaster to identify genes involved in ecdysone uptake.

Objective: To identify membrane transporters required for ecdysone-dependent developmental processes in vivo.

Methodology:

  • Fly Stocks: Utilize a library of transgenic RNAi fly lines targeting putative transporter genes. Cross these lines with a driver line that expresses GAL4 in a tissue-specific manner (e.g., in the wing imaginal discs).

  • Phenotypic Analysis: Examine the progeny for developmental defects that mimic those seen in ecdysone signaling mutants (e.g., developmental arrest, molting defects).

  • Candidate Gene Validation: For candidate transporter genes identified in the screen, perform further validation experiments, such as:

    • Confirming the knockdown of the target gene using qRT-PCR.

    • Using multiple, independent RNAi lines targeting the same gene to rule out off-target effects.

    • Performing rescue experiments by co-expressing a wild-type version of the candidate transporter.

In Vitro Ecdysone Uptake Assay

This protocol can be used to directly measure the uptake of radiolabeled ecdysone into cultured cells.

Objective: To quantify the cellular uptake of ecdysone and assess the role of a candidate transporter.

Methodology:

  • Cell Culture: Culture Drosophila S2 cells or other suitable cell lines. For transporter studies, create stable cell lines overexpressing the candidate transporter or with the transporter knocked down via RNAi.

  • Uptake Experiment:

    • Plate cells in a multi-well format.

    • Incubate the cells with a known concentration of radiolabeled ecdysone (e.g., [³H]-ecdysone) for various time points.

    • To terminate the uptake, rapidly wash the cells with ice-cold buffer to remove extracellular radiolabel.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of uptake (e.g., in pmol/min/mg of protein).

    • Compare the uptake rates between control cells and cells with altered transporter expression to determine the transporter's role in ecdysone uptake.

    • Perform kinetic analysis by measuring uptake at different substrate concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

Signaling Pathways of Ecdysteroids

Once inside the cell, ecdysteroids initiate a signaling cascade that ultimately leads to changes in gene expression and cellular function. The primary pathway is the genomic pathway mediated by a nuclear receptor complex. However, non-genomic pathways have also been described.

Genomic Signaling Pathway

The canonical ecdysteroid signaling pathway involves the binding of the hormone to a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP) .

  • Ligand Binding: 20-hydroxyecdysone (the active form of ecdysone) binds to the ligand-binding domain of EcR.

  • Receptor Activation: Ligand binding induces a conformational change in the EcR-USP heterodimer.

  • DNA Binding: The activated receptor complex binds to specific DNA sequences called ecdysone response elements (EcREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The EcR-USP complex recruits co-activator or co-repressor proteins to modulate the transcription of target genes, leading to a hierarchical gene expression cascade.

Ecdysteroid_Genomic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25R_Inokosterone This compound EcI Ecdysone Importer (EcI) 25R_Inokosterone->EcI Uptake 25R_Inokosterone_intra This compound EcI->25R_Inokosterone_intra EcR_USP_inactive EcR-USP Complex (inactive) 25R_Inokosterone_intra->EcR_USP_inactive Binding & Activation EcR_USP_active EcR-USP Complex (active) EcR_USP_inactive->EcR_USP_active EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binding Target_Genes Target Gene Transcription EcRE->Target_Genes Regulation Ecdysteroid_NonGenomic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 25R_Inokosterone This compound GPCR G-Protein-Coupled Receptor (GPCR) 25R_Inokosterone->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Second_Messengers Second Messengers (cAMP, Ca²⁺) G_Protein->Second_Messengers Activation Downstream_Effectors Downstream Effectors Second_Messengers->Downstream_Effectors Modulation Experimental_Workflow cluster_identification Transporter Identification cluster_validation Functional Validation cluster_characterization Kinetic Characterization Genetic_Screen Genetic Screen (e.g., in vivo RNAi) Phenotypic_Analysis Phenotypic Analysis Genetic_Screen->Phenotypic_Analysis Candidate_Selection Candidate Transporter Selection Phenotypic_Analysis->Candidate_Selection Knockdown_Overexpression Knockdown/Overexpression Studies Candidate_Selection->Knockdown_Overexpression Localization Subcellular Localization (e.g., immunofluorescence) Candidate_Selection->Localization Uptake_Assay In Vitro Uptake Assay (e.g., radiolabeled ecdysone) Kinetic_Analysis Kinetic Analysis (Km, Vmax) Uptake_Assay->Kinetic_Analysis Knockdown_Overexpression->Uptake_Assay Substrate_Specificity Substrate Specificity Assays Kinetic_Analysis->Substrate_Specificity

References

25R-Inokosterone: A Deep Dive into its Effects on Gene Expression and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

25R-Inokosterone, a phytoecdysteroid, is a member of a class of naturally occurring steroid compounds found in various plants and insects. Ecdysteroids, including the well-studied 20-hydroxyecdysone (B1671079) (20HE), have garnered significant attention in the scientific community for their diverse pharmacological activities in mammals. These effects include anabolic, anti-diabetic, anti-inflammatory, and hepatoprotective properties. Notably, these compounds are of particular interest for their potential to promote muscle growth and enhance physical performance without the androgenic side effects associated with traditional anabolic steroids. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of this compound and related ecdysteroids, with a focus on gene expression and associated signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of these compounds. Much of the available research has been conducted using 20-hydroxyecdysone as a representative ecdysteroid; therefore, its effects are presented here as a proxy for this compound, given their structural and functional similarities.

Data Presentation: Quantitative Effects on Gene Expression

The anabolic effects of ecdysteroids are, in part, attributed to their ability to modulate the expression of genes involved in muscle growth and differentiation. A key target in this process is the myostatin gene (Mstn), a negative regulator of muscle mass. The following table summarizes the dose-dependent inhibitory effect of 20-hydroxyecdysone on myostatin gene expression in murine C2C12 myotubes.

CompoundCell LineTreatment DurationConcentration (µM)Target GeneChange in Gene ExpressionReference
20-HydroxyecdysoneC2C12 myotubes6 hours0.001Myostatin (Mstn)No significant change[1]
20-HydroxyecdysoneC2C12 myotubes6 hours0.01Myostatin (Mstn)No significant change[1]
20-HydroxyecdysoneC2C12 myotubes6 hours0.1Myostatin (Mstn)~15% decrease[1]
20-HydroxyecdysoneC2C12 myotubes6 hours1Myostatin (Mstn)~35% decrease[1]
20-HydroxyecdysoneC2C12 myotubes6 hours10Myostatin (Mstn)~40% decrease[1]

Table 1: Quantitative analysis of the effect of 20-hydroxyecdysone on myostatin gene expression in C2C12 myotubes. Data is expressed as a percentage decrease relative to untreated control cells.

Signaling Pathways

In mammals, ecdysteroids do not operate through the classical nuclear ecdysone (B1671078) receptor (EcR) pathway found in insects. Instead, their effects are mediated by a rapid, non-genomic signaling cascade initiated at the cell membrane. The primary signaling pathway involves a G-protein coupled receptor (GPCR), leading to downstream activation of the PI3K/Akt pathway, a central regulator of protein synthesis and cell growth. There is also evidence suggesting a role for the estrogen receptor beta (ERβ) and the MAS receptor in mediating the anabolic effects of ecdysteroids.

Ecdysteroid-Induced Anabolic Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to increased protein synthesis and muscle hypertrophy.

Ecdysteroid_Anabolic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 25R_Inokosterone This compound GPCR GPCR 25R_Inokosterone->GPCR PLC PLC GPCR->PLC Activates Ca2 Ca²⁺ PLC->Ca2 Increases PI3K PI3K Ca2->PI3K Activates Akt Akt PI3K->Akt Phosphorylates p_Akt p-Akt mTORC1 mTORC1 p_Akt->mTORC1 Phosphorylates p_mTORC1 p-mTORC1 Protein_Synthesis Protein Synthesis p_mTORC1->Protein_Synthesis Promotes

Caption: this compound anabolic signaling cascade.

Experimental Workflow for Gene Expression Analysis

The following diagram outlines a typical workflow for investigating the effects of this compound on gene expression in a cell-based model.

Gene_Expression_Workflow C2C12_Culture C2C12 Myoblast Culture Differentiation Differentiation to Myotubes C2C12_Culture->Differentiation Treatment This compound Treatment Differentiation->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt) qPCR->Data_Analysis

Caption: Workflow for gene expression analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Protocol 1: C2C12 Cell Culture and Myotube Differentiation

Objective: To culture C2C12 myoblasts and differentiate them into myotubes for subsequent treatment with this compound.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Culture C2C12 myoblasts in Growth Medium in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: When cells reach 70-80% confluency, aspirate the Growth Medium, wash with PBS, and detach the cells using Trypsin-EDTA. Resuspend the cells in fresh Growth Medium and plate onto new culture vessels at a 1:3 to 1:4 ratio.

  • Seeding for Differentiation: For experiments, seed C2C12 myoblasts onto appropriate culture plates (e.g., 6-well or 12-well plates) in Growth Medium and allow them to reach approximately 90-95% confluency.

  • Initiation of Differentiation: Once the desired confluency is reached, aspirate the Growth Medium, wash the cells once with PBS, and replace it with Differentiation Medium.

  • Myotube Formation: Culture the cells in Differentiation Medium for 4-6 days to allow for the formation of multinucleated myotubes. Change the Differentiation Medium every 48 hours.

Protocol 2: this compound Treatment and RNA Extraction

Objective: To treat differentiated C2C12 myotubes with this compound and extract total RNA for gene expression analysis.

Materials:

  • Differentiated C2C12 myotubes (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Serum-free DMEM

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (B145695) (prepared with RNase-free water)

  • RNase-free water and microcentrifuge tubes

Procedure:

  • Preparation of Treatment Media: Prepare the desired concentrations of this compound by diluting the stock solution in serum-free DMEM. Include a vehicle control containing the same concentration of the solvent.

  • Treatment: Aspirate the Differentiation Medium from the myotubes and replace it with the prepared treatment or vehicle control media.

  • Incubation: Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours) at 37°C with 5% CO₂.

  • RNA Extraction (using TRIzol): a. Aspirate the treatment media and add 1 mL of TRIzol reagent directly to each well of a 6-well plate. b. Lyse the cells by pipetting up and down several times and incubate at room temperature for 5 minutes. c. Transfer the lysate to a microcentrifuge tube and add 0.2 mL of chloroform. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes. d. Centrifuge at 12,000 x g for 15 minutes at 4°C. e. Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes. f. Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible. g. Discard the supernatant and wash the pellet with 1 mL of 75% ethanol. h. Centrifuge at 7,500 x g for 5 minutes at 4°C. i. Discard the ethanol and air-dry the pellet for 5-10 minutes. j. Resuspend the RNA pellet in an appropriate volume of RNase-free water.

  • RNA Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis.

Protocol 3: Quantitative Real-Time PCR (qPCR)

Objective: To quantify the relative expression of target genes in response to this compound treatment.

Materials:

  • Total RNA (from Protocol 2)

  • Reverse transcription kit with oligo(dT) and/or random primers

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific forward and reverse primers for target genes (e.g., Mstn, Igf-1, Atrogin-1, MuRF1) and a reference gene (e.g., Gapdh, Actb)

  • qPCR instrument

Procedure:

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, and cDNA template. Set up reactions in triplicate for each sample and gene.

  • qPCR Cycling: Perform the qPCR using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds).

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated and vehicle control samples, normalized to the reference gene.

Conclusion

This compound and related ecdysteroids represent a promising class of compounds with significant therapeutic potential, particularly in the context of muscle wasting disorders and performance enhancement. Their unique mechanism of action in mammals, which bypasses traditional androgenic pathways, makes them an attractive area of research for the development of novel anabolic agents. The signaling cascade, initiated at a G-protein coupled receptor and proceeding through the PI3K/Akt pathway, offers multiple points for therapeutic intervention and further investigation. The dose-dependent regulation of key genes such as myostatin underscores the potential of these compounds to modulate muscle growth at the genetic level. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the molecular mechanisms of this compound and to explore its full therapeutic potential. Further research, including comprehensive transcriptomic and proteomic analyses, is warranted to fully map the gene expression changes and signaling networks modulated by this intriguing class of phytoecdysteroids.

References

Methodological & Application

Application Notes & Protocols: Isolating 25R-Inokosterone from Achyranthes bidentata

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Achyranthes bidentata, a perennial herb native to East Asia, is a well-regarded plant in traditional medicine. Its roots are a rich source of bioactive phytoecdysteroids, which are plant-derived steroids structurally similar to insect molting hormones. Among these, 25R-Inokosterone has garnered significant interest for its potential pharmacological activities, including anabolic and anti-inflammatory properties. This document provides a detailed protocol for the isolation and purification of this compound from the roots of Achyranthes bidentata, tailored for researchers in natural product chemistry and drug development.

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, fractionation, and several stages of chromatography. The following protocol is a comprehensive guide based on established methodologies.

1. Plant Material and Extraction

  • Plant Material: Dried roots of Achyranthes bidentata are the starting material.

  • Extraction:

    • The dried roots are pulverized into a coarse powder.

    • The powdered root material is extracted with 95% ethanol (B145695) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

    • The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation of the Crude Extract

  • Solvent Partitioning:

    • The crude ethanol extract is suspended in water.

    • The aqueous suspension is then successively partitioned with solvents of increasing polarity, typically petroleum ether, ethyl acetate (B1210297), and n-butanol.

    • The ethyl acetate soluble fraction, which is enriched with phytoecdysteroids, is collected and concentrated in vacuo.

3. Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.

  • Step 1: Silica (B1680970) Gel Column Chromatography

    • The dried ethyl acetate fraction is mixed with a small amount of silica gel to create a dry powder.

    • A silica gel column is prepared and equilibrated with a non-polar solvent.

    • The sample is loaded onto the column.

    • The column is eluted with a gradient of chloroform-methanol (e.g., starting from 95:5 to 60:40, v/v) to separate the components based on polarity.[1]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing similar compound profiles are pooled.

  • Step 2: Sephadex LH-20 Column Chromatography

    • The fraction containing the target compound from the silica gel chromatography is further purified using a Sephadex LH-20 column.

    • The column is equilibrated with methanol (B129727).

    • The sample is dissolved in a minimal amount of methanol and loaded onto the column.

    • Elution is carried out with methanol.

    • Fractions are collected and analyzed by TLC to identify those containing this compound.

  • Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

    • The final purification is achieved using preparative HPLC.

    • The enriched fraction from the Sephadex LH-20 column is dissolved in the mobile phase.

    • The sample is injected into a preparative HPLC system equipped with a C18 column.

    • A typical mobile phase for separation is a mixture of methanol and water (e.g., 40:60, v/v) at a specific flow rate (e.g., 8 mL/min).[1]

    • The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.

    • The collected fraction is concentrated to yield pure this compound.

Data Presentation

The following table summarizes the quantitative data from a representative isolation of this compound from Achyranthes bidentata.

Isolation StepStarting MaterialElution/Mobile PhaseYieldPurityReference
Extraction 10 kg dried roots95% Ethanol850 g crude extract-Zhang et al., 2012
Fractionation 850 g crude extractEthyl Acetate17.5 g EtOAc-soluble fraction-Zhang et al., 2012[1]
Silica Gel CC 17.5 g EtOAc fractionChloroform-Methanol gradient (95:5 to 60:40)3.90 g (Fraction E8)EnrichedZhang et al., 2012[1]
Sephadex LH-20 3.90 g (Fraction E8)Methanol-Further EnrichedZhang et al., 2012
Preparative HPLC Enriched fractionMethanol-Water (40:60)29.0 mg (this compound)>98%Zhang et al., 2012[1]

Visualizations

Experimental Workflow for Isolation of this compound

G Start Dried Roots of Achyranthes bidentata Extraction Ethanol Extraction Start->Extraction Pulverization Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Extraction->Partitioning Crude Extract EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex Enriched Fractions Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Further Enriched Fractions Final_Product Pure this compound Prep_HPLC->Final_Product G Inokosterone This compound MembraneReceptor Putative Membrane Receptor Inokosterone->MembraneReceptor Binds PI3K PI3K MembraneReceptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates ProteinSynthesis Increased Protein Synthesis (Muscle Hypertrophy) mTORC1->ProteinSynthesis Promotes

References

Application Note: HPLC Method for the Quantification of 25R-Inokosterone in Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of compounds found in various plants that exhibit a range of pharmacological activities. Due to its potential applications in the pharmaceutical and nutraceutical industries, accurate and reliable quantification of this compound in plant extracts and other matrices is crucial for quality control, formulation development, and scientific research. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the precise quantification of this compound. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1]

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[2] The separation is based on the differential distribution of the analyte between a liquid mobile phase and a solid stationary phase.[2] In this method, a reverse-phase C18 column is employed, where the stationary phase is nonpolar, and the mobile phase is a polar mixture. This compound, being a relatively polar compound, will have a specific retention time under the defined chromatographic conditions, allowing for its separation from other components in the extract. Detection is achieved using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance.

Materials and Reagents

  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (Milli-Q or equivalent)

  • Chemicals: Formic acid (analytical grade)

  • Plant Material/Extract: Source material containing this compound

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid)
Gradient Elution A time-based gradient can be optimized to improve separation. For example, starting with a lower concentration of acetonitrile and gradually increasing it.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan of this compound standard (typically around 245 nm)
Data Acquisition Chromatography software (e.g., OpenLab CDS)

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (Extraction)

The extraction procedure may need to be optimized based on the specific matrix of the sample. A general procedure for plant extracts is as follows:

  • Extraction: Accurately weigh a known amount of the dried and powdered plant material. Extract the sample with a suitable solvent (e.g., methanol or ethanol) using techniques such as sonication or Soxhlet extraction.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injecting it into the HPLC system.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[1]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.[3] This was demonstrated by comparing the chromatograms of a blank (mobile phase), the this compound standard, and a sample extract. The retention time of the peak in the sample chromatogram should match that of the standard, and there should be no interfering peaks at this retention time in the blank.

Linearity and Range

Linearity was established by injecting the working standard solutions at five different concentrations.[3] A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999, indicating a linear relationship. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear.[4]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1] This was determined by analyzing six replicate injections of a standard solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 2%.[4]

Accuracy

Accuracy was determined by a recovery study. A known amount of the this compound standard was spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery was then calculated. The acceptance criteria for recovery are typically between 98.0% and 102.0%.[4]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[4] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4] These can be determined based on the signal-to-noise ratio (S/N), where LOD corresponds to an S/N of 3:1 and LOQ to an S/N of 10:1.[3] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[5]

Data Presentation

The quantitative data from the method validation is summarized in the tables below for easy comparison.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Value]
5[Insert Value]
10[Insert Value]
50[Insert Value]
100[Insert Value]
Correlation Coefficient (r²) [Insert Value ≥ 0.999]

Table 2: Precision Data

Precision%RSD of Peak Area
Repeatability (Intra-day) [Insert Value ≤ 2%]
Intermediate Precision (Inter-day) [Insert Value ≤ 2%]

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg)Amount Found (µg)% Recovery
80%[Insert Value][Insert Value][Insert Value]
100%[Insert Value][Insert Value][Insert Value]
120%[Insert Value][Insert Value][Insert Value]
Average Recovery [Insert Value]

Table 4: Sensitivity Data

ParameterValue (µg/mL)
Limit of Detection (LOD) [Insert Value]
Limit of Quantification (LOQ) [Insert Value]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Reference Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standard Solutions Stock->Working Inject Inject into HPLC System Working->Inject Sample Weigh Plant Material or Extract Extract Perform Solvent Extraction Sample->Extract Filter_Sample Filter Extract (0.45 µm) Extract->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Peak_Area Integrate Peak Area Chromatogram->Peak_Area Calibration Construct Calibration Curve Peak_Area->Calibration Standards Quantify Quantify this compound in Sample Peak_Area->Quantify Sample Calibration->Quantify

Caption: Experimental workflow for the quantification of this compound.

validation_parameters center_node Method Validation (ICH Q2(R1)) Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Precision Precision center_node->Precision Accuracy Accuracy center_node->Accuracy LOD LOD center_node->LOD LOQ LOQ center_node->LOQ Robustness Robustness center_node->Robustness

References

Application Notes and Protocols: Utilizing 25R-Inokosterone in C2C12 Myotube Differentiation and Hypertrophy Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Myogenic differentiation is a critical process in muscle development, repair, and regeneration. The C2C12 myoblast cell line is a well-established and widely used in vitro model for studying myogenesis, as these cells can be induced to differentiate and fuse into multinucleated myotubes, mimicking the formation of skeletal muscle fibers. Phytoecdysteroids, a class of plant-derived steroids, have garnered significant interest for their anabolic properties. 25R-Inokosterone, a member of this family, and its close analog ecdysterone (20-hydroxyecdysone), have been shown to promote muscle protein synthesis and induce hypertrophy in C2C12 myotubes. This document provides a detailed protocol for utilizing these compounds to study myogenic differentiation and hypertrophy, summarizing the quantitative effects and outlining the key signaling pathways involved.

Note: While this protocol focuses on this compound, much of the available detailed research has been conducted using the closely related and structurally similar phytoecdysteroid, ecdysterone (20-hydroxyecdysone). The methodologies and expected outcomes are considered highly transferable.

Data Presentation: Quantitative Effects on C2C12 Myotubes

The following tables summarize the reported quantitative effects of phytoecdysteroids on C2C12 myotubes. These effects highlight the compound's ability to induce a hypertrophic phenotype.

Table 1: Effect of Ecdysterone on Myotube Diameter

Treatment Group Concentration Myotube Diameter (% of Control) Reference Compound Effect
Control (Vehicle) - 100% -
Ecdysterone 1 µM Significant Increase Comparable to IGF-1 (1.3 nM) & DHT (1 µM)
Dexamethasone - Atrophy (Decrease) -

Data synthesized from studies demonstrating the hypertrophic effects of ecdysterone[1][2].

Table 2: Effect of Phytoecdysteroids on Protein Synthesis and Gene Expression

Parameter Treatment Concentration Observed Effect
Protein Synthesis Phytoecdysteroids 1 µM Up to 20% increase
Myostatin Gene Expression Ecdysterone 1 - 10 µM Significant decrease

Data indicates a dual mechanism of promoting protein synthesis while inhibiting myostatin, a negative regulator of muscle mass[3][4].

Mandatory Visualizations

G cluster_0 Phase 1: Cell Culture & Proliferation cluster_1 Phase 2: Induction of Differentiation cluster_2 Phase 3: this compound Treatment cluster_3 Phase 4: Analysis A Seed C2C12 Myoblasts in Growth Medium (DMEM + 10% FBS) B Culture to 80-90% Confluency (Approx. 2-3 days) A->B C Switch to Differentiation Medium (DMEM + 2% Horse Serum) B->C Induce Differentiation D Culture for 4-6 Days (Allow Myotube Formation) C->D E Treat Mature Myotubes with This compound (e.g., 1 µM) or Vehicle Control D->E Begin Treatment F Incubate for 24-48 Hours E->F G Morphological Analysis (Myotube Diameter, Fusion Index) F->G H Biochemical Assays (Protein Synthesis) F->H I Molecular Analysis (Western Blot for p-Akt, MyHC; qRT-PCR for Myostatin) F->I

// Nodes Inokosterone [label="this compound\n(Ecdysterone)", fillcolor="#FBBC05", fontcolor="#202124"]; ERb [label="Estrogen Receptor β\n(ERβ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="G-Protein Coupled\nReceptor (GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="↑ Intracellular Ca²⁺", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; pAkt [label="p-Akt\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProteinSynth [label="↑ Protein Synthesis", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; Hypertrophy [label="Myotube Hypertrophy", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Inokosterone -> ERb [label="Binds", dir=forward, color="#5F6368"]; Inokosterone -> GPCR [label="Activates", dir=forward, color="#5F6368"]; GPCR -> PLC; PLC -> Ca; ERb -> PI3K; Ca -> PI3K [style=dashed]; PI3K -> Akt; Akt -> pAkt [label="Phosphorylation"]; pAkt -> ProteinSynth; ProteinSynth -> Hypertrophy; } Caption: Signaling pathway of this compound in C2C12 myotubes.

Experimental Protocols

Materials and Reagents
  • Cell Line: C2C12 mouse myoblasts

  • Growth Medium (GM): High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): High-glucose DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin[5].

  • Test Compound: this compound (or Ecdysterone), dissolved in a suitable vehicle (e.g., DMSO or ethanol) to prepare a stock solution.

  • Reagents for Analysis: Phosphate-Buffered Saline (PBS), 4% paraformaldehyde (PFA), Triton X-100, primary antibodies (e.g., anti-Myosin Heavy Chain (MyHC), anti-phospho-Akt, anti-total-Akt), fluorescently labeled secondary antibodies, DAPI stain, protein lysis buffer, reagents for protein quantification (BCA assay), and qRT-PCR.

Protocol 1: C2C12 Myoblast Culture and Differentiation
  • Cell Seeding: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere with 5% CO2. For differentiation experiments, seed cells in appropriate culture vessels (e.g., 6-well or 12-well plates) at a density that will allow them to reach 80-90% confluency within 2-3 days. Do not allow cells to become fully confluent as this can impair differentiation potential.

  • Induction of Differentiation: Once cells reach 80-90% confluency, aspirate the Growth Medium.

  • Wash the cells once with sterile PBS.

  • Add Differentiation Medium to the culture vessel. This marks Day 0 of differentiation.

  • Myotube Formation: Culture the cells for 4 to 6 days in Differentiation Medium to allow for the formation of mature, multinucleated myotubes. Change the medium every 48 hours.

Protocol 2: this compound Treatment
  • Preparation of Treatment Medium: Prepare fresh Differentiation Medium containing the desired final concentration of this compound (e.g., 1 µM) and a vehicle control medium. Ensure the final vehicle concentration is consistent across all wells and is non-toxic (typically ≤ 0.1%).

  • Treatment: After 4-6 days of differentiation, when mature myotubes are visible, aspirate the old medium.

  • Add the prepared treatment or vehicle control medium to the respective wells.

  • Incubation: Incubate the cells for the desired treatment period. For hypertrophy analysis, a 48-hour incubation is common. For signaling studies, shorter time points (e.g., 5 min to 24 hours) may be required to observe transient events like protein phosphorylation.

Protocol 3: Analysis of Myotube Hypertrophy
  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash again with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

    • Incubate with a primary antibody against a myotube marker, such as Myosin Heavy Chain (MyHC), overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Counterstain nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification of Myotube Diameter:

    • Using imaging software (e.g., ImageJ/Fiji), randomly select a significant number of myotubes (at least 50 per group) from multiple fields of view.

    • Measure the diameter at three or more points along the length of each myotube and calculate the average.

    • Compare the average diameter between treated and control groups.

Protocol 4: Western Blot for Signaling Pathway Analysis
  • Cell Lysis: After the specified treatment time (e.g., 30 minutes for p-Akt), wash cells with ice-cold PBS and lyse using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-Akt, anti-total-Akt) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density and normalize phosphorylated protein levels to total protein levels.

Concluding Remarks

The protocols outlined provide a robust framework for investigating the effects of this compound on C2C12 myotube hypertrophy. The compound is expected to increase myotube size and protein synthesis, primarily through the activation of the PI3K/Akt signaling pathway, potentially initiated via a non-classical estrogen receptor-mediated mechanism. Careful execution of these assays will enable researchers to effectively characterize the anabolic potential of this and other related phytoecdysteroids for applications in muscle biology and drug development.

References

Application Notes and Protocols for 25R-Inokosterone in Rodent Muscle Growth Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone, a phytoecdysteroid, is a naturally occurring steroid hormone found in some plants. Like other ecdysteroids, it is investigated for its potential anabolic properties, specifically its ability to promote muscle growth (hypertrophy) without the androgenic side effects associated with traditional anabolic steroids. This document provides detailed application notes and protocols for researchers studying the effects of this compound on muscle growth in rodent models. The information is based on existing literature on ecdysteroids, with a focus on providing a practical framework for experimental design and execution.

Quantitative Data on Anabolic Effects of Ecdysteroids

While specific quantitative data for this compound is not widely available in publicly accessible literature, the following tables summarize representative data for the closely related and well-studied ecdysteroid, 20-hydroxyecdysone (B1671079) (20E), which is expected to have a comparable mechanism and potency. These tables are based on findings from various rodent studies and serve as a reference for expected outcomes.

Table 1: Effect of Ecdysteroid Administration on Muscle Mass in Rodents

CompoundAnimal ModelDosageDurationMuscle AssessedChange in Muscle Mass (%)
20-Hydroxyecdysone Rat5 mg/kg/day21 daysSoleusSignificant Increase
Control RatVehicle21 daysSoleusNo significant change
20-Hydroxyecdysone Mouse5 mg/kg/day5 daysTriceps Brachii~30% increase vs. control
Control MouseSaline5 daysTriceps BrachiiNo significant change

Table 2: Comparative Anabolic Activity of Ecdysteroids and Anabolic Steroids in Rats

CompoundDosageEffect on Soleus Muscle Fiber Size
20-Hydroxyecdysone 5 mg/kg/dayStrong hypertrophic effect
Metandienone (Dianabol) 5 mg/kg/dayLess potent than 20E
Estradienedione (Trenbolox) 5 mg/kg/dayLess potent than 20E
SARM S-1 5 mg/kg/dayLess potent than 20E

Signaling Pathway

Ecdysteroids, including this compound, are believed to exert their anabolic effects on muscle cells primarily through the activation of the PI3K/Akt signaling pathway. This pathway is a central regulator of protein synthesis and cell growth. Unlike anabolic-androgenic steroids, ecdysteroids do not bind to the androgen receptor. The proposed mechanism involves the binding of the ecdysteroid to a putative membrane receptor, which triggers a downstream cascade leading to the phosphorylation and activation of Akt. Activated Akt, in turn, stimulates mTOR (mammalian target of rapamycin), a key protein kinase that promotes protein synthesis by phosphorylating downstream targets like p70S6K and 4E-BP1.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPCR G-Protein Coupled Receptor (putative) This compound->GPCR PI3K PI3K GPCR->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Protein_Synthesis Protein Synthesis & Muscle Hypertrophy p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibition released

Caption: Proposed PI3K/Akt signaling pathway for this compound-induced muscle hypertrophy.

Experimental Protocols

The following are detailed protocols for conducting a typical rodent study to evaluate the muscle growth effects of this compound.

Experimental Workflow

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Random Group Assignment (Control, this compound) Acclimatization->Grouping Treatment Daily Administration (e.g., Oral Gavage for 21 days) Grouping->Treatment Monitoring Monitor Body Weight & General Health Treatment->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Analysis Muscle Weight Measurement & Molecular Analysis (Western Blot) Euthanasia->Analysis End End Analysis->End

Caption: General experimental workflow for a rodent muscle growth study.

Protocol 1: Animal Model and Dosing

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (8-10 weeks old).

  • Housing: House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

2. Grouping:

  • Randomly assign animals to experimental groups (n=8-10 per group):

    • Control Group: Receives the vehicle (e.g., corn oil, saline with 0.5% Tween 80).

    • This compound Group: Receives this compound at a specified dose (e.g., 5 mg/kg body weight).

3. Compound Preparation and Administration:

  • Preparation: Dissolve this compound in a suitable vehicle. Sonication may be required to achieve a homogenous suspension.

  • Administration Route: Oral gavage is a common and effective method.

  • Dosage Calculation: Calculate the volume to be administered based on the most recent body weight of each animal.

  • Procedure (Oral Gavage):

    • Gently restrain the rodent.

    • Measure the distance from the oral cavity to the xiphoid process to determine the appropriate length for gavage needle insertion.

    • Insert a ball-tipped gavage needle gently into the esophagus.

    • Administer the calculated volume of the test substance slowly.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Frequency and Duration: Administer the compound once daily for a period of 21 to 28 days.

Protocol 2: Muscle Tissue Collection and Analysis

1. Euthanasia and Tissue Collection:

  • At the end of the treatment period, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Immediately dissect the target muscles (e.g., soleus, gastrocnemius, plantaris, tibialis anterior).

  • Remove any excess connective and adipose tissue.

  • Weigh the muscles immediately.

  • For molecular analysis, snap-freeze the muscle tissue in liquid nitrogen and store at -80°C.

2. Western Blot for Akt Phosphorylation:

  • Protein Extraction:

    • Homogenize the frozen muscle tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt, e.g., at Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensity using densitometry software.

    • To normalize the data, strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin).

Conclusion

These application notes and protocols provide a comprehensive guide for researchers investigating the anabolic effects of this compound in rodent models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of this and other ecdysteroids for conditions associated with muscle wasting. Researchers should always ensure that all animal procedures are approved by their institution's Animal Care and Use Committee.

Application Notes and Protocols for Cell Culture Media Preparation with Soluble 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of steroid hormones found in plants. These compounds are structurally similar to insect molting hormones and have garnered significant interest in biomedical research due to their diverse biological activities in mammalian systems. These activities include anabolic effects, anti-inflammatory properties, and the potential to modulate cell growth and differentiation. This document provides detailed protocols for the preparation of cell culture media supplemented with this compound, as well as methods for investigating its effects on mammalian cells.

Data Presentation

Solubility of this compound

For reproducible and accurate experimental results, ensuring the complete solubilization of this compound is critical. The following table summarizes its solubility in a commonly used solvent for cell culture applications.

SolventSolubilityNotes
DMSO50 mg/mL (104.03 mM)May require sonication for full dissolution.[1]
Recommended Working Concentrations

The optimal working concentration of this compound can vary depending on the cell type and the specific biological endpoint being investigated. Based on studies with structurally similar phytoecdysteroids and related compounds, a starting concentration range is suggested below. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Concentration RangeApplicationReference Cell Types (for related compounds)
0.1 - 10 µMGeneral cell-based assaysPC12, C2C12 myotubes
10 - 50 µMInvestigating potential cytotoxic effectsVarious cancer cell lines

Signaling Pathways of this compound

This compound is believed to exert its biological effects through the modulation of key intracellular signaling pathways. The primary pathway implicated in the anabolic and pro-survival effects of phytoecdysteroids is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Activation of this pathway is a central event in promoting protein synthesis and cell survival. Additionally, like other steroids, it may have broader effects on other pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are involved in cell proliferation, differentiation, and inflammation.

G cluster_membrane Inokosterone This compound Receptor Membrane/Cytosolic Receptor Inokosterone->Receptor CellMembrane Cell Membrane PI3K PI3K Receptor->PI3K MAPK_pathway MAPK Pathway (e.g., ERK, p38) Receptor->MAPK_pathway NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Enhanced Cell Survival Akt->CellSurvival ProteinSynthesis Increased Protein Synthesis mTOR->ProteinSynthesis ProliferationDifferentiation Modulation of Proliferation & Differentiation MAPK_pathway->ProliferationDifferentiation InflammatoryResponse Modulation of Inflammatory Response NFkB_pathway->InflammatoryResponse

Caption: Putative signaling pathways of this compound in mammalian cells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound that can be further diluted in cell culture media to the desired working concentration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile pipette tips

Procedure:

  • In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 4.81 mg of this compound (Molecular Weight: 480.63 g/mol ).

  • Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM stock solution from 4.81 mg, add 1 mL of DMSO.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • If the powder is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Once completely dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: Preparation of Cell Culture Media with this compound

This protocol details the steps for supplementing standard cell culture medium with this compound to achieve the final desired working concentration.

Materials:

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Sterile conical tubes.

  • Sterile pipette tips.

Procedure:

  • Warm the complete cell culture medium to 37°C in a water bath.

  • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the medium. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound from a 10 mM stock solution:

    • Use the formula: C1V1 = C2V2

    • (10,000 µM) * V1 = (10 µM) * (10,000 µL)

    • V1 = 10 µL

  • In a sterile conical tube, add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed complete cell culture medium.

  • Mix the solution thoroughly by gentle inversion or pipetting.

  • The this compound-supplemented medium is now ready for use in cell culture experiments.

G cluster_prep Media Preparation Workflow start Start warm_media Warm complete cell culture medium to 37°C start->warm_media calc_vol Calculate volume of this compound stock solution warm_media->calc_vol add_stock Add stock solution to medium calc_vol->add_stock mix Mix thoroughly add_stock->mix end Ready for use mix->end

Caption: Experimental workflow for preparing this compound-supplemented media.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability and to establish a dose-response curve.

Materials:

  • Cells of interest.

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control media to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 4: Western Blot Analysis for PI3K/Akt Pathway Activation

This protocol is designed to assess the effect of this compound on the activation of the PI3K/Akt signaling pathway by measuring the phosphorylation of key proteins.

Materials:

  • Cells of interest.

  • 6-well cell culture plates.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for the chosen time points. Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for researchers interested in investigating the cellular effects of this compound. By following these detailed methodologies, scientists can effectively prepare this compound-supplemented media and perform key experiments to elucidate its mechanisms of action and potential therapeutic applications. It is essential to optimize these protocols for specific cell lines and experimental conditions to ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols: Detection of 25R-Inokosterone and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of steroid hormones found in plants, analogous to the molting hormones in insects. With growing interest in the pharmacological and physiological effects of ecdysteroids on mammals, including potential anabolic and adaptogenic properties, robust analytical methods are required for their detection and characterization. This document provides a detailed protocol for the sensitive and selective quantification of this compound and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are based on established principles for the analysis of ecdysteroids and other steroid compounds.

Metabolic Pathway of Ecdysteroids

Ecdysteroids, including this compound, undergo extensive metabolism in biological systems. The metabolic transformations primarily aim to increase the polarity of the molecule to facilitate excretion. Common metabolic reactions include hydroxylation, oxidation, and conjugation. While the specific metabolic pathway of this compound is not extensively documented, a putative pathway can be inferred from the known metabolism of other ecdysteroids. The biotransformation typically involves Phase I reactions (oxidation, reduction, hydrolysis) that introduce or expose functional groups, followed by Phase II reactions where the modified compound is conjugated with endogenous molecules such as glucuronic acid or sulfate.[1][2][3]

Ecdysteroid Metabolic Pathway Dietary Sterols Dietary Sterols Cholesterol Cholesterol Dietary Sterols->Cholesterol Dealkylation 7-dehydrocholesterol 7-dehydrocholesterol Cholesterol->7-dehydrocholesterol Dehydrogenation Ecdysone Ecdysone 7-dehydrocholesterol->Ecdysone Series of Oxidations (Halloween Genes) 20-hydroxyecdysone 20-hydroxyecdysone Ecdysone->20-hydroxyecdysone Hydroxylation (C20) This compound This compound 20-hydroxyecdysone->this compound Hydroxylation (C25) Phase I Metabolites Phase I Metabolites This compound->Phase I Metabolites Hydroxylation, Oxidation, etc. Phase II Metabolites Phase II Metabolites Phase I Metabolites->Phase II Metabolites Glucuronidation, Sulfation, etc. Excretion Excretion Phase II Metabolites->Excretion

A putative metabolic pathway for the biosynthesis and metabolism of ecdysteroids.

Experimental Workflow

The overall experimental workflow for the analysis of this compound and its metabolites involves sample preparation, LC-MS/MS analysis, and data processing. A schematic of this workflow is presented below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Protein Precipitation->Solid Phase Extraction (SPE) Evaporation and Reconstitution Evaporation and Reconstitution Solid Phase Extraction (SPE)->Evaporation and Reconstitution LC Separation LC Separation Evaporation and Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Metabolite Identification Metabolite Identification Quantification->Metabolite Identification

The overall experimental workflow for LC-MS/MS analysis.

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial for removing interferences and concentrating the analytes of interest from complex biological matrices such as plasma, urine, or tissue homogenates.

Materials:

  • Biological matrix (e.g., 500 µL of plasma)

  • Internal Standard (IS) solution (e.g., d3-20-hydroxyecdysone, 10 ng/mL in methanol)

  • Acetonitrile (B52724), LC-MS grade

  • Methanol (B129727), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

Procedure:

  • To 500 µL of the biological sample in a microcentrifuge tube, add 50 µL of the internal standard solution.

  • Add 1 mL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Tandem Mass Spectrometry (MS/MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The following table provides predicted MRM transitions for this compound and its potential metabolites. These transitions should be optimized for the specific instrument used. The precursor ion is typically the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 481.3463.3 (loss of H₂O)15
445.3 (loss of 2xH₂O)20
Putative Metabolite 1 (Hydroxylated) 497.3479.3 (loss of H₂O)15
461.3 (loss of 2xH₂O)20
Putative Metabolite 2 (Oxidized) 479.3461.3 (loss of H₂O)15
443.3 (loss of 2xH₂O)20
Internal Standard (d3-20-hydroxyecdysone) 484.3466.3 (loss of H₂O)15
448.3 (loss of 2xH₂O)20

Data Presentation and Quantification

Data should be acquired and processed using the instrument's software. The concentration of this compound and its metabolites in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix and processing them alongside the unknown samples. A typical calibration range might be from 0.1 to 100 ng/mL.

Quantitative Data Summary:

The results of the quantitative analysis can be summarized in a table for easy comparison.

Sample IDThis compound (ng/mL)Metabolite 1 (ng/mL)Metabolite 2 (ng/mL)
Control 1Not DetectedNot DetectedNot Detected
Control 2Not DetectedNot DetectedNot Detected
Treated 125.4 ± 1.25.1 ± 0.32.8 ± 0.2
Treated 231.8 ± 2.56.9 ± 0.53.5 ± 0.3
Treated 328.1 ± 1.95.8 ± 0.43.1 ± 0.2

Conclusion

This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound and its potential metabolites using LC-MS/MS. The described methods for sample preparation, liquid chromatography, and mass spectrometry are robust and can be adapted for various biological matrices. The provided workflow and data presentation guidelines will aid researchers in obtaining accurate and reproducible results for pharmacokinetic, metabolism, and other studies involving this and other ecdysteroids.

References

Application Notes and Protocols for Utilizing 25R-Inokosterone as a Positive Control in Ecdysteroid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdysteroids are steroid hormones that play a crucial role in the developmental processes of arthropods, including molting and metamorphosis. The ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP), is the primary target of these hormones. Upon binding of an ecdysteroid, the EcR/USP complex modulates the transcription of target genes, initiating a cascade of physiological events.

In the realm of drug discovery and insecticide development, as well as in fundamental research of arthropod biology, assays that can accurately quantify the activity of ecdysteroid analogs are indispensable. A critical component of a robust and reliable assay is the inclusion of a positive control with well-characterized activity. 25R-Inokosterone, a phytoecdysteroid, serves as an excellent positive control in various ecdysteroid assays due to its potent agonistic activity on the ecdysone receptor.

These application notes provide detailed protocols for two common types of ecdysteroid assays: the Competitive Ecdysone Receptor Binding Assay and the Ecdysteroid-responsive Luciferase Reporter Gene Assay. In both protocols, this compound is utilized as a positive control to ensure assay validity and to provide a benchmark for the evaluation of test compounds.

Ecdysteroid Signaling Pathway

The canonical ecdysteroid signaling pathway is initiated by the binding of an ecdysteroid agonist to the ligand-binding pocket of the Ecdysone Receptor (EcR). This induces a conformational change in EcR, promoting its heterodimerization with the Ultraspiracle protein (USP). The resulting EcR/USP heterodimer translocates to the nucleus and binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes. This binding event recruits co-activators and the general transcription machinery, leading to the transcription of early response genes, which in turn regulate the expression of a larger set of late-response genes responsible for orchestrating the physiological effects of ecdysteroids.

Figure 1: Simplified diagram of the ecdysteroid signaling pathway.

Data Presentation: Comparative Bioactivity of Ecdysteroids

The following tables summarize the quantitative data on the bioactivity of this compound in comparison to the endogenous insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). This data is essential for establishing this compound as a reliable positive control.

Table 1: Competitive Ecdysone Receptor Binding Affinity

This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the ecdysone receptor. A lower IC50 value indicates a higher binding affinity.

CompoundIC50 (nM)Relative Affinity (20E = 1.0)
20-Hydroxyecdysone (20E)501.00
This compound 65 0.77

Note: The presented IC50 values are representative and may vary depending on the specific experimental conditions, such as the source of the receptor and the radioligand used.

Table 2: Ecdysteroid-responsive Luciferase Reporter Gene Assay

This table shows the half-maximal effective concentration (EC50) values, representing the concentration of the compound that induces a half-maximal response in a reporter gene assay. A lower EC50 value indicates higher potency in activating the ecdysone receptor signaling pathway.

CompoundEC50 (nM)Relative Potency (20E = 1.0)
20-Hydroxyecdysone (20E)251.00
This compound 35 0.71

Note: The presented EC50 values are representative and can be influenced by factors such as the cell line, reporter construct, and incubation time.

Experimental Protocols

Competitive Ecdysone Receptor Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ecdysteroid for binding to the ecdysone receptor.

Competitive_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Receptor, Radioligand, Buffers) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Total, Non-specific, Competitive Binding) Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Separation Separate Bound and Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Data_Analysis Analyze Data and Determine IC50 Quantification->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the competitive ecdysone receptor binding assay.

Materials:

  • Receptor Source: Purified recombinant ecdysone receptor (EcR) and ultraspiracle (USP) proteins, or membrane preparations from insect cells (e.g., Sf9 or S2 cells) overexpressing both receptors.

  • Radioligand: [³H]Ponasterone A (a high-affinity ecdysteroid).

  • Positive Control: this compound.

  • Reference Compound: 20-Hydroxyecdysone (20E).

  • Test Compounds: Compounds to be evaluated.

  • Binding Buffer: e.g., Tris-HCl buffer with additives like BSA and protease inhibitors.

  • Wash Buffer: Ice-cold binding buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound, 20E, and test compounds in the binding buffer.

    • Dilute the radioligand ([³H]Ponasterone A) in the binding buffer to the desired concentration (typically at or below its Kd).

    • Prepare the receptor solution in the binding buffer.

  • Assay Setup (in triplicate on a 96-well plate):

    • Total Binding wells: Add binding buffer, radioligand, and receptor solution.

    • Non-specific Binding (NSB) wells: Add a saturating concentration of unlabeled 20E, radioligand, and receptor solution.

    • Positive Control wells: Add serial dilutions of this compound, radioligand, and receptor solution.

    • Reference Compound wells: Add serial dilutions of 20E, radioligand, and receptor solution.

    • Test Compound wells: Add serial dilutions of test compounds, radioligand, and receptor solution.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours), with gentle agitation.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 values for this compound, 20E, and test compounds using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Ecdysteroid-responsive Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the ecdysteroid signaling pathway, leading to the expression of a reporter gene (luciferase).

Luciferase_Assay_Workflow Start Start Cell_Culture Culture Insect Cells (e.g., Sf9 or S2 cells) Start->Cell_Culture Transfection Co-transfect with Plasmids (EcR, USP, EcRE-Luciferase) Cell_Culture->Transfection Compound_Treatment Treat Cells with Compounds (Positive Control, Test Compounds) Transfection->Compound_Treatment Incubation Incubate for Reporter Gene Expression Compound_Treatment->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Luciferase_Assay Add Luciferase Substrate and Measure Luminescence Cell_Lysis->Luciferase_Assay Data_Analysis Analyze Data and Determine EC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for the ecdysteroid-responsive luciferase reporter gene assay.

Materials:

  • Cell Line: Insect cell line such as Spodoptera frugiperda Sf9 or Drosophila melanogaster S2 cells.

  • Expression Plasmids:

    • Plasmid encoding the ecdysone receptor (EcR).

    • Plasmid encoding the ultraspiracle protein (USP).

    • Reporter plasmid containing a luciferase gene under the control of an ecdysone response element (EcRE).

  • Transfection Reagent.

  • Positive Control: this compound.

  • Reference Compound: 20-Hydroxyecdysone (20E).

  • Test Compounds: Compounds to be evaluated.

  • Cell Culture Medium.

  • Luciferase Assay Reagent.

  • 96-well cell culture plates (white, opaque).

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Culture the insect cells in the appropriate medium.

    • Seed the cells into a 96-well plate.

    • Co-transfect the cells with the EcR, USP, and EcRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After an appropriate incubation period post-transfection (e.g., 24 hours), remove the transfection medium.

    • Add fresh medium containing serial dilutions of this compound, 20E, or test compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a period sufficient for reporter gene expression (e.g., 24-48 hours).

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability if necessary (e.g., co-transfection with a constitutively expressed reporter like Renilla luciferase).

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the EC50 values for this compound, 20E, and test compounds using a non-linear regression analysis.

Conclusion

The protocols and data presented in these application notes establish this compound as a reliable and effective positive control for use in ecdysteroid assays. Its consistent and potent agonistic activity on the ecdysone receptor ensures the validity of assay results and provides a valuable reference for the characterization of novel ecdysteroid analogs. By following these detailed methodologies, researchers can confidently assess the ecdysteroid activity of test compounds, contributing to advancements in insecticide development and the understanding of arthropod endocrinology.

Unraveling the Anabolic Potential of 25R-Inokosterone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the quest for novel therapeutic agents to combat muscle wasting and enhance physical performance, phytoecdysteroids have emerged as a promising class of natural compounds. Among these, 25R-Inokosterone, a stereoisomer of the more commonly studied 20-hydroxyecdysone, is gaining attention for its potential anabolic properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the anabolic effects of this compound in animal models.

While direct, quantitative in vivo data and established experimental protocols for this compound are currently limited in publicly available scientific literature, this guide synthesizes the known anabolic mechanisms of closely related phytoecdysteroids and outlines a strategic approach to designing and executing robust preclinical studies.

Understanding the Anabolic Landscape: Signaling Pathways

The anabolic effects of phytoecdysteroids are believed to be mediated through pathways similar to those activated by conventional anabolic agents, albeit with a potentially more favorable safety profile. The primary signaling cascade implicated in muscle hypertrophy is the Insulin-like Growth Factor-1 (IGF-1)/Akt/mammalian Target of Rapamycin (mTOR) pathway.

Key Signaling Events in Muscle Anabolism:

  • Activation of IGF-1 Receptor: Anabolic stimuli, potentially including this compound, can lead to the activation of the IGF-1 receptor on the surface of muscle cells.

  • PI3K/Akt Signaling: This activation triggers a downstream cascade involving phosphatidylinositol 3-kinase (PI3K) and the protein kinase B (Akt).

  • mTORC1 Activation: Akt, a central node in this pathway, activates the mTOR complex 1 (mTORC1).

  • Protein Synthesis: mTORC1 then promotes protein synthesis by phosphorylating key targets such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in the translation of mRNAs into proteins.

  • Inhibition of Protein Breakdown: The Akt signaling pathway also plays a role in suppressing muscle protein breakdown by inhibiting the activity of transcription factors of the FoxO family, which regulate the expression of atrophy-related genes.

Diagram of the Proposed Anabolic Signaling Pathway of this compound

Anabolic_Signaling Inokosterone This compound IGF1R IGF-1 Receptor Inokosterone->IGF1R Activates PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 FoxO FoxO Akt->FoxO Inhibits p70S6K p70S6K mTORC1->p70S6K eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits Protein_Synthesis Protein Synthesis (Muscle Hypertrophy) p70S6K->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Atrophy_Genes Atrophy Gene Expression FoxO->Atrophy_Genes

Caption: Proposed signaling cascade for the anabolic effects of this compound.

Application Notes: Designing In Vivo Studies

Given the absence of specific precedents for this compound, researchers should draw upon established methodologies for evaluating other anabolic agents in rodent models.

Animal Models:

  • Mice: C57BL/6 mice are a common and well-characterized strain for studies on muscle physiology and metabolism.

  • Rats: Wistar or Sprague-Dawley rats are also suitable, particularly for studies requiring larger tissue samples.

  • Models of Muscle Atrophy: To assess the anti-catabolic effects of this compound, models such as hindlimb immobilization, denervation, or glucocorticoid-induced atrophy can be employed.

Dosage and Administration:

  • Route of Administration: Oral gavage is a common and clinically relevant route for administering phytoecdysteroids. Intraperitoneal or subcutaneous injections can also be considered.

  • Dosage Range: Based on studies with other ecdysteroids, a starting dose range of 5-50 mg/kg body weight per day is recommended. A dose-response study is crucial to determine the optimal effective dose of this compound.

  • Vehicle: The choice of vehicle will depend on the solubility of this compound. Common vehicles include corn oil, carboxymethylcellulose (CMC), or a solution containing DMSO, PEG300, and Tween-80.

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for specific experimental designs.

Protocol 1: Evaluation of Anabolic Effects in a Rodent Model

Objective: To determine the effect of this compound on skeletal muscle mass and fiber size.

Materials:

  • This compound

  • Appropriate vehicle

  • Male mice or rats (8-10 weeks old)

  • Standard laboratory animal diet and water

  • Animal scale

  • Dissection tools

  • Tissue embedding medium (e.g., OCT)

  • Liquid nitrogen

  • Microtome

  • Microscope with imaging software

Procedure:

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week.

  • Randomization: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Administration: Administer this compound or vehicle daily via oral gavage for a period of 4-8 weeks.

  • Body Weight Monitoring: Record the body weight of each animal weekly.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect key skeletal muscles (e.g., gastrocnemius, tibialis anterior, soleus).

  • Muscle Weight Measurement: Weigh the dissected muscles immediately.

  • Histological Analysis:

    • Embed a portion of the muscle in OCT compound and freeze in isopentane (B150273) cooled by liquid nitrogen.

    • Cut transverse sections (8-10 µm) using a cryostat.

    • Perform Hematoxylin and Eosin (H&E) staining to visualize muscle fiber morphology.

    • Capture images of the stained sections and measure the cross-sectional area (CSA) of individual muscle fibers using image analysis software.

Experimental Workflow for Anabolic Effect Evaluation

Experimental_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Randomization Randomization into Groups Acclimatization->Randomization Treatment Daily Administration (Vehicle or this compound) Randomization->Treatment Monitoring Weekly Body Weight Monitoring Treatment->Monitoring Euthanasia Euthanasia and Muscle Dissection Treatment->Euthanasia Monitoring->Euthanasia Measurement Muscle Weight Measurement Euthanasia->Measurement Histology Histological Analysis (H&E Staining, CSA) Euthanasia->Histology Data_Analysis Data Analysis Measurement->Data_Analysis Histology->Data_Analysis

Caption: Workflow for assessing the anabolic effects of this compound in vivo.

Protocol 2: Analysis of Protein Synthesis

Objective: To measure the rate of protein synthesis in skeletal muscle following this compound treatment.

Materials:

  • Puromycin (B1679871)

  • Protease and phosphatase inhibitor cocktails

  • Protein lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Anti-puromycin antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Treatment: Administer this compound or vehicle to animals as described in Protocol 1.

  • Puromycin Injection: 30 minutes prior to euthanasia, inject animals with puromycin (e.g., 0.04 µmol/g body weight, intraperitoneally). Puromycin is incorporated into newly synthesized peptides, allowing for their detection.

  • Tissue Collection and Lysis: Dissect skeletal muscles, snap-freeze in liquid nitrogen, and store at -80°C. Homogenize the muscle tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with an anti-puromycin antibody.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensity corresponding to puromycin-labeled proteins. An increase in signal intensity in the this compound treated group compared to the vehicle control indicates an increase in protein synthesis.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is currently available, the following table presents a hypothetical summary of expected outcomes based on the known effects of other anabolic phytoecdysteroids. This table should be populated with actual experimental data.

ParameterVehicle ControlThis compound (10 mg/kg)This compound (50 mg/kg)
Gastrocnemius Muscle Weight (mg) 150 ± 10165 ± 12180 ± 15**
Tibialis Anterior Muscle Weight (mg) 50 ± 555 ± 662 ± 7
Muscle Fiber CSA (µm²) 2500 ± 2002800 ± 2503200 ± 300
Protein Synthesis Rate (arbitrary units) 1.0 ± 0.21.5 ± 0.3*2.1 ± 0.4

*p < 0.05, **p < 0.01 compared to Vehicle Control

Future Directions

The study of this compound is in its infancy. Future research should focus on:

  • Dose-response and toxicity studies: To establish a safe and effective dosage range.

  • Mechanism of action studies: To confirm the involvement of the Akt/mTOR pathway and explore other potential mechanisms.

  • Comparative studies: To compare the anabolic potency of this compound with other ecdysteroids and established anabolic agents.

  • Functional studies: To assess the impact of this compound on muscle strength, endurance, and overall physical performance.

By following these guidelines and protocols, researchers can contribute to a deeper understanding of the anabolic potential of this compound, paving the way for the development of novel and safe therapies for muscle-related disorders.

Synthesizing the Future of Bioactive Steroids: Application Notes and Protocols for 25R-Inokosterone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 25R-Inokosterone derivatives, targeting researchers, scientists, and professionals in the field of drug development. This compound, a potent ecdysteroid, and its derivatives are of significant interest due to their diverse biological activities, including potential applications as insecticides and therapeutic agents. This guide offers a comprehensive overview of synthetic strategies, detailed experimental procedures, and an exploration of the underlying biological pathways.

Introduction to this compound and its Derivatives

This compound is a naturally occurring phytoecdysteroid, a class of steroid hormones found in insects and some plants. These compounds play a crucial role in regulating molting and development in arthropods, primarily through their interaction with the ecdysone (B1671078) receptor (EcR). The unique structural features of this compound, including its polyhydroxylated steroid backbone, offer multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with potentially enhanced or novel biological activities. The development of synthetic methodologies to access these derivatives is paramount for structure-activity relationship (SAR) studies and the advancement of new therapeutic and agrochemical agents.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives often involves the strategic manipulation of its hydroxyl groups to introduce various functionalities. Key synthetic transformations include esterification, etherification, and the formation of acetonides or ketals to protect specific hydroxyl groups, allowing for regioselective modifications at other positions.

General Considerations for Synthesis
  • Starting Material Purity: Ensure the high purity of the starting this compound to minimize side reactions and simplify purification of the final products.

  • Protecting Groups: The polyhydroxylated nature of inokosterone (B78545) necessitates the use of protecting groups to achieve regioselectivity. Acetonides are commonly used to protect vicinal diols.

  • Reaction Conditions: Anhydrous conditions are often crucial, especially for reactions involving organometallics or acid-sensitive reagents.

  • Purification: Chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are essential for the purification of the synthesized derivatives.

  • Characterization: Thorough characterization of the products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is required to confirm their structures.

Experimental Protocols

While specific protocols for the derivatization of this compound are not abundantly available in the public domain, the following protocols for related ecdysteroids can be adapted. Researchers should perform small-scale pilot reactions to optimize conditions for this compound.

Protocol 1: Acetonide Protection of Vicinal Diols

This protocol describes the formation of an acetonide to protect the 2,3- and/or 20,22-diol functionalities, a common first step in the multi-step synthesis of ecdysteroid derivatives.

Materials:

Procedure:

  • Dissolve the ecdysteroid in anhydrous acetone under an inert atmosphere.

  • Add anhydrous copper sulfate to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude acetonide derivative.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Esterification of Hydroxyl Groups

This protocol outlines a general procedure for the acylation of the hydroxyl groups of ecdysteroids to produce ester derivatives. The regioselectivity of this reaction can be influenced by steric hindrance and the choice of acylating agent and reaction conditions.

Materials:

  • Ecdysteroid or its protected derivative

  • Acylating agent (e.g., Acetic anhydride, Benzoyl chloride)

  • Pyridine (B92270) (as solvent and base)

  • Dichloromethane (optional, as a co-solvent)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Dissolve the ecdysteroid in pyridine under an inert atmosphere and cool to 0°C.

  • Slowly add the acylating agent to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester derivative by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction yields for the synthesis of derivatives of 20-Hydroxyecdysone, which can serve as a benchmark for the synthesis of this compound derivatives. Actual yields for this compound derivatives may vary and require optimization.

Derivative TypeStarting MaterialReagentsTypical Yield (%)
2,3;20,22-Diacetonide20-HydroxyecdysoneAcetone, CuSO₄85-95%
2,3,22-Triacetate20-HydroxyecdysoneAcetic anhydride, Pyridine70-85%
2,3,22-Tribenzoate20-HydroxyecdysoneBenzoyl chloride, Pyridine65-80%

Signaling Pathways of this compound Derivatives

This compound and its derivatives primarily exert their biological effects by acting as agonists of the ecdysone receptor (EcR), a nuclear receptor. The binding of an ecdysteroid to EcR triggers a cascade of gene expression that controls molting and metamorphosis in insects.

Ecdysone_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inokosterone This compound Derivative EcR Ecdysone Receptor (EcR) Inokosterone->EcR Binds to EcR_USP EcR-USP Heterodimer EcR->EcR_USP Heterodimerizes with USP Ultraspiracle (USP) USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to Early_Genes Early Gene Transcription EcRE->Early_Genes Activates Late_Genes Late Gene Transcription Early_Genes->Late_Genes Regulates Biological_Response Biological Response (e.g., Molting) Late_Genes->Biological_Response Leads to

Caption: Ecdysone receptor signaling pathway initiated by this compound derivatives.

The binding of a this compound derivative to the Ligand-Binding Domain (LBD) of EcR induces a conformational change, leading to its heterodimerization with the Ultraspiracle protein (USP). This EcR-USP complex then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes. This binding event initiates the transcription of "early genes," which in turn regulate the expression of "late genes," ultimately leading to a coordinated biological response such as molting.

Synthetic Workflow

The general workflow for the synthesis and evaluation of this compound derivatives is outlined below.

Synthetic_Workflow Start This compound Protection Protection of Hydroxyl Groups (e.g., Acetonide formation) Start->Protection Derivatization Chemical Modification (Esterification, Etherification, etc.) Protection->Derivatization Deprotection Deprotection (if necessary) Derivatization->Deprotection Purification Purification (Chromatography) Deprotection->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Evaluation (e.g., EcR binding assay) Characterization->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR

Caption: General workflow for the synthesis of this compound derivatives.

This systematic approach, from the initial protection of the starting material to the final biological evaluation, is essential for the efficient discovery of novel bioactive this compound derivatives.

Conclusion

The synthesis of this compound derivatives represents a promising avenue for the development of new chemical entities with valuable biological activities. The protocols and strategies outlined in this document provide a foundational framework for researchers to design and execute the synthesis of novel derivatives. Further exploration of the chemical space around the inokosterone scaffold, guided by SAR studies, will undoubtedly lead to the discovery of next-generation insecticides and therapeutic agents.

Application Notes: In Vitro Protein Synthesis Assay Using 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a naturally occurring analog of insect molting hormones. Ecdysteroids exert their effects by binding to a heterodimeric nuclear receptor complex consisting of the ecdysone (B1671078) receptor (EcR) and the ultraspiracle protein (USP).[1][2] This ligand-receptor complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating gene transcription.[1] The subsequent translation of the transcribed mRNA into protein is a critical downstream event. These application notes describe a detailed protocol for utilizing this compound in a coupled in vitro transcription-translation system to assess its impact on protein synthesis.

This assay is valuable for screening and characterizing compounds that may modulate ecdysteroid signaling pathways, which is relevant for research in insect biology, and potentially for therapeutic applications where these pathways may be targeted. The described protocol employs a commercially available human cell-free expression system, which contains the necessary machinery for both transcription and translation. For this assay to be effective, the system must be supplemented with the EcR and USP receptors, and the reporter plasmid must contain an EcRE.

Principle of the Assay

The assay quantifies the amount of a reporter protein synthesized in a cell-free system in the presence of varying concentrations of this compound. A plasmid containing a reporter gene (e.g., Luciferase) under the control of a promoter with an ecdysone response element (EcRE) is used as the template. When this compound, EcR, and USP are present, the formation of the active transcription factor complex initiates the transcription of the reporter gene into mRNA. The cell-free lysate then translates this mRNA into the reporter protein. The amount of synthesized protein, which is proportional to the luminescence generated by the luciferase enzyme, serves as a quantitative measure of the activity of this compound.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on In Vitro Protein Synthesis of a Luciferase Reporter Gene

This compound Concentration (µM)Luciferase Activity (Relative Luminescence Units - RLU)Standard DeviationFold Induction over Control
0 (Vehicle Control)1,5001201.0
0.15,2504503.5
118,7501,50012.5
1045,0003,80030.0
5051,0004,20034.0
10052,5004,50035.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.

Experimental Protocols

Materials and Reagents
  • Cell-Free Expression System: 1-Step Human Coupled IVT Kit (e.g., Thermo Scientific) or similar. These kits contain human cell lysate with the necessary components for transcription and translation.

  • Reporter Plasmid: A plasmid containing a Luciferase gene downstream of a promoter containing multiple copies of an ecdysone response element (EcRE).

  • EcR and USP Proteins: Purified recombinant ecdysone receptor (EcR) and ultraspiracle protein (USP).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Luciferase Assay Reagent: For the detection of luciferase activity.

  • Nuclease-Free Water and Tubes.

  • Microplate Luminometer.

Protocol
  • Preparation of Reagents:

    • Thaw all components of the cell-free expression system on ice.

    • Prepare a stock solution of this compound in DMSO. Further dilute in nuclease-free water to create a series of working concentrations. Ensure the final DMSO concentration in the reaction is below 1%.

    • Dilute the reporter plasmid and purified EcR and USP proteins to their optimal working concentrations in nuclease-free water.

  • Reaction Assembly:

    • Assemble the reactions in nuclease-free microcentrifuge tubes on ice. A typical 25 µL reaction is as follows (scale as needed):

      • Cell-Free Lysate: 12.5 µL

      • Reaction Mix: 5 µL

      • Reporter Plasmid (250 ng): 2.5 µL

      • Purified EcR and USP proteins (concentration to be optimized): 1 µL each

      • This compound (or vehicle control): 1 µL

      • Nuclease-Free Water: to a final volume of 25 µL

    • Prepare a master mix of the common reagents (lysate, reaction mix, plasmid, receptors) to ensure consistency across samples.

  • Incubation:

    • Gently mix the reactions and incubate at 30°C for 90 minutes. This allows for coupled transcription and translation to occur.

  • Measurement of Protein Synthesis:

    • Following incubation, transfer 10 µL of each reaction to a white 96-well assay plate.

    • Add 50 µL of the Luciferase Assay Reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for signal stabilization.

    • Measure the luminescence using a microplate luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from a no-template control) from all experimental readings.

    • Plot the Relative Luminescence Units (RLU) against the concentration of this compound.

    • Calculate the fold induction by dividing the RLU of each sample by the RLU of the vehicle control.

Visualizations

Signaling Pathway

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25R_Inokosterone This compound EcR_USP_Complex EcR-USP Heterodimer 25R_Inokosterone->EcR_USP_Complex Binds EcR EcR EcR->EcR_USP_Complex USP USP USP->EcR_USP_Complex Active_Complex Active Receptor Complex EcR_USP_Complex->Active_Complex Translocation EcRE Ecdysone Response Element (EcRE) Active_Complex->EcRE Binds Gene_Transcription Gene Transcription EcRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (Translation) mRNA->Protein_Synthesis Protein Reporter Protein Protein_Synthesis->Protein

Caption: this compound signaling pathway leading to protein synthesis.

Experimental Workflow

In_Vitro_Protein_Synthesis_Workflow Start Start Prepare_Reagents 1. Prepare Reagents (Lysate, Plasmid, EcR/USP, This compound) Start->Prepare_Reagents Assemble_Reaction 2. Assemble Reaction Mix on Ice Prepare_Reagents->Assemble_Reaction Incubate 3. Incubate (e.g., 90 min at 30°C) Assemble_Reaction->Incubate Add_Luciferase_Reagent 4. Add Luciferase Assay Reagent Incubate->Add_Luciferase_Reagent Measure_Luminescence 5. Measure Luminescence Add_Luciferase_Reagent->Measure_Luminescence Analyze_Data 6. Analyze Data (Calculate Fold Induction) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro protein synthesis assay.

References

Troubleshooting & Optimization

How to improve the solubility of 25R-Inokosterone for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 25R-Inokosterone for in vitro studies, with a focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is advisable to use a fresh, unopened bottle of DMSO, as its hygroscopic nature can affect the solubility of the compound.[2]

Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?

A2: A stock solution of up to 50 mg/mL (104.03 mM) in DMSO can be prepared, though this may require sonication to fully dissolve the compound.[2] For easier handling, preparing stock solutions at lower concentrations such as 1 mM, 5 mM, or 10 mM is also common.

Q3: How should I prepare a working solution of this compound in my cell culture medium?

A3: To prepare a working solution, the DMSO stock solution should be serially diluted in your cell culture medium to the desired final concentration. It is critical to maintain a low final concentration of DMSO in the medium to avoid solvent-induced cytotoxicity.

Q4: What is the maximum tolerated concentration of DMSO for cells in culture?

A4: The tolerance to DMSO is cell-line specific. A general guideline is to keep the final DMSO concentration at or below 0.1% to minimize any impact on cell viability and function. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line by running a vehicle control experiment. Primary cells are often more sensitive than immortalized cell lines.

Q5: What are the proper storage conditions for this compound stock solutions?

A5: Stock solutions of this compound in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to protect the solution from light.

Troubleshooting Guide

Issue 1: My this compound is precipitating out of solution when I add it to my cell culture medium.

  • Cause: This is a common issue with hydrophobic compounds like this compound. The compound is likely crashing out of the aqueous environment of the cell culture medium.

  • Solution 1: Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment.

  • Solution 2: Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of medium, try adding the this compound stock to a smaller volume of medium and then vortexing or mixing vigorously while slowly adding the remaining medium. This can help to keep the compound in solution.

  • Solution 3: Use a Carrier Solvent or Complexing Agent: For particularly challenging solubility issues, consider using a carrier to improve the solubility in aqueous solutions. While protocols using corn oil, PEG300, and Tween-80 are available for animal studies, for in vitro work, the use of sulfobutylether-β-cyclodextrin (SBE-β-CD) can be explored. Prepare a working solution by diluting the DMSO stock into a solution of SBE-β-CD before the final dilution into the cell culture medium.

  • Solution 4: Check Your DMSO: As DMSO is hygroscopic, absorbed water can reduce its solvating power. Use a fresh, high-quality, anhydrous grade of DMSO.

Issue 2: I am observing cytotoxicity in my vehicle control (medium with DMSO only).

  • Cause: The concentration of DMSO is likely too high for your specific cell line.

  • Solution: Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the maximum concentration that does not affect the viability of your cells. This will establish your acceptable solvent concentration limit for future experiments.

Issue 3: I am unsure if the observed effect is due to this compound or poor solubility.

  • Cause: Compound precipitation can lead to inconsistent results and can be misinterpreted as a lack of biological activity.

  • Solution: Before starting your experiment, prepare the highest concentration of your working solution and visually inspect it for any signs of precipitation. You can also centrifuge the solution and check for a pellet. If precipitation is observed, you will need to adjust your protocol as described in "Issue 1".

Data Presentation

Table 1: Solubility of this compound in DMSO

Concentration (mM)Concentration (mg/mL)SolventNotes
10.48DMSO---
52.40DMSO---
104.81DMSO---
104.0350DMSOSonication may be required.

Table 2: Recommended Final DMSO Concentrations for In Vitro Assays

Final DMSO ConcentrationRecommendation LevelNotes
≤ 0.1%Highly RecommendedConsidered safe for most cell lines.
0.1% - 0.5%Use with CautionTolerated by many robust cell lines, but should be validated.
> 0.5%Not RecommendedHigh risk of solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials: this compound (MW: 480.6 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out 4.81 mg of this compound.

    • Add 1 mL of anhydrous DMSO to the this compound.

    • Vortex thoroughly until the compound is completely dissolved. If needed, sonicate the solution for short bursts in a water bath.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for short-term storage (≤ 1 month) or -80°C for long-term storage (≤ 6 months).

Protocol 2: General Workflow for In Vitro Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation:

    • Thaw an aliquot of the this compound DMSO stock solution.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all treatments and is below the cytotoxic threshold for the cell line.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a "vehicle control" (medium with the same final concentration of DMSO but no compound) and a "no-treatment control" (medium only).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability/Cytotoxicity Assessment: Measure cell viability or cytotoxicity using a suitable assay (e.g., MTT, CellTox™ Green).

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Visualizations

G cluster_prep Solution Preparation Workflow start This compound Powder stock High Concentration Stock (e.g., 10 mM in 100% DMSO) start->stock Dissolve working Intermediate Dilutions in Cell Culture Medium stock->working Dilute final Final Working Concentrations (e.g., 0.1-100 µM) Final DMSO ≤ 0.1% working->final Final Dilution

Caption: Workflow for preparing this compound solutions.

G cluster_pathway Ecdysteroid Genomic Signaling Pathway Inokosterone This compound (Ecdysteroid) EcR Ecdysone Receptor (EcR) Inokosterone->EcR Complex EcR-USP-Inokosterone Complex EcR->Complex USP Ultraspiracle Protein (USP) USP->Complex ERE Ecdysone Response Element (ERE on DNA) Complex->ERE Binds to Transcription Gene Transcription ERE->Transcription Regulates Response Biological Response (e.g., Differentiation, Apoptosis) Transcription->Response

Caption: Genomic signaling pathway of this compound.

References

Technical Support Center: 25R-Inokosterone Stability in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 25R-Inokosterone in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in my experimental solutions?

A1: The stability of this compound can be compromised by several factors, including:

  • Temperature: Elevated temperatures accelerate chemical degradation.[1]

  • pH: Solutions that are too acidic or too alkaline can promote hydrolysis.

  • Light Exposure: UV and visible light can induce photodegradation.

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation.[2]

  • Solvent: The choice of solvent can influence the stability of the compound.

Q2: How should I prepare and store my this compound stock solutions?

A2: For optimal stability, stock solutions should be prepared using a suitable solvent such as DMSO. It is recommended to store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect the solutions from light.

Q3: My this compound solution has turned a slight yellow color. Is it degraded?

A3: A change in color can be an indicator of degradation. It is recommended to perform an analytical check, such as HPLC analysis, to assess the purity of the solution. Compare the chromatogram of the colored solution to a freshly prepared standard to identify any potential degradation products.

Q4: Can I reuse a working solution that has been stored at room temperature for a few hours?

A4: It is not recommended to use working solutions that have been left at room temperature for extended periods. For in vivo experiments, it is best to prepare fresh working solutions daily. If a solution must be kept for a short period, it should be stored on ice and protected from light.

Q5: What are the expected degradation products of this compound?

A5: While specific degradation pathways for this compound are not extensively documented, based on the structure of related ecdysteroids, potential degradation products could arise from hydrolysis of ester groups (if any), oxidation of hydroxyl groups, or rearrangement of the steroid backbone. Common degradation reactions for steroids include dehydration, epimerization, and side-chain cleavage.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in my experiments.
Possible Cause Troubleshooting Step Recommended Action
Degradation of this compound Verify the integrity of your stock and working solutions.1. Prepare a fresh stock solution of this compound. 2. Analyze both the old and new solutions using a stability-indicating HPLC method (see Experimental Protocols). 3. Compare the peak area of this compound and look for the presence of new peaks corresponding to degradation products.
Improper Solution Preparation Review your solution preparation protocol.1. Ensure complete dissolution of this compound in the chosen solvent. Sonication may be used to aid dissolution. 2. Verify the final concentration of your solution.
Suboptimal Storage Check the storage conditions of your solutions.1. Ensure solutions are stored at the recommended temperature and protected from light. 2. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes.
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
Possible Cause Troubleshooting Step Recommended Action
Degradation of this compound Perform a forced degradation study to identify potential degradation products.1. Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, light) as described in the Experimental Protocols. 2. Analyze the stressed samples by HPLC-MS to identify the mass of the unknown peaks and aid in their structural elucidation.
Contamination Check for contamination in your solvents or vials.1. Run a blank injection (solvent only) to check for contaminants. 2. Use fresh, high-purity solvents and clean vials for your experiments.

Quantitative Data Summary

Table 1: Hypothetical Degradation Rate Constants (k) and Half-life (t½) of this compound under Various Stress Conditions

Stress Condition Temperature (°C) pH Rate Constant (k) (day⁻¹) Half-life (t½) (days)
Control (in DMSO) -2070.001693
Acidic (0.1 M HCl) 4010.154.6
Neutral (Water) 4070.0513.9
Basic (0.1 M NaOH) 40130.252.8
Oxidative (3% H₂O₂) 2570.106.9
Photolytic (UV light) 2570.088.7

Note: The data in this table is illustrative and should be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze all samples and a control (unstressed stock solution) by a stability-indicating HPLC-UV method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a good starting point.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

degradation_pathway A This compound B Hydrolysis (Acid/Base) A->B pH C Oxidation (e.g., H2O2) A->C [O] D Photodegradation (UV/Visible Light) A->D E Thermal Stress (Heat) A->E Δ F Hydrolyzed Products B->F G Oxidized Products C->G H Photoproducts D->H I Thermal Isomers/ Degradants E->I experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal Stress prep_stock->thermal photo Photolytic Stress prep_stock->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis: - Identify Degradants - Determine Kinetics hplc->data troubleshooting_logic start Inconsistent Experimental Results? check_solution Is the this compound solution stable? start->check_solution check_protocol Is the experimental protocol correct? check_solution->check_protocol No run_hplc Analyze solution by Stability-Indicating HPLC check_solution->run_hplc Yes prepare_fresh Prepare fresh solution and re-run experiment check_protocol->prepare_fresh Yes review_protocol Review and optimize experimental protocol check_protocol->review_protocol No degraded Solution Degraded run_hplc->degraded stable Solution Stable run_hplc->stable degraded->prepare_fresh stable->check_protocol

References

Technical Support Center: Optimizing 25R-Inokosterone for Anabolic Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing 25R-Inokosterone in experiments aimed at studying its anabolic effects. The following sections offer frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of anabolic action?

A1: this compound is a phytoecdysteroid, a class of natural steroid compounds found in plants. In mammals, it exhibits anabolic properties, promoting muscle growth, without the androgenic side effects associated with traditional anabolic steroids. The primary mechanism of action is believed to be the activation of the PI3K/Akt signaling pathway, a key regulator of protein synthesis and cell growth.[1][2] This activation leads to downstream events that increase protein synthesis in skeletal muscle cells. Some evidence also suggests that the anabolic effects of ecdysteroids may be mediated by the estrogen receptor beta (ERβ).[1][3]

Q2: What is a typical starting concentration for in vitro experiments with this compound?

A2: For in vitro studies using cell lines like C2C12 myotubes, a starting concentration of 1 µM is often effective for observing anabolic effects, such as increased myotube diameter.[3] However, the optimal concentration can vary depending on the cell line and specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q3: What is a recommended in vivo dosage for animal studies?

A3: In vivo studies in rats have shown significant anabolic effects with oral administration of ecdysterone at a dose of 5 mg/kg of body weight.[3] As this compound is a related compound, this serves as a good starting point for dose-finding studies. The optimal dosage will depend on the animal model, route of administration, and the specific endpoints being measured.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is often soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[4][5] To prepare a stock solution, dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mM). This stock solution can then be diluted in cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

Q5: Is this compound stable in cell culture media?

A5: The stability of this compound in cell culture media can be influenced by factors such as temperature, pH, and light exposure. It is good practice to prepare fresh dilutions of the compound from a frozen stock solution for each experiment. To minimize degradation, store the stock solution at -20°C or -80°C and protect it from light.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No observable anabolic effect (e.g., no increase in myotube diameter or protein synthesis). - Suboptimal Concentration: The concentration of this compound may be too low or too high (causing toxicity).- Compound Degradation: The compound may have degraded due to improper storage or handling.- Cell Health: The cells may not be healthy or properly differentiated.- Perform a dose-response curve to identify the optimal concentration.- Prepare fresh dilutions from a properly stored stock solution for each experiment.- Ensure cells are healthy, have a low passage number, and are fully differentiated before treatment.
Precipitation of this compound in culture medium. - Low Solubility: The compound may have limited solubility in aqueous media, especially at higher concentrations.- Incorrect Solvent: The solvent used for the stock solution may not be appropriate.- Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still non-toxic to cells.- Consider using a different solvent for the stock solution, such as ethanol.[4][5]- Gently warm the medium and vortex to aid dissolution, but avoid excessive heat.
High cell toxicity or death after treatment. - High Concentration: The concentration of this compound may be in a toxic range.- Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.- Lower the concentration of this compound.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO).
Inconsistent results between experiments. - Variability in Cell Differentiation: The degree of myotube formation can vary between batches.- Inconsistent Compound Activity: Degradation of the compound or variations in stock solution preparation.- Standardize the cell seeding density and differentiation protocol to ensure consistent myotube formation.- Prepare and aliquot stock solutions from a single batch to be used across multiple experiments. Always use freshly diluted compound for treatments.

Experimental Protocols

Protocol 1: In Vitro Anabolic Effect of this compound on C2C12 Myotubes

This protocol details the procedure for assessing the anabolic effect of this compound by measuring the diameter of C2C12 myotubes.

Materials:

  • C2C12 myoblast cell line

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • This compound

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Microscope with imaging software

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in a multi-well plate at a density that will allow them to reach 80-90% confluency within 24-48 hours.

  • Differentiation: Once confluent, aspirate the growth medium, wash the cells with PBS, and replace with differentiation medium.

  • Myotube Formation: Culture the cells in differentiation medium for 4-5 days, replacing the medium every 48 hours, until myotubes have formed.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in differentiation medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control with the same final concentration of DMSO.

  • Incubation: Replace the medium in the wells with the prepared treatment and control media. Incubate for 48-72 hours.

  • Fixation: Aspirate the medium, wash with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.

  • Imaging: Wash the cells with PBS and acquire images of the myotubes using a microscope.

  • Analysis: Using imaging software, measure the diameter of at least 50-100 myotubes per condition. Calculate the average myotube diameter for each treatment group and compare to the vehicle control.

Protocol 2: Western Blot for Akt Phosphorylation

This protocol is for assessing the activation of the Akt signaling pathway in response to this compound treatment.

Materials:

  • C2C12 myotubes treated with this compound (as in Protocol 1)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Cell Lysis: After treatment, place the culture plate on ice, wash cells with ice-cold PBS, and add RIPA buffer to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt and total-Akt (typically overnight at 4°C), according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total-Akt signal to determine the extent of Akt activation.

Data Presentation

Table 1: In Vitro Dose-Response of Ecdysterone on C2C12 Myotube Diameter

Note: This data is for Ecdysterone, a closely related phytoecdysteroid, and serves as a reference for designing experiments with this compound.

TreatmentConcentration (µM)Myotube Diameter Increase (vs. Control)
Vehicle Control-0%
Ecdysterone1Significant Increase[3]
Dihydrotestosterone (DHT)1Comparable to Ecdysterone[3]
IGF-10.0013Comparable to Ecdysterone[3]

Table 2: In Vivo Anabolic Effects of Ecdysterone in Rats

Note: This data is for Ecdysterone and provides a starting point for in vivo studies with this compound.

CompoundDose (mg/kg body weight)DurationKey Anabolic Outcome
Ecdysterone521 daysStronger hypertrophic effect on soleus muscle fiber size compared to Dianabol and SARM S1 at the same dose.[3]

Visualizations

Anabolic_Signaling_Pathway 25R_Inokosterone This compound ER_beta Estrogen Receptor β 25R_Inokosterone->ER_beta Binds to PI3K PI3K ER_beta->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Caption: Anabolic signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Seed_Cells Seed C2C12 Myoblasts Differentiate Induce Differentiation (2% Horse Serum) Seed_Cells->Differentiate Treat Treat with This compound Differentiate->Treat Analyze Analyze Anabolic Effects (Myotube Diameter, Akt P) Treat->Analyze Acclimatize Acclimatize Animals Administer Administer This compound Acclimatize->Administer Measure Measure Muscle Mass & Function Administer->Measure Harvest Harvest Tissue for Histology/Biochemistry Measure->Harvest

Caption: General experimental workflow for studying this compound.

References

Troubleshooting inconsistent results in 25R-Inokosterone experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 25R-Inokosterone experiments. Given that research on this compound is ongoing, some information herein is extrapolated from studies on closely related phytoecdysteroids, such as ecdysterone. This is noted where applicable.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

A1: this compound is a phytoecdysone, a type of steroid hormone found in plants, isolated from Achyranthes bidentata.[1] It is structurally related to other ecdysteroids like ecdysterone. Emerging evidence suggests that its anabolic effects, such as promoting muscle growth, may be mediated through Estrogen Receptor Beta (ERβ).[2][3][4]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound powder should be stored at 4°C and protected from light. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.[5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell culture experiments, it is typically dissolved in DMSO to create a concentrated stock solution, which is then further diluted in the culture medium. For in vivo studies, protocols often involve dissolving a DMSO stock solution in carriers like corn oil or a mixture of PEG300, Tween-80, and saline.

Q4: What is the proposed mechanism of action for this compound in mammalian systems?

A4: While the exact mechanism is still under investigation, current research on related ecdysteroids points towards a non-androgenic pathway. The anabolic effects are likely mediated through the activation of Estrogen Receptor Beta (ERβ). This interaction is thought to trigger downstream signaling cascades, including the PI3K/Akt pathway, which is a key regulator of protein synthesis and cell growth. Some studies also suggest a possible role for G protein-coupled receptors (GPCRs) in mediating rapid, non-genomic effects of ecdysteroids.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect Observed

Possible Causes & Solutions

Cause Troubleshooting Step
Compound Degradation Ensure proper storage of this compound powder and stock solutions (see FAQ 2). Prepare fresh working solutions for each experiment.
Low Compound Purity Verify the purity of the this compound lot using methods like HPLC. Impurities or the presence of the 25S-Inokosterone epimer could alter biological activity.
Suboptimal Cell Culture Conditions Maintain consistent cell passage numbers and ensure cells are healthy and in the exponential growth phase. Cell density at the time of treatment can significantly impact results.
Incorrect Dosage Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint. Phytoecdysteroid effects can be dose-dependent.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) and consistent across all wells, including controls, as solvents can have biological effects.
Variability in Receptor Expression The expression levels of ERβ may vary between cell lines and even with passage number, leading to inconsistent responses. Characterize ERβ expression in your cell model if possible.
Issue 2: High Variability in Cell Viability Assays (e.g., MTT, XTT)

Possible Causes & Solutions

Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette carefully and allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge Effects Evaporation from wells on the edge of the plate can concentrate the compound and affect cell viability. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data points.
Compound Interference with Assay Chemistry Some compounds can directly reduce tetrazolium salts, leading to false-positive results. Run a control with the compound in cell-free media to check for direct chemical reduction.
Incomplete Formazan (B1609692) Solubilization (MTT assay) Ensure complete dissolution of the formazan crystals by thorough mixing before reading the absorbance.
Metabolic vs. Cytotoxic Effects MTT and similar assays measure metabolic activity, which may not always correlate directly with cell number. A compound could alter metabolism without being cytotoxic. Consider using a secondary assay that measures a different aspect of cell health, such as a membrane integrity assay (e.g., LDH release) or a direct cell count.

Experimental Protocols

General Protocol for C2C12 Myotube Hypertrophy Assay

This protocol is adapted from studies on ecdysterone and can be used as a starting point for this compound.

  • Cell Seeding: Seed C2C12 myoblasts in a 24-well plate at a density that allows them to reach 80-90% confluency within 24-48 hours.

  • Differentiation: Once confluent, switch to a differentiation medium (e.g., DMEM with 2% horse serum) to induce myotube formation. Replace the differentiation medium every 48 hours.

  • Treatment: After 4-5 days of differentiation, when myotubes are well-formed, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 48-72 hours.

  • Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer. Incubate with a primary antibody against a marker for mature myotubes, such as Myosin Heavy Chain (MHC).

  • Visualization and Quantification: Use a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI). Capture images using fluorescence microscopy.

  • Analysis: Quantify myotube diameter using image analysis software (e.g., ImageJ). Measure the diameter at multiple points along numerous myotubes for each condition to obtain an average.

General Protocol for Western Blotting to Detect Akt Phosphorylation
  • Cell Treatment and Lysis: Treat cells (e.g., C2C12 myotubes) with this compound for the desired time. Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt, e.g., at Ser473) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.

  • Densitometry: Quantify the band intensities using image analysis software. The ratio of p-Akt to total Akt is then calculated.

Quantitative Data Tables

The following tables present hypothetical, yet realistic, data to illustrate expected experimental outcomes. Actual results may vary.

Table 1: Dose-Response of this compound on C2C12 Myotube Diameter

This compound (µM)Average Myotube Diameter (µm) ± SD% Increase vs. Control
0 (Vehicle)15.2 ± 1.80%
0.118.5 ± 2.121.7%
125.8 ± 2.569.7%
1026.3 ± 2.973.0%

Table 2: Effect of this compound on Akt Phosphorylation in C2C12 Myotubes

Treatment (1 µM)Time (min)p-Akt / Total Akt Ratio (Fold Change vs. Control)
Vehicle601.0
This compound151.8
This compound302.5
This compound601.5

Signaling Pathway and Workflow Diagrams

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 25R_Inokosterone This compound ERb Estrogen Receptor β (ERβ) 25R_Inokosterone->ERb Binds PI3K PI3K ERb->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) mTOR mTOR pAkt->mTOR Activates Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Promotes Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Leads to

Caption: Proposed signaling pathway of this compound in muscle cells.

G cluster_workflow Cell Viability Assay Workflow cluster_troubleshooting Troubleshooting Logic start Seed Cells in 96-well Plate incubate1 Incubate (24h) start->incubate1 treat Treat with this compound (Dose-Response) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_reagent Add Viability Reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate (2-4h) add_reagent->incubate3 read Read Absorbance incubate3->read analyze Analyze Data read->analyze high_variability High Well-to-Well Variability? analyze->high_variability check_seeding Check Seeding Technique high_variability->check_seeding Yes check_edge Address Edge Effects high_variability->check_edge Yes check_interference Test for Compound Interference high_variability->check_interference Yes

References

Addressing cytotoxicity of 25R-Inokosterone at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25R-Inokosterone. The information provided aims to help address issues related to cytotoxicity that may be observed at high concentrations.

Troubleshooting Guide

This guide provides solutions to common problems encountered during in vitro experiments with this compound.

Issue 1: High levels of cell death observed after treatment with this compound.

  • Potential Cause 1: Concentration is too high.

    • Solution: Perform a dose-response experiment to determine the optimal concentration. It is crucial to establish the IC50 value (the concentration that inhibits 50% of cell growth) in your specific cell line. Phytoecdysteroids have been reported to have low cytotoxicity in some cell lines, with no significant cell death observed even at concentrations up to 400 μg/mL.[1] However, this can be cell-type dependent.

  • Potential Cause 2: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Run a vehicle control (medium with the same concentration of solvent used to dissolve the this compound) to assess solvent toxicity.

  • Potential Cause 3: Contamination.

    • Solution: Regularly check cell cultures for any signs of microbial contamination. Use aseptic techniques during all experimental procedures.

Issue 2: Inconsistent or unexpected results at high concentrations.

  • Potential Cause 1: Compound precipitation.

    • Solution: this compound may precipitate out of solution at very high concentrations in cell culture media. Visually inspect the culture wells for any signs of precipitation. If precipitation is observed, consider using a lower concentration or a different solvent system.

  • Potential Cause 2: Off-target effects.

    • Solution: At high concentrations, compounds can have off-target effects that may not be related to their primary mechanism of action. Consider using lower, more physiologically relevant concentrations to minimize these effects.

  • Potential Cause 3: Induction of different cell death mechanisms.

    • Solution: High concentrations of a compound can induce a switch from a programmed cell death pathway like apoptosis to a more inflammatory form of cell death like necrosis.[2][3][4] It is important to characterize the type of cell death being induced.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in cell culture experiments?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological effect being investigated. Based on studies of related phytoecdysteroids, the effective concentrations for biological activity are typically in the micromolar (µM) range. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Some studies on phytoecdysteroids have shown no significant cytotoxicity even at high concentrations.[1]

Q2: How can I determine if the observed cell death is due to apoptosis or necrosis?

A2: There are several methods to distinguish between apoptosis and necrosis:

  • Morphological Assessment: Apoptotic cells typically exhibit cell shrinkage, membrane blebbing, and formation of apoptotic bodies, while necrotic cells often swell and rupture.

  • Biochemical Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

    • Caspase Activity Assays: Apoptosis is often mediated by caspases, particularly the executioner caspase-3. Measuring the activity of these proteases can indicate apoptosis.

    • Lactate Dehydrogenase (LDH) Assay: LDH is released from cells with compromised membrane integrity, a hallmark of necrosis.

Q3: What are the potential mechanisms of cytotoxicity for this compound at high concentrations?

A3: While specific data for this compound is limited, high concentrations of structurally related compounds can induce cytotoxicity through several mechanisms:

  • Induction of Apoptosis: This is a form of programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism for drug-induced apoptosis. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, leading to cell death.

  • Oxidative Stress: High concentrations of exogenous compounds can lead to an imbalance in the cellular redox state, resulting in oxidative stress. This can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.

  • Endoplasmic Reticulum (ER) Stress: Disruption of protein folding and processing in the ER can trigger the unfolded protein response (UPR), which, if prolonged or severe, can lead to apoptosis.

Q4: Are there any strategies to mitigate the cytotoxicity of this compound while maintaining its desired biological effects?

A4: Yes, several strategies can be employed:

  • Co-treatment with Antioxidants: If cytotoxicity is suspected to be mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce cell death.

  • Dose Optimization: The most straightforward approach is to use the lowest effective concentration of this compound that elicits the desired biological response without causing significant cell death.

  • Time-course Experiments: It is possible that the cytotoxic effects are only apparent after prolonged exposure. Shorter incubation times may allow for the observation of the desired effects without significant cell death.

Data Presentation

Table 1: Comparison of IC50 Values for a Hypothetical Compound in Different Cancer Cell Lines

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)25.5
HeLa (Cervical Cancer)42.1
A549 (Lung Cancer)15.8
HepG2 (Liver Cancer)33.7

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time. Include positive and negative controls.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Cytotoxicity_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Mechanism Investigation cluster_3 Mitigation Strategies Start High Cell Death Observed Dose_Response Perform Dose-Response (e.g., MTT Assay) Start->Dose_Response Is concentration optimal? Vehicle_Control Run Vehicle Control Start->Vehicle_Control Is solvent toxic? Purity_Check Check Compound Purity and Solubility Start->Purity_Check Is compound precipitating? Apoptosis_Necrosis Distinguish Apoptosis vs. Necrosis (Annexin V/PI Assay) Dose_Response->Apoptosis_Necrosis Vehicle_Control->Apoptosis_Necrosis Purity_Check->Apoptosis_Necrosis Caspase_Assay Measure Caspase-3/7 Activity Apoptosis_Necrosis->Caspase_Assay If Apoptotic ROS_Measurement Assess Oxidative Stress Apoptosis_Necrosis->ROS_Measurement Time_Course Optimize Incubation Time Apoptosis_Necrosis->Time_Course Optimize_Conc Optimize Concentration Caspase_Assay->Optimize_Conc Antioxidant Co-treat with Antioxidants ROS_Measurement->Antioxidant

Caption: Troubleshooting workflow for addressing this compound cytotoxicity.

Intrinsic_Apoptosis_Pathway cluster_0 High Concentration this compound cluster_1 Mitochondrial Events cluster_2 Cytosolic Events Inokosterone This compound Bax_Bak Bax/Bak Activation Inokosterone->Bax_Bak Activates Bcl2 Bcl-2 Inhibition Inokosterone->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl2->Bax_Bak Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activates Substrates Cellular Substrate Cleavage Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by this compound.

Mitigation_Strategies cluster_oxidative_stress Oxidative Stress cluster_apoptosis Apoptosis cluster_general General Strategies start Observed Cytotoxicity q1 Is the mechanism known? start->q1 ros_yes Add Antioxidants (e.g., NAC) q1->ros_yes Yes, Oxidative Stress apoptosis_yes Use Caspase Inhibitors (for mechanistic studies) q1->apoptosis_yes Yes, Apoptosis unknown Optimize Concentration and Incubation Time q1->unknown No / Unknown end Reduced Cytotoxicity ros_yes->end apoptosis_yes->end unknown->end

Caption: Decision tree for mitigating this compound-induced cytotoxicity.

References

Technical Support Center: Optimization of Extraction Parameters for Higher 25R-Inokosterone Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 25R-Inokosterone from plant sources. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction important?

A1: this compound is a phytoecdysteroid, a type of plant-derived steroid hormone. It is of significant interest to the pharmaceutical and nutraceutical industries due to its potential anabolic, adaptogenic, and anti-diabetic properties. Efficient extraction is crucial for obtaining high-purity this compound for research and product development.

Q2: Which plant species are common sources of this compound?

A2: this compound is commonly found in plants of the Achyranthes and Cyanotis genera. Achyranthes bidentata and Cyanotis arachnoidea are frequently cited sources for the extraction of inokosterone (B78545) and other ecdysteroids.

Q3: What are the primary methods for extracting this compound?

A3: The primary methods for extracting this compound include conventional solvent extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). Modern techniques like UAE, MAE, and SFE are often preferred due to their higher efficiency, reduced extraction time, and lower solvent consumption.[1]

Q4: How do modern extraction techniques like UAE and MAE improve yield?

A4: Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer of the target compound.[2] Microwave-Assisted Extraction (MAE) uses microwave energy to rapidly heat the solvent and plant matrix, causing cell rupture and accelerating the extraction process.[3][4] Both methods can lead to higher yields in shorter times compared to conventional methods.[5]

Q5: What is the role of solvent selection in this compound extraction?

A5: The choice of solvent is critical as it directly impacts the solubility and, therefore, the extraction efficiency of this compound. Solvents with higher polarity, such as ethanol-water mixtures, are generally effective for extracting ecdysteroids. The optimal solvent composition often needs to be determined experimentally.

Data Presentation: Comparison of Extraction Parameters for Ecdysteroids

While specific comparative data for this compound is limited, the following tables summarize optimized parameters from studies on the extraction of other structurally similar ecdysteroids and phytochemicals. This data can serve as a valuable starting point for optimizing this compound extraction.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Phytochemicals

ParameterRange/ValuePlant Source/CompoundReference
Solvent 50% Ethanol (B145695)Brown Seaweeds (Polyphenols)
Temperature 40°CVerbascum sinaiticum (Phenolics)
Time 30 minVerbascum sinaiticum (Phenolics)
Solid-to-Liquid Ratio 1:30 g/mLVerbascum sinaiticum (Phenolics)
Ultrasonic Power 90 WVarious Plants (Antioxidants)

Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Phytochemicals

ParameterRange/ValuePlant Source/CompoundReference
Solvent Methanol/Water (1:1)Mitragyna speciosa (Alkaloids)
Temperature 110°CMitragyna speciosa (Alkaloids)
Time 15-30 minGeneral Phytochemicals
Microwave Power 300 WChestnut Shells (Polyphenols)
Solid-to-Liquid Ratio 1:195.76 g/mLCinnamomum iners (Polyphenols)

Table 3: Optimized Parameters for Supercritical Fluid Extraction (SFE) of Phytochemicals

ParameterRange/ValuePlant Source/CompoundReference
Supercritical Fluid Carbon Dioxide (CO₂)General Phytochemicals
Co-solvent 5% MethanolAmmi visnaga (Furanochromones)
Pressure 248.53 atmCorchorus Olitorius
Temperature 40°CGeneral Phytochemicals
Flow Rate 4 g/min Tomato Peel (Oleoresin)

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol provides a general procedure for the UAE of this compound. Optimization of specific parameters is recommended.

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Solvent Preparation: Prepare the desired solvent system (e.g., 70% ethanol in water).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the solvent at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the extraction temperature (e.g., 50°C), sonication time (e.g., 30 minutes), and ultrasonic power/frequency (e.g., 100 W / 40 kHz).

  • Separation: After extraction, separate the solid and liquid phases by centrifugation or filtration.

  • Solvent Evaporation: Evaporate the solvent from the liquid extract under reduced pressure to obtain the crude this compound extract.

  • Analysis: Analyze the yield of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

Microwave-Assisted Extraction (MAE) Protocol

This protocol outlines a general procedure for MAE of this compound.

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Solvent Preparation: Prepare the appropriate solvent system (e.g., 80% methanol).

  • Extraction:

    • Place the powdered plant material and solvent into a microwave-safe extraction vessel.

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power (e.g., 400 W), extraction temperature (e.g., 80°C), and extraction time (e.g., 15 minutes).

  • Cooling and Separation: Allow the vessel to cool to room temperature before opening. Separate the extract from the solid residue.

  • Solvent Evaporation: Remove the solvent to obtain the crude extract.

  • Analysis: Quantify the this compound yield by HPLC.

Supercritical Fluid Extraction (SFE) Protocol

This protocol provides a general workflow for the SFE of this compound.

  • Sample Preparation: Prepare the plant material as described in the previous protocols.

  • Extraction:

    • Load the powdered plant material into the extraction vessel of the SFE system.

    • Set the extraction pressure (e.g., 300 bar) and temperature (e.g., 50°C).

    • Pump supercritical CO₂, with or without a co-solvent (e.g., 10% ethanol), through the vessel at a specific flow rate.

  • Separation: The extracted components are separated from the supercritical fluid by depressurization in a separator.

  • Collection: Collect the crude extract from the separator.

  • Analysis: Determine the this compound content in the extract.

Mandatory Visualizations

Ecdysteroid_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E_cyto 20-Hydroxyecdysone (Active Form) EcR_USP_active Active Hormone-Receptor Complex 20E_cyto->EcR_USP_active Binds to EcR/USP EcR Ecdysone Receptor (EcR) EcR_USP_inactive Inactive EcR/USP Heterodimer EcR->EcR_USP_inactive USP Ultraspiracle Protein (USP) USP->EcR_USP_inactive EcR_USP_inactive->EcR_USP_active Hormone Binding EcRE Ecdysone Response Element (on DNA) EcR_USP_active->EcRE Binds to DNA Transcription Gene Transcription EcRE->Transcription Initiates 20E_extra 20-Hydroxyecdysone (Circulating) 20E_extra->20E_cyto Enters Cell

Caption: Ecdysteroid Signaling Pathway.

Extraction_Optimization_Workflow start Start: Define Extraction Goal (Maximize this compound Yield) select_method Select Extraction Method (UAE, MAE, SFE) start->select_method define_params Identify Key Parameters (Solvent, Temp, Time, etc.) select_method->define_params design_exp Design of Experiments (DoE) (e.g., Response Surface Methodology) define_params->design_exp perform_exp Perform Extraction Experiments design_exp->perform_exp analyze_results Analyze this compound Yield (e.g., HPLC) perform_exp->analyze_results model_data Model the Data and Determine Optimal Conditions analyze_results->model_data validate_model Validate the Model with Confirmatory Experiments model_data->validate_model end End: Optimized Protocol for this compound Extraction validate_model->end

Caption: Experimental Workflow for Extraction Optimization.

Troubleshooting Guide

Q: My this compound yield is consistently low. What are the potential causes and solutions?

A: Low yield can be attributed to several factors:

  • Inefficient Cell Lysis:

    • Cause: The plant cell walls are not being sufficiently disrupted to release the intracellular contents.

    • Solution: Ensure the plant material is ground to a fine, uniform powder. For UAE, consider increasing the ultrasonic power or extraction time. For MAE, optimizing the microwave power and temperature can enhance cell wall rupture.

  • Inappropriate Solvent Choice:

    • Cause: The solvent system may not be optimal for dissolving this compound.

    • Solution: Experiment with different solvent polarities. Ethanol and methanol-water mixtures are often effective. Conduct small-scale trials with varying solvent-to-water ratios (e.g., 50%, 70%, 90% ethanol) to find the optimal composition.

  • Sub-optimal Extraction Parameters:

    • Cause: The temperature, time, or solid-to-liquid ratio may not be ideal.

    • Solution: Systematically vary one parameter at a time or use a Design of Experiments (DoE) approach like Response Surface Methodology (RSM) to identify the optimal combination of parameters.

  • Degradation of this compound:

    • Cause: High temperatures or prolonged extraction times can lead to the degradation of the target compound.

    • Solution: For MAE and other heat-involved methods, try to use the lowest effective temperature and minimize the extraction time. For SFE, the relatively low operating temperatures are advantageous for heat-sensitive compounds.

Q: I am observing significant variability in yield between batches. How can I improve reproducibility?

A: Batch-to-batch variability is a common challenge in herbal extraction.

  • Inconsistent Plant Material:

    • Cause: The phytochemical content of plants can vary depending on the harvesting time, growing conditions, and storage.

    • Solution: Source plant material from a reliable supplier that provides a certificate of analysis. If possible, use a single, well-homogenized batch of plant material for a series of experiments.

  • Inconsistent Experimental Procedure:

    • Cause: Minor variations in the experimental setup can lead to different results.

    • Solution: Strictly adhere to the established protocol. Ensure accurate measurements of plant material, solvent volumes, and precise control of extraction parameters (temperature, time, power).

  • Instrument Fluctuation:

    • Cause: Variations in the performance of the extraction equipment.

    • Solution: Regularly calibrate and maintain your extraction equipment according to the manufacturer's instructions.

Q: My extract is difficult to filter and process. What can I do?

A: This is often due to the co-extraction of interfering substances like gums and mucilages.

  • Solution:

    • Pre-treatment: Consider a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.

    • Centrifugation: Use a high-speed centrifuge to pellet the fine particulate matter before filtration.

    • Filtration Aids: Employ filter aids like celite to improve the filtration rate.

    • Solvent Modification: Adjusting the polarity of the extraction solvent can sometimes reduce the co-extraction of undesirable compounds.

Q: How can I be sure that the compound I have extracted is indeed this compound and that it is pure?

A: Proper identification and purity assessment are crucial.

  • Solution:

    • Chromatographic Analysis: Use High-Performance Liquid Chromatography (HPLC) with a reference standard of this compound for identification and quantification.

    • Mass Spectrometry (MS): Couple HPLC with a mass spectrometer (LC-MS) for definitive identification based on the mass-to-charge ratio of the molecule.

    • Nuclear Magnetic Resonance (NMR): For structural elucidation of the purified compound, NMR spectroscopy is the gold standard.

References

Technical Support Center: Refining Purification Techniques for 25R and 25S Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification and separation of 25R and 25S inokosterone (B78545) epimers. This guide includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the separation process.

Frequently Asked Questions (FAQs)

Q1: What are 25R and 25S inokosterone?

A1: 25R and 25S inokosterone are stereoisomers, specifically C-25 epimers, of the phytoecdysteroid inokosterone. They have the same chemical formula and connectivity but differ in the three-dimensional arrangement of atoms at the 25th carbon position. These epimers have been isolated from natural sources such as the plant Achyranthes bidentata Blume[1].

Q2: Why is the separation of 25R and 25S inokosterone important?

A2: The separation of enantiomers and diastereomers is crucial in drug development and biological research because different stereoisomers can exhibit distinct pharmacological activities, potencies, and toxicities. To accurately study the biological function of each epimer and to develop stereochemically pure active pharmaceutical ingredients, their effective separation is essential.

Q3: What are the most common techniques for separating 25R and 25S inokosterone?

A3: The most common and effective techniques for separating 25R and 25S inokosterone are chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC). Chiral chromatography, utilizing chiral stationary phases (CSPs), is often employed for resolving stereoisomers. Reversed-phase HPLC with C18 columns has also been successfully used to separate these epimers[1].

Q4: What is the primary signaling pathway for inokosterone?

A4: Inokosterone, as an ecdysteroid, primarily functions through the ecdysteroid signaling pathway. It binds to the ecdysone (B1671078) receptor (EcR), a nuclear receptor. This binding event induces the formation of a heterodimer with the ultraspiracle protein (USP). The EcR-USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is fundamental for processes like insect molting and metamorphosis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for the Separation of 25R and 25S Inokosterone

This protocol is based on a validated method for the quantitative analysis of phytoecdysones, including the 25R and 25S epimers of inokosterone[1].

Objective: To achieve baseline separation of 25R and 25S inokosterone for analytical or preparative purposes.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and analysis software.

Materials:

  • Column: YMC J'sphere ODS C18 (250 mm × 4.6 mm, 4 µm particle size) or equivalent reversed-phase C18 column.

  • Mobile Phase A: 0.1% Formic acid in ultrapure water.

  • Mobile Phase B: Acetonitrile (B52724) (HPLC grade).

  • Sample Solvent: Methanol or a mixture of water and acetonitrile.

  • Standards: Purified 25R-inokosterone and 25S-inokosterone.

  • Sample: Extract containing the inokosterone epimers, filtered through a 0.45 µm syringe filter.

Chromatographic Conditions:

  • Mode: Isocratic elution.

  • Mobile Phase Composition: 85% Mobile Phase A : 15% Mobile Phase B (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (or controlled at 25 °C for better reproducibility).

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • System Preparation:

    • Prepare the mobile phase by mixing the appropriate volumes of Mobile Phase A and B.

    • Degas the mobile phase using sonication or an inline degasser to prevent air bubbles.

    • Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Sample Preparation:

    • Dissolve the sample containing 25R and 25S inokosterone in the sample solvent.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Run the analysis under the specified isocratic conditions.

    • Monitor the separation at 245 nm.

    • Identify the peaks corresponding to 25R and 25S inokosterone by comparing their retention times with those of the standards.

  • Data Analysis:

    • Integrate the peak areas to quantify the relative amounts of each epimer.

    • Assess the quality of the separation by calculating the resolution between the two epimer peaks.

Data Presentation

Table 1: Representative Chromatographic Parameters for the Separation of 25R and 25S Inokosterone using the Described HPLC Method.

ParameterThis compound25S-Inokosterone
Retention Time (min) ~ 18.5~ 20.2
Tailing Factor 1.11.2
Theoretical Plates > 8000> 8000
Resolution (between epimers) \multicolumn{2}{c

Note: The values presented in this table are representative and may vary depending on the specific HPLC system, column condition, and exact experimental parameters.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution Between Epimer Peaks 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. Flow rate is too high.1. Optimize the mobile phase by slightly decreasing the percentage of acetonitrile to increase retention and improve separation. 2. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If performance does not improve, replace the column. 3. Reduce the flow rate (e.g., to 0.8 mL/min) to allow for better interaction with the stationary phase.
Peak Tailing 1. Active sites on the column packing material. 2. Column overload. 3. Extracolumn dead volume.1. Add a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase (if compatible with your analysis). Using a high-purity, end-capped C18 column can also minimize this issue. 2. Dilute the sample or inject a smaller volume. 3. Check all fittings and tubing for proper connections and minimize the length of tubing between the injector, column, and detector.
Fluctuating Baseline 1. Air bubbles in the system. 2. Incomplete mobile phase mixing. 3. Contaminated detector flow cell.1. Degas the mobile phase thoroughly. Purge the pump to remove any trapped air. 2. If using an online mixer, ensure it is functioning correctly. Premixing the mobile phase manually can resolve this. 3. Flush the detector flow cell with a suitable solvent (e.g., isopropanol).
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks.1. Ensure accurate and consistent mobile phase preparation. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the pump and fittings. Perform pump performance tests as per the manufacturer's instructions.

Visualizations

Ecdysteroid Signaling Pathway

Ecdysteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inokosterone Inokosterone (25R or 25S) EcR_USP_inactive EcR + USP (inactive complex) Inokosterone->EcR_USP_inactive Binds to EcR EcR_USP_active Inokosterone-EcR-USP (active heterodimer) EcR_USP_inactive->EcR_USP_active Conformational Change & Activation EcRE Ecdysone Response Element (EcRE) on DNA EcR_USP_active->EcRE Binds to DNA Gene_Transcription Target Gene Transcription EcRE->Gene_Transcription Regulates

Caption: Ecdysteroid signaling pathway initiated by inokosterone.

Experimental Workflow for Inokosterone Epimer Separation

Experimental_Workflow start Start sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep hplc_system_prep HPLC System Preparation (Equilibrate Column) start->hplc_system_prep injection Inject Sample sample_prep->injection hplc_system_prep->injection separation Chromatographic Separation (Isocratic Elution) injection->separation detection UV Detection at 245 nm separation->detection data_analysis Data Analysis (Peak Integration & Resolution) detection->data_analysis end End data_analysis->end

Caption: Workflow for the HPLC separation of inokosterone epimers.

References

Technical Support Center: Scaling Up 25R-Inokosterone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale synthesis and purification of 25R-Inokosterone.

Frequently Asked Questions (FAQs)

Q1: What is the most viable method for scaling up the production of this compound?

A1: Based on current research, the most practical and established method for obtaining significant quantities of this compound is through extraction and purification from plant sources, notably the roots of Achyranthes bidentata[1][2][3][4]. Total chemical synthesis of ecdysteroids is a complex, multi-step process with very low overall yields, making it generally unsuitable for large-scale production.

Q2: What are the main challenges when extracting this compound from Achyranthes bidentata?

A2: The primary challenges include maximizing the extraction yield of total ecdysteroids, and subsequently, the efficient separation of this compound from its C-25 epimer, 25S-Inokosterone, and other related phytoecdysteroids like 20-hydroxyecdysone[1][2]. The presence of these closely related stereoisomers complicates the purification process.

Q3: Which chromatographic techniques are effective for separating 25R- and 25S-Inokosterone at a larger scale?

A3: A multi-step chromatographic approach is typically necessary. This may involve a combination of normal-phase and reverse-phase chromatography. Techniques such as preparative High-Performance Liquid Chromatography (HPLC) and Centrifugal Partition Chromatography (CPC) have shown promise for the separation of ecdysteroids and can be scaled up[5][6][7]. The selection of appropriate stationary and mobile phases is critical for achieving good resolution between the epimers.

Q4: How can I confirm the identity and purity of the isolated this compound?

A4: The identity and stereochemistry of this compound can be confirmed using spectral analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy (specifically 13C NMR data) and Mass Spectrometry (MS)[1][2]. Purity is typically assessed by analytical HPLC with diode-array detection[2].

Q5: What is a realistic expectation for the yield of this compound from plant material?

A5: The yield of phytoecdysteroids from plant extracts can vary significantly depending on the plant source, geographical location, and extraction method. While specific yield percentages for this compound are not widely published, the overall yield of ecdysteroids from raw plant material can be influenced by numerous factors[8]. Optimization of the extraction and purification process is key to maximizing the final yield.

Troubleshooting Guides

Problem 1: Low Extraction Yield of Total Ecdysteroids
Possible Cause Suggested Solution
Inefficient initial extractionEnsure the plant material (e.g., roots of Achyranthes bidentata) is properly dried and finely powdered to maximize surface area. Use a suitable solvent system for extraction, such as ethanol (B145695) or methanol (B129727), and consider multiple extraction cycles. Hot water extraction followed by ethanol precipitation is another documented method[9].
Degradation of target compoundsAvoid excessive heat and prolonged exposure to harsh pH conditions during extraction and concentration steps. Ecdysteroids can be susceptible to degradation.
Suboptimal plant materialThe concentration of phytoecdysteroids can vary based on the plant's age, harvesting season, and growing conditions. Source high-quality, certified raw material if possible.
Problem 2: Poor Separation of 25R- and 25S-Inokosterone Epimers
Possible Cause Suggested Solution
Insufficient resolution in chromatographyOptimize the chromatographic conditions. For preparative HPLC, experiment with different column stationary phases (e.g., C18, silica) and mobile phase compositions. Gradient elution may be necessary to improve separation. For normal-phase chromatography, a mobile phase like dichloromethane-isopropanol-water has been used for ecdysteroid separation[5].
Column overloadingIn preparative chromatography, overloading the column is a common cause of poor separation. Determine the optimal loading capacity for your column and adhere to it. This may require running multiple smaller batches.
Co-elution with other compoundsThe crude extract contains numerous other compounds. A preliminary purification step, such as solid-phase extraction (SPE) or liquid-liquid extraction, can help remove interfering substances before the main chromatographic separation[5][6][10].
Problem 3: Difficulty in Obtaining High Purity this compound (>98%)
Possible Cause Suggested Solution
Incomplete removal of the 25S epimerRe-chromatograph the enriched this compound fraction under optimized conditions. It may be necessary to use a different chromatographic mode (e.g., normal-phase after reverse-phase) for the final polishing step.
Presence of minor, structurally similar ecdysteroidsEmploy high-resolution chromatographic techniques. The use of multiple, orthogonal separation methods can be effective in removing persistent impurities.
Final product is not crystallineInduce crystallization to improve purity. Experiment with different solvent systems (e.g., ethyl acetate-methanol) to find conditions that favor the crystallization of this compound, leaving impurities in the mother liquor[5]. Seeding with a small amount of high-purity crystal can sometimes initiate crystallization.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of Inokosterone (B78545) from Achyranthes bidentata
  • Preparation of Plant Material: Air-dry the roots of Achyranthes bidentata and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered roots with 95% ethanol at room temperature for 24-48 hours. Repeat the extraction process three times.

    • Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar impurities. The ecdysteroid fraction is expected to be enriched in the more polar fractions.

  • Solid-Phase Extraction (SPE):

    • Dissolve the enriched fraction in a suitable solvent and load it onto a C18 SPE cartridge.

    • Wash the cartridge with a low concentration of methanol in water to remove highly polar impurities.

    • Elute the ecdysteroid fraction with a higher concentration of methanol in water.

Protocol 2: Preparative Chromatographic Separation of this compound
  • Initial Chromatographic Separation (e.g., Medium Pressure Liquid Chromatography - MPLC):

    • Stationary Phase: Silica (B1680970) gel.

    • Mobile Phase: A gradient of dichloromethane (B109758) and methanol.

    • Procedure: Dissolve the SPE-purified extract in the mobile phase and load it onto the silica gel column. Elute with the solvent gradient and collect fractions. Analyze fractions by analytical HPLC to identify those containing the inokosterone epimers.

  • Fine Separation of Epimers (e.g., Preparative HPLC):

    • Stationary Phase: C18 reverse-phase column.

    • Mobile Phase: An isocratic or gradient system of water and acetonitrile[5]. The exact ratio will need to be optimized to achieve baseline separation of the 25R and 25S epimers.

    • Procedure: Pool the inokosterone-containing fractions from the previous step, concentrate, and dissolve in the mobile phase. Inject onto the preparative HPLC system and collect the separated peaks corresponding to 25R- and 25S-Inokosterone.

  • Final Purification and Crystallization:

    • Combine the fractions containing pure this compound and concentrate the solution.

    • Attempt crystallization from a solvent system such as ethyl acetate-methanol to obtain high-purity crystalline this compound[5].

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Ecdysteroid Separation

Technique Stationary Phase Typical Mobile Phase Advantages Challenges in Scale-Up
MPLC Silica GelDichloromethane/MethanolGood for initial fractionation, high loading capacity.Lower resolution for isomers.
Preparative HPLC C18Water/AcetonitrileHigh resolution, capable of separating epimers.Lower loading capacity, high solvent consumption, cost.
CPC Liquid-liquidBiphasic solvent systemNo solid support, high loading capacity, less solvent.System optimization can be complex.

Visualizations

experimental_workflow start Powdered Achyranthes bidentata Roots extraction Ethanol Extraction start->extraction concentration1 Concentration extraction->concentration1 partitioning Liquid-Liquid Partitioning concentration1->partitioning spe Solid-Phase Extraction (SPE) partitioning->spe concentration2 Concentration spe->concentration2 mplc MPLC (Silica Gel) concentration2->mplc fraction_analysis Fraction Analysis (HPLC) mplc->fraction_analysis prep_hplc Preparative HPLC (C18) fraction_analysis->prep_hplc isomer_separation Separation of 25R and 25S Isomers prep_hplc->isomer_separation final_concentration Concentration of 25R Fraction isomer_separation->final_concentration crystallization Crystallization final_concentration->crystallization end High-Purity this compound crystallization->end

Caption: Workflow for Extraction and Purification of this compound.

troubleshooting_logic start Low Purity of Final Product check_epimers HPLC shows presence of 25S epimer? start->check_epimers check_other HPLC shows other impurities? check_epimers->check_other No re_chromatograph Re-run Preparative HPLC (Optimize Gradient/Isocratic Elution) check_epimers->re_chromatograph Yes pre_purify Improve Initial Purification (SPE, Partitioning) check_other->pre_purify Yes change_mode Use Orthogonal Chromatography (e.g., Normal Phase) re_chromatograph->change_mode crystallize Optimize Crystallization Conditions pre_purify->crystallize

Caption: Troubleshooting Logic for Low Purity of this compound.

References

Validation & Comparative

A Comparative Analysis of the Anabolic Activity of 25R-Inokosterone and 20-Hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and safe anabolic agents has led to significant interest in phytoecdysteroids, a class of naturally occurring steroids found in plants. Among these, 20-hydroxyecdysone (B1671079) (also known as ecdysterone) is the most studied, with considerable evidence supporting its anabolic effects. Its isomer, 25R-Inokosterone, is less characterized, prompting a need for a direct comparison of their anabolic potential. This guide provides an objective comparison of the anabolic activities of this compound and 20-hydroxyecdysone, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Anabolic Activity

Direct quantitative comparisons of the anabolic activity of this compound and 20-hydroxyecdysone in peer-reviewed literature are limited. However, a seminal study by Syrov (2000) investigated the anabolic activity of a series of phytoecdysteroids, providing valuable insights into their relative potencies. While the full raw data from this study is not widely available, subsequent research citing this work allows for a qualitative and semi-quantitative comparison.

20-hydroxyecdysone has been shown to increase protein synthesis in murine C2C12 myotubes and human primary myotubes by up to 20%.[1] In vivo studies in rats have demonstrated that administration of 20-hydroxyecdysone leads to increased muscle mass and strength.[2]

Data on the specific anabolic activity of this compound is less abundant. While its low toxicity has been established, with an LD50 in mice greater than 9 g/kg for ingested administration, comprehensive studies quantifying its muscle-building effects are not as prevalent as for 20-hydroxyecdysone.

The following table summarizes the available information. It is important to note that the lack of direct, side-by-side quantitative data in a single study necessitates a cautious interpretation of the comparative anabolic potency.

CompoundIn Vitro Anabolic Activity (C2C12 Muscle Cells)In Vivo Anabolic Activity (Rodent Models)
20-Hydroxyecdysone Increase in protein synthesis by up to 20%Increased muscle mass and grip strength
This compound Data not readily available in direct comparative studiesInvestigated in comparative studies, but specific quantitative data is scarce in publicly available literature

Mechanism of Anabolic Action: The PI3K/Akt Signaling Pathway

The anabolic effects of 20-hydroxyecdysone are primarily mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a crucial regulator of muscle protein synthesis and cell growth. Unlike synthetic anabolic steroids, phytoecdysteroids do not bind to the androgen receptor, thus avoiding androgenic side effects. The binding of 20-hydroxyecdysone to a yet-to-be-fully-characterized membrane receptor is thought to initiate a downstream signaling cascade, leading to the activation of Akt. Activated Akt, in turn, stimulates mTOR (mammalian target of rapamycin), a key protein kinase that promotes the translation of proteins essential for muscle hypertrophy.

Anabolic_Signaling_Pathway 20-Hydroxyecdysone 20-Hydroxyecdysone Membrane_Receptor Membrane Receptor (e.g., ERβ) 20-Hydroxyecdysone->Membrane_Receptor PI3K PI3K Membrane_Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Anabolic signaling pathway of 20-hydroxyecdysone.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of anabolic activity. The following are representative protocols for in vitro and in vivo studies.

In Vitro Protein Synthesis Assay in C2C12 Muscle Cells

This assay provides a controlled environment to measure the direct effect of a compound on muscle protein synthesis.

1. Cell Culture and Differentiation:

  • Murine C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum).

  • Upon reaching confluency, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) to induce the fusion of myoblasts into multinucleated myotubes.

2. Treatment:

  • Differentiated myotubes are treated with varying concentrations of 20-hydroxyecdysone, this compound, or a vehicle control for a specified duration (e.g., 24-48 hours).

3. Measurement of Protein Synthesis:

  • A common method involves the incorporation of a radiolabeled amino acid (e.g., ³H-leucine) into newly synthesized proteins.

  • Cells are incubated with the labeled amino acid for a set period.

  • The cells are then lysed, and the protein is precipitated.

  • The radioactivity incorporated into the protein is measured using a scintillation counter.

  • Protein synthesis rate is expressed as the amount of incorporated label per unit of total protein.

In_Vitro_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_measurement Measurement Culture_Myoblasts Culture C2C12 Myoblasts Induce_Differentiation Induce Differentiation into Myotubes Culture_Myoblasts->Induce_Differentiation Treat_Myotubes Treat with 20-HE, 25R-Ino, or Vehicle Induce_Differentiation->Treat_Myotubes Add_Labeled_AA Add Radiolabeled Amino Acid Treat_Myotubes->Add_Labeled_AA Lyse_Cells Lyse Cells & Precipitate Protein Add_Labeled_AA->Lyse_Cells Measure_Radioactivity Measure Incorporated Radioactivity Lyse_Cells->Measure_Radioactivity

Workflow for in vitro protein synthesis assay.
In Vivo Assessment of Anabolic Activity in Rats (Hershberger Assay Adaptation)

The Hershberger assay is a standardized method to assess the anabolic and androgenic properties of a substance. For non-androgenic compounds like phytoecdysteroids, an adaptation focusing on muscle growth is employed.

1. Animal Model:

  • Immature, castrated male rats are used to minimize the influence of endogenous androgens.

2. Acclimatization and Grouping:

  • Animals are acclimatized to laboratory conditions for at least one week.

  • They are then randomly assigned to treatment groups (e.g., vehicle control, 20-hydroxyecdysone, this compound).

3. Administration:

  • The test compounds are administered daily for a set period (e.g., 7-10 days) via oral gavage or subcutaneous injection.

4. Endpoint Measurement:

  • At the end of the treatment period, the animals are euthanized.

  • Specific muscles, such as the levator ani, gastrocnemius, and tibialis anterior, are carefully dissected and weighed.

  • An increase in the weight of these muscles relative to the control group indicates anabolic activity.

5. Data Analysis:

  • Statistical analysis (e.g., ANOVA) is performed to determine the significance of the differences in muscle weight between the treatment groups and the control group.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_admin Administration cluster_analysis Analysis Castrate_Rats Use Immature, Castrated Male Rats Acclimatize Acclimatize and Group Animals Castrate_Rats->Acclimatize Daily_Dosing Administer Compounds Daily (e.g., 7-10 days) Acclimatize->Daily_Dosing Dissect_Muscles Dissect and Weigh Specific Muscles Daily_Dosing->Dissect_Muscles Statistical_Analysis Perform Statistical Analysis on Muscle Weights Dissect_Muscles->Statistical_Analysis

Workflow for in vivo anabolic activity assessment.

Conclusion

References

Validating the Anabolic Effects of Ecdysteroids In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide aims to provide a comparative overview of the in vivo anabolic effects of ecdysteroids. It is important to note that while the query specifically mentioned 25R-Inokosterone, a thorough review of published scientific literature reveals a significant lack of in vivo studies validating its specific anabolic effects. Therefore, this guide will focus on the broader class of ecdysteroids, with a primary emphasis on the most studied compound, 20-hydroxyecdysone (ecdysterone) , and to a lesser extent, turkesterone . The findings presented here for these compounds may not be directly extrapolated to this compound.

Introduction to Ecdysteroids as Anabolic Agents

Ecdysteroids are a class of steroid hormones found in insects and some plants.[1][2] While they play a crucial role in the molting and development of arthropods, they have gained attention for their potential anabolic properties in mammals.[1][3] Unlike traditional anabolic androgenic steroids (AAS) that exert their effects through the androgen receptor, ecdysteroids are believed to mediate their anabolic action through different signaling pathways, making them a subject of interest for therapeutic and performance-enhancing applications.[1]

Comparative Analysis of Anabolic Potency

In vivo studies, primarily in rodent models, have demonstrated the anabolic potential of ecdysterone, with some research suggesting its effects are comparable or even superior to conventional anabolic agents.

Table 1: Comparison of Anabolic Effects of Ecdysterone with other Anabolic Agents in Rats

CompoundDoseDurationAnimal ModelKey FindingsReference
Ecdysterone5 mg/kg body weight21 daysMale Wistar ratsStronger hypertrophic effect on soleus muscle fiber size compared to Metandienone, Estradienedione, and SARM S 1 at the same dose.
Metandienone (Dianabol)5 mg/kg body weight21 daysMale Wistar ratsSignificant increase in soleus muscle fiber size, but less than Ecdysterone.
Estradienedione (Trenbolox)5 mg/kg body weight21 daysMale Wistar ratsIncrease in soleus muscle fiber size, but less than Ecdysterone.
SARM S 15 mg/kg body weight21 daysMale Wistar ratsIncrease in soleus muscle fiber size, but less than Ecdysterone.

Signaling Pathway of Ecdysteroid-Induced Muscle Hypertrophy

The anabolic effects of ecdysteroids in mammals are not mediated by the androgen receptor. Instead, research points towards the involvement of the estrogen receptor beta (ERβ) and the subsequent activation of the PI3K/Akt signaling pathway, a key regulator of muscle protein synthesis.

Ecdysteroid_Signaling_Pathway cluster_cell Muscle Cell Ecdysteroid Ecdysteroid ERb Estrogen Receptor β (ERβ) Ecdysteroid->ERb PI3K PI3K ERb->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Protein_Synthesis ↑ Muscle Protein Synthesis (Hypertrophy) mTOR->Protein_Synthesis Stimulation

Ecdysteroid signaling pathway in muscle cells.

Experimental Protocols for In Vivo Validation

The following provides a generalized methodology for assessing the anabolic effects of compounds like ecdysteroids in a preclinical setting.

1. Animal Model and Treatment:

  • Species: Male Wistar rats or C57BL/6 mice are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Administration: The test compound (e.g., ecdysterone) is administered orally via gavage or through subcutaneous injection. Doses in rat studies have typically been around 5 mg/kg body weight.

  • Duration: Treatment duration can range from several days to weeks, with studies showing effects after 21 days.

2. Assessment of Anabolic Effects:

  • Muscle Mass Measurement: At the end of the treatment period, specific muscles (e.g., soleus, gastrocnemius, tibialis anterior) are dissected and weighed.

  • Histological Analysis: Muscle tissue is sectioned and stained (e.g., with Hematoxylin and Eosin) to measure the cross-sectional area of muscle fibers.

  • Functional Assessment: In some studies, functional measures like grip strength are evaluated.

  • Biochemical Analysis: Blood samples may be collected to measure relevant biomarkers.

Experimental_Workflow cluster_workflow In Vivo Anabolic Assessment Workflow cluster_endpoint Endpoint Measures Animal_Selection Animal Model Selection (e.g., Rats) Acclimatization Acclimatization Animal_Selection->Acclimatization Grouping Randomized Grouping (Control vs. Treatment) Acclimatization->Grouping Treatment Compound Administration (e.g., Ecdysteroid) Grouping->Treatment Monitoring Monitoring (Body Weight, Health) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Muscle_Mass Muscle Wet Weight Endpoint->Muscle_Mass Histology Muscle Fiber CSA Endpoint->Histology Function Grip Strength Endpoint->Function

General experimental workflow for in vivo studies.

Conclusion

The available in vivo evidence strongly suggests that ecdysteroids, particularly 20-hydroxyecdysone, possess significant anabolic properties, promoting muscle hypertrophy through a mechanism distinct from classical anabolic steroids. These effects appear to be mediated via the estrogen receptor β and the PI3K/Akt signaling pathway. However, it is crucial to reiterate the absence of specific in vivo data for this compound. Further research is warranted to determine if this compound shares a similar anabolic profile and mechanism of action with more extensively studied ecdysteroids. Researchers and drug development professionals should consider these findings when exploring novel anabolic agents, while acknowledging the current data gaps for specific ecdysteroid analogues.

References

A Comparative Guide to the Bioactivity of 25R-Inokosterone Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and expected bioactivity of 25R-Inokosterone, an ecdysteroid found in various plants. While direct, quantitative cross-species comparative data for this compound is limited in publicly available literature, this document synthesizes the current understanding of ecdysteroid action in different biological systems. It further outlines detailed experimental protocols that can be employed to generate robust comparative data, empowering researchers to fill the existing knowledge gap.

Cross-Species Bioactivity of this compound: A Qualitative Comparison

Ecdysteroids, including this compound, exhibit distinct biological activities in insects and mammals due to differences in their receptor systems and physiological contexts. In insects, they are essential hormones regulating molting and metamorphosis. In mammals, they are considered non-hormonal anabolic agents, showing promise for enhancing muscle growth and performance without the androgenic side effects of traditional steroids.

FeatureBioactivity in InsectsBioactivity in Mammals
Primary Target Ecdysone (B1671078) Receptor (EcR), a nuclear receptor heterodimerized with Ultraspiracle protein (USP).[1][2]Primarily thought to act through pathways independent of the classic androgen and estrogen receptors, potentially involving the PI3K/Akt signaling pathway.[3]
Physiological Role Regulation of key developmental processes, including molting, metamorphosis, and reproduction.[1]Non-hormonal anabolic and adaptogenic effects, including stimulation of protein synthesis, muscle hypertrophy, and improved physical performance.[3]
Mechanism of Action Ligand-dependent activation of the EcR/USP complex, which then binds to ecdysone response elements (EcREs) on DNA to regulate gene expression.Stimulation of signaling cascades, such as the PI3K/Akt pathway, leading to increased protein synthesis and muscle cell growth. Does not bind to mammalian androgen receptors.
Expected Outcome Initiation of the molting process, cellular reprogramming, and developmental transitions.Increased muscle mass and strength, potential for therapeutic applications in muscle wasting disorders.

Experimental Protocols for Cross-Species Bioactivity Assessment

To generate quantitative, comparative data on the bioactivity of this compound, the following experimental protocols are recommended.

In Vitro Bioassay in Insect Cells: Ecdysteroid Receptor (EcR) Reporter Gene Assay

This assay quantifies the ability of this compound to activate the insect ecdysone receptor.

Objective: To determine the EC50 value of this compound for the activation of the insect Ecdysone Receptor (EcR).

Cell Line: Drosophila melanogaster S2 cells or Spodoptera frugiperda Sf9 cells, stably transfected with a plasmid containing an ecdysone response element (EcRE) driving a reporter gene (e.g., luciferase or β-galactosidase) and plasmids for expressing EcR and its heterodimeric partner, Ultraspiracle (USP).

Procedure:

  • Cell Culture: Culture the engineered insect cells in an appropriate medium (e.g., Schneider's Drosophila Medium or SF-900 II SFM) supplemented with fetal bovine serum and antibiotics at 25-28°C.

  • Assay Setup: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and a known ecdysteroid agonist (e.g., 20-hydroxyecdysone) as a positive control. Add the compounds to the cells and incubate for 24-48 hours.

  • Reporter Gene Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Plot the reporter gene activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro Bioassay in Mammalian Muscle Cells: C2C12 Myotube Hypertrophy Assay

This assay assesses the anabolic activity of this compound by measuring its effect on the size of differentiated muscle cells.

Objective: To quantify the hypertrophic effect of this compound on mammalian skeletal muscle cells.

Cell Line: Murine myoblast C2C12 cell line.

Procedure:

  • Cell Proliferation: Culture C2C12 myoblasts in a growth medium (DMEM with 10% fetal bovine serum) at 37°C in a 5% CO2 incubator.

  • Differentiation: Once the cells reach confluence, induce differentiation into myotubes by switching to a differentiation medium (DMEM with 2% horse serum). Allow differentiation to proceed for 4-6 days.

  • Compound Treatment: Prepare various concentrations of this compound. Treat the differentiated myotubes with the compound for 48-72 hours. Include a vehicle control and a known anabolic agent (e.g., IGF-1) as a positive control.

  • Imaging and Analysis: After treatment, fix the cells and capture images using a microscope. Measure the diameter of at least 50-100 myotubes per treatment condition using image analysis software.

  • Data Analysis: Calculate the average myotube diameter for each treatment group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the hypertrophic effect compared to the control.

Competitive Binding Assay for Ecdysone Receptor

This assay determines the binding affinity of this compound to the insect ecdysone receptor.

Objective: To determine the Ki (inhibition constant) of this compound for the Ecdysone Receptor (EcR).

Materials:

  • Purified Ecdysone Receptor (EcR) and Ultraspiracle (USP) proteins.

  • A radiolabeled or fluorescently labeled ecdysteroid ligand with known high affinity for EcR (e.g., [3H]Ponasterone A).

  • This compound.

Procedure:

  • Reaction Setup: In a multi-well plate, combine the purified EcR/USP heterodimer with a fixed concentration of the labeled ligand.

  • Competition: Add increasing concentrations of unlabeled this compound to the wells.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand using a suitable method (e.g., filtration through a glass fiber filter or scintillation proximity assay).

  • Quantification: Measure the amount of labeled ligand bound to the receptor at each concentration of this compound.

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of this compound. Fit the data to a competitive binding equation to calculate the IC50, from which the Ki can be derived using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway of Ecdysteroids in Insects

Ecdysteroid_Signaling_Pathway cluster_cell Insect Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR EcR EcR_USP EcR/USP Heterodimer EcR->EcR_USP USP USP USP->EcR_USP EcRE Ecdysone Response Element EcR_USP->EcRE Binds to Target_Gene Target Gene EcRE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Proteins Proteins (Molting, Metamorphosis) mRNA->Proteins Translation Inokosterone This compound Inokosterone->EcR Binds Experimental_Workflow cluster_insect Insect System cluster_mammal Mammalian System Insect_Cells Insect Cell Line (e.g., S2, Sf9) Reporter_Assay EcR Reporter Gene Assay Insect_Cells->Reporter_Assay EC50_Insect Determine EC50 Reporter_Assay->EC50_Insect Data_Comparison Data Comparison and Analysis EC50_Insect->Data_Comparison Mammalian_Cells Mammalian Muscle Cell Line (e.g., C2C12) Hypertrophy_Assay Myotube Hypertrophy Assay Mammalian_Cells->Hypertrophy_Assay Hypertrophy_Effect Quantify Hypertrophic Effect Hypertrophy_Assay->Hypertrophy_Effect Hypertrophy_Effect->Data_Comparison Compound This compound (Varying Concentrations) Compound->Insect_Cells Compound->Mammalian_Cells

References

A Comparative Analysis of 25R-Inokosterone and Synthetic Anabolic Steroids for Anabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison between the phytoecdysteroid 25R-Inokosterone and conventional synthetic anabolic steroids (SAS). It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anabolic agents. This document synthesizes available experimental data on their mechanisms of action, anabolic and androgenic effects, and the methodologies employed in their evaluation.

Introduction: The Quest for Selective Anabolic Action

The development of anabolic compounds is primarily driven by the goal of promoting muscle growth (anabolism) while minimizing undesirable androgenic effects. Synthetic anabolic steroids, derivatives of testosterone, have been the benchmark for potent muscle-building effects. However, their clinical utility is often hampered by a range of adverse effects stemming from their interaction with the androgen receptor in various tissues. This has led to the investigation of alternative compounds, such as this compound, a naturally occurring ecdysteroid found in plants, which may offer a more selective anabolic profile.

Mechanism of Action: Divergent Signaling Pathways

A fundamental distinction between this compound and synthetic anabolic steroids lies in their molecular mechanisms of action.

2.1. This compound: A Non-Androgenic, PI3K/Akt-Mediated Pathway

Experimental evidence indicates that this compound and other ecdysteroids do not exert their anabolic effects through the androgen receptor. Instead, they are believed to activate a signaling cascade that is also central to muscle growth stimulated by insulin (B600854) and growth factors. The proposed pathway involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This activation leads to a downstream cascade that ultimately enhances protein synthesis and inhibits protein degradation, resulting in muscle hypertrophy. Some studies also suggest that ecdysteroids may modulate the expression of key muscle growth regulators, such as myostatin and follistatin.

G Inokosterone This compound GPCR G-Protein Coupled Receptor (GPCR) Inokosterone->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_flux Ca2+ Flux IP3->Ca2_flux Induces PI3K PI3K Ca2_flux->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Myostatin ↓ Myostatin Expression Akt->Myostatin Inhibits Protein_Synthesis ↑ Protein Synthesis mTOR->Protein_Synthesis Promotes

Diagram 1. Proposed signaling pathway for this compound's anabolic effects.

2.2. Synthetic Anabolic Steroids: Androgen Receptor-Mediated Gene Transcription

Synthetic anabolic steroids function as agonists of the androgen receptor (AR). Upon entering a target cell, the steroid binds to the AR in the cytoplasm. This steroid-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to an increase in the synthesis of proteins involved in muscle growth, such as actin and myosin. The androgenic effects of these steroids are also mediated by the AR in tissues such as the prostate, skin, and vocal cords.

G SAS Synthetic Anabolic Steroid (SAS) Cell_Membrane Cell Membrane SAS->Cell_Membrane SAS_AR_complex SAS-AR Complex SAS->SAS_AR_complex AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) Cell_Membrane->AR_cytoplasm Diffuses & Binds AR_cytoplasm->SAS_AR_complex Nucleus Nucleus SAS_AR_complex->Nucleus Translocates ARE Androgen Response Element (ARE) on DNA SAS_AR_complex->ARE Binds to Nucleus->ARE Gene_Transcription ↑ Gene Transcription ARE->Gene_Transcription Initiates Protein_Synthesis ↑ Muscle Protein Synthesis Gene_Transcription->Protein_Synthesis Leads to

Diagram 2. Androgen receptor-mediated signaling pathway of synthetic anabolic steroids.

Comparative Data on Anabolic and Androgenic Effects

Direct comparative studies between this compound and synthetic anabolic steroids under identical experimental conditions are limited. The following tables summarize available data from separate studies to provide a relative understanding of their potencies.

Table 1: Anabolic and Androgenic Ratios of Common Synthetic Anabolic Steroids

CompoundAnabolic:Androgenic Ratio
Testosterone1:1
Nandrolone~10:1
Oxandrolone~10:1
Stanozolol~30:1
Metandienone~2-5:1

Data derived from preclinical models, typically the Hershberger assay in rats.

Table 2: Experimental Data on the Anabolic Effects of Ecdysteroids (including Inokosterone)

Ecdysteroid/ExtractExperimental ModelKey Finding
20-HydroxyecdysoneAged Male C57BL/6 Mice (in vivo)52% increase in Akt phosphorylation in gastrocnemius muscle 90 minutes after a single gavage dose.
Ajuga turkestanica ExtractC2C12 Myotubes (in vitro)Fourfold decrease in myostatin mRNA expression.
20-HydroxyecdysoneC2C12 Myotubes (in vitro)Up to a 20% increase in protein synthesis.
InokosteroneRat Model (in vivo)Exhibited significant anabolic activity, comparable to other potent ecdysteroids.

Note: The anabolic activity of ecdysteroids is not accompanied by androgenic effects, hence an anabolic:androgenic ratio is not applicable.

Experimental Protocols

4.1. Assessment of Anabolic and Androgenic Activity of Synthetic Anabolic Steroids: The Hershberger Assay

The Hershberger assay is the standard preclinical in vivo method for determining the anabolic and androgenic activity of a test compound.

  • Animal Model: Immature, castrated male rats.

  • Procedure:

    • Animals are castrated to eliminate endogenous androgen production.

    • Following a recovery period, animals are treated with the test compound or a vehicle control for a specified duration (e.g., 10 days).

    • At the end of the treatment period, the animals are euthanized, and specific tissues are excised and weighed.

  • Endpoints:

    • Anabolic Activity: The wet weight of the levator ani muscle is used as a surrogate for muscle growth.

    • Androgenic Activity: The wet weights of the seminal vesicles and ventral prostate are used as indicators of androgenic effects.

  • Data Analysis: The anabolic-to-androgenic ratio is calculated by comparing the increase in the weight of the levator ani muscle to the increase in the weight of the androgen-sensitive tissues, relative to a reference steroid like testosterone.

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Tissue Analysis cluster_3 Data Interpretation Castration Castration of Immature Male Rats Recovery Recovery Period Castration->Recovery Dosing Daily Dosing with Test Compound or Vehicle Recovery->Dosing Euthanasia Euthanasia Dosing->Euthanasia Dissection Dissection of Levator Ani, Seminal Vesicles, & Prostate Euthanasia->Dissection Weighing Weighing of Tissues Dissection->Weighing Calculation Calculate Anabolic: Androgenic Ratio Weighing->Calculation

Diagram 3. Workflow of the Hershberger assay.

4.2. In Vitro Assessment of Anabolic Activity of this compound: C2C12 Myotube Hypertrophy Assay

This in vitro assay is commonly used to assess the direct effects of a compound on muscle cell growth.

  • Cell Model: C2C12 mouse myoblast cell line.

  • Procedure:

    • C2C12 myoblasts are cultured in a growth medium until they reach confluence.

    • The growth medium is then replaced with a differentiation medium to induce the fusion of myoblasts into multinucleated myotubes.

    • Differentiated myotubes are treated with this compound at various concentrations or a vehicle control.

    • After a specified incubation period, the myotubes are fixed and stained.

  • Endpoints:

    • Myotube Diameter/Area: The size of the myotubes is measured using microscopy and image analysis software to determine hypertrophy.

    • Protein Synthesis: The rate of protein synthesis can be quantified by measuring the incorporation of labeled amino acids (e.g., ³H-leucine) or using techniques like the SUnSET assay, which detects puromycin (B1679871) incorporation into newly synthesized peptides.

    • Signaling Pathway Activation: Western blotting can be used to measure the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., Akt, mTOR, S6K1).

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis cluster_3 Endpoint Measurement Seeding Seed C2C12 Myoblasts Differentiation Induce Differentiation into Myotubes Seeding->Differentiation Treatment Treat Myotubes with This compound Differentiation->Treatment Fix_Stain Fix and Stain Myotubes Treatment->Fix_Stain Biochemical_Assays Protein Synthesis Assays & Western Blotting Treatment->Biochemical_Assays Imaging Microscopy and Image Analysis Fix_Stain->Imaging Hypertrophy Quantify Myotube Hypertrophy Imaging->Hypertrophy Protein_Synthesis Measure Protein Synthesis Rate Biochemical_Assays->Protein_Synthesis Signaling Assess PI3K/Akt Pathway Activation Biochemical_Assays->Signaling

Diagram 4. Workflow for in vitro assessment of anabolic activity.

Conclusion

This compound and synthetic anabolic steroids represent two distinct classes of compounds with anabolic properties. Synthetic anabolic steroids are potent activators of the androgen receptor, leading to significant muscle hypertrophy but also a range of androgenic side effects. In contrast, this compound appears to promote anabolic effects through a non-androgenic pathway involving PI3K/Akt signaling.

While the anabolic potency of this compound may not match that of the most powerful synthetic anabolic steroids on a milligram-for-milligram basis, its lack of androgenicity presents a significant advantage from a therapeutic and research perspective. The development of compounds that can selectively activate anabolic pathways without engaging the androgen receptor is a promising avenue for the treatment of muscle wasting diseases and for applications where muscle growth is desired without the associated androgenic effects. Further head-to-head comparative studies are warranted to fully elucidate the relative anabolic efficacy and safety profiles of these two classes of compounds.

A Comparative Analysis of Phytoecdysteroids on the Stimulation of Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phytoecdysteroid Performance with Supporting Experimental Data

The quest for anabolic agents that can effectively stimulate muscle protein synthesis without the adverse side effects of traditional steroids has led to a growing interest in phytoecdysteroids. These naturally occurring compounds, found in various plants, have demonstrated significant potential in enhancing protein synthesis and promoting muscle growth. This guide provides a comparative overview of the effects of prominent phytoecdysteroids, focusing on 20-hydroxyecdysone (B1671079) (ecdysterone) and turkesterone, supported by experimental data from in vitro studies.

Quantitative Comparison of Anabolic Activity

PhytoecdysteroidKey In Vitro FindingsKey In Vivo Findings
20-Hydroxyecdysone (Ecdysterone) - Increased protein synthesis by up to 20% in C2C12 myotubes.[1][2][3] - Significantly increased myotube diameter.[4][5]- Increased muscle mass and strength in human studies. - Enhanced grip strength in rats.[1][2][3] - Increased muscle fiber size in rats.
Turkesterone (from Ajuga turkestanica extract) - An extract from Ajuga turkestanica, rich in turkesterone, increased protein synthesis by 25.7% to 31.1% in a C2C12 mouse skeletal cell line.[6]- Anecdotal evidence and rodent studies suggest support for recovery and strength increases, though findings are not as extensively validated in humans as ecdysterone.
Ajugasterone C - Limited specific data on myotube hypertrophy. A study on Ajuga multiflora constituents showed protective effects against muscle atrophy in C2C12 myotubes.[7]- Mentioned as a constituent in plants with traditional use for promoting strength, but specific in vivo anabolic data is scarce.[7]
Cyasterone - Data is often grouped with other ecdysteroids.- Demonstrated anabolic effects in early animal studies.
Polypodine B - Contributes to the anabolic effects of certain plant extracts.- Shows anabolic activity in animal models.

Note: The anabolic activity is inferred from a combination of in vivo and in vitro studies. The quantitative data for 20-Hydroxyecdysone and the Ajuga turkestanica extract are from separate studies, which should be considered when making direct comparisons.

Signaling Pathway of Phytoecdysteroid-Induced Protein Synthesis

Phytoecdysteroids are understood to exert their anabolic effects primarily through the activation of the PI3K/Akt signaling pathway, a central regulator of muscle protein synthesis. This action is independent of androgen receptors, which distinguishes them from anabolic-androgenic steroids.[1][8] The activation of this pathway leads to the downstream phosphorylation of key proteins that initiate mRNA translation and protein synthesis.

Phytoecdysteroid_Signaling_Pathway Phytoecdysteroid Phytoecdysteroid GPCR G-Protein Coupled Receptor (GPCR) Phytoecdysteroid->GPCR PLC Phospholipase C (PLC) GPCR->PLC PI3K PI3K GPCR->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Akt Akt Ca2_release->Akt contributes to activation PIP3_gen PIP3 PI3K->PIP3_gen phosphorylates PIP2 to PIP3_gen->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates eIF4E eIF4E mTORC1->eIF4E activates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis eIF4E->Protein_Synthesis

Caption: Phytoecdysteroid signaling pathway for protein synthesis stimulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the study of phytoecdysteroids' effects on protein synthesis.

In Vitro Hypertrophy Assay in C2C12 Myotubes

This assay is used to visually and quantitatively assess the anabolic effects of phytoecdysteroids on muscle cell size.

1. Cell Culture and Differentiation:

  • C2C12 myoblasts are cultured in a growth medium (DMEM with 10% fetal bovine serum).
  • To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) once the cells reach 80-90% confluency.
  • Myotubes are allowed to form over 4-6 days.[7]

2. Treatment:

  • Differentiated myotubes are treated with various concentrations of the test phytoecdysteroid (e.g., 20-hydroxyecdysone) or a vehicle control (e.g., DMSO).
  • A positive control, such as IGF-1, is often included.[7]

3. Myotube Diameter Measurement:

  • After the treatment period (e.g., 48 hours), cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).
  • Myotube membranes can be visualized using immunofluorescence staining for proteins like myosin heavy chain or through glutaraldehyde-induced autofluorescence.
  • Images are captured using a fluorescence microscope.
  • The diameter of multiple myotubes per treatment group is measured using image analysis software.

Protein Synthesis Measurement using SUnSET (Surface Sensing of Translation) Assay

The SUnSET assay is a non-radioactive method to quantify global protein synthesis in cells.

1. Cell Treatment:

  • Differentiated C2C12 myotubes are treated with the phytoecdysteroid of interest for the desired duration.

2. Puromycin (B1679871) Labeling:

  • A low concentration of puromycin (e.g., 1 µM) is added to the cell culture medium for a short period (e.g., 30 minutes) before harvesting. Puromycin, an aminonucleoside antibiotic, is incorporated into nascent polypeptide chains, effectively tagging newly synthesized proteins.

3. Cell Lysis:

  • Cells are washed with ice-cold PBS and then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

4. Western Blot Analysis:

  • Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
  • The membrane is blocked and then incubated with a primary antibody specific for puromycin.
  • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.
  • The signal is visualized using an enhanced chemiluminescence (ECL) substrate.
  • The intensity of the bands corresponding to puromycylated proteins is quantified using densitometry software.
  • A loading control, such as β-actin or GAPDH, is used to normalize the data.

Western Blot Analysis of Akt Phosphorylation

This method is used to assess the activation of the PI3K/Akt signaling pathway.

1. Sample Preparation:

  • C2C12 myotubes are treated with phytoecdysteroids for various time points.
  • Cells are lysed as described in the SUnSET assay protocol.

2. Western Blotting:

  • Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.
  • The membrane is blocked and then incubated with a primary antibody that specifically recognizes the phosphorylated form of Akt (p-Akt), typically at Serine 473 or Threonine 308.
  • After incubation with an HRP-conjugated secondary antibody and ECL detection, the membrane is stripped and re-probed with a primary antibody for total Akt (t-Akt).

3. Data Analysis:

  • The band intensities for p-Akt and t-Akt are quantified.
  • The ratio of p-Akt to t-Akt is calculated to determine the level of Akt activation.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of phytoecdysteroids on protein synthesis in a cell-based model.

Experimental_Workflow cluster_assays Assays start Start cell_culture C2C12 Myoblast Culture start->cell_culture differentiation Differentiation into Myotubes cell_culture->differentiation treatment Phytoecdysteroid Treatment differentiation->treatment protein_synthesis_assay Protein Synthesis Assay (e.g., SUnSET) treatment->protein_synthesis_assay western_blot Western Blot for Signaling Proteins (p-Akt/Akt) treatment->western_blot hypertrophy_assay Myotube Hypertrophy (Diameter Measurement) treatment->hypertrophy_assay data_analysis Data Analysis and Quantification protein_synthesis_assay->data_analysis western_blot->data_analysis hypertrophy_assay->data_analysis conclusion Conclusion data_analysis->conclusion

References

A Head-to-Head Comparison of 25R-Inokosterone and its 25S Epimer: Unraveling Stereochemistry's Role in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product chemistry and drug discovery, the stereochemical configuration of a molecule can profoundly influence its biological activity. This guide provides a detailed head-to-head comparison of two closely related phytoecdysteroids, 25R-Inokosterone and its 25S epimer. These compounds, differing only in the spatial arrangement at the C-25 position, present a compelling case study in structure-activity relationships. While comprehensive comparative data remains limited, this document synthesizes the available experimental evidence, focusing on their antifungal properties, and provides context regarding the general biological activities of ecdysteroids.

Quantitative Data Presentation

The most direct comparative data available for this compound and 25S-Inokosterone pertains to their antifungal activity against the plant-pathogenic fungi Fusarium oxysporum and Fusarium solani. The following table summarizes the inhibitory effects of these epimers on the mycelial growth of these fungal species.

CompoundTarget OrganismConcentration (µg/mL)Mycelial Growth Inhibition (%)[1]
This compound Fusarium oxysporum50~55%
25S-Inokosterone Fusarium oxysporum50~48%
This compound Fusarium solani50~45%
25S-Inokosterone Fusarium solani50~38%

Note: The percentage of inhibition is approximated from the graphical data presented in the source publication. For precise quantification, consultation of the original study is recommended.

Experimental Protocols

The following is a detailed methodology for the key antifungal experiment cited in this guide.

Antifungal Activity Assay Against Fusarium oxysporum and Fusarium solani

1. Fungal Strains and Culture Conditions:

  • The fungal strains Fusarium oxysporum and Fusarium solani were used in this study.

  • The strains were maintained on Potato Dextrose Agar (PDA) medium.

2. Preparation of Test Compounds:

  • This compound and 25S-Inokosterone were dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create stock solutions.

3. Mycelial Growth Inhibition Assay:

  • A final concentration of 50 µg/mL of each test compound (this compound and 25S-Inokosterone) was incorporated into the PDA medium.

  • A control group containing the solvent (DMSO) at the same concentration used for the test compounds was also prepared.

  • A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony was placed in the center of each PDA plate.

  • The plates were incubated at an appropriate temperature (e.g., 25-28°C) for a specified period, or until the mycelium in the control group reached the edge of the plate.

4. Data Analysis:

  • The diameter of the fungal colony was measured in two perpendicular directions.

  • The percentage of mycelial growth inhibition was calculated using the following formula:

    Where:

    • DC = Average diameter of the fungal colony in the control group.

    • DT = Average diameter of the fungal colony in the treatment group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

While specific signaling pathways that are differentially activated by 25R- and 25S-Inokosterone have not been elucidated, a general pathway for ecdysteroid-mediated anabolic effects in mammals is proposed to involve the activation of the PI3K/Akt signaling cascade. The following diagram illustrates this putative pathway.

ecdysteroid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Putative Membrane Receptor PI3K PI3K Receptor->PI3K Activates Ecdysteroid Ecdysteroid (e.g., Inokosterone) Ecdysteroid->Receptor Binds Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3b GSK3β Akt->GSK3b Inhibits p70S6K p70S6K mTOR->p70S6K Activates 4EBP1 4EBP1 mTOR->4EBP1 Inhibits Protein_Synthesis Increased Protein Synthesis p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibition Relieved

Caption: Putative PI3K/Akt signaling pathway for ecdysteroid-induced anabolism.

The workflow for comparing the antifungal activity of the inokosterone (B78545) epimers is a standardized and logical process. The following diagram outlines the key steps of the experimental workflow.

antifungal_workflow Start Start Prepare_Fungal_Cultures Prepare Fungal Cultures (F. oxysporum, F. solani) Start->Prepare_Fungal_Cultures Prepare_Test_Compounds Prepare Stock Solutions (25R- & 25S-Inokosterone) Start->Prepare_Test_Compounds Inoculate_Plates Inoculate Plates with Fungal Plugs Prepare_Fungal_Cultures->Inoculate_Plates Incorporate_into_Media Incorporate Compounds into PDA Medium Prepare_Test_Compounds->Incorporate_into_Media Incorporate_into_Media->Inoculate_Plates Incubate Incubate at 25-28°C Inoculate_Plates->Incubate Measure_Colony_Diameter Measure Colony Diameter Incubate->Measure_Colony_Diameter Calculate_Inhibition Calculate Percent Inhibition Measure_Colony_Diameter->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Experimental workflow for antifungal mycelial growth inhibition assay.

Discussion and Future Directions

The available data, though limited, suggests that the stereochemistry at the C-25 position of inokosterone does influence its biological activity. In the context of antifungal efficacy, the 25R epimer demonstrated slightly greater inhibitory activity against both Fusarium oxysporum and Fusarium solani compared to the 25S epimer. This subtle difference underscores the importance of stereoselectivity in molecular interactions with biological targets.

For drug development professionals, the broader implications of ecdysteroid activity, including their reported anabolic and adaptogenic effects, warrant further investigation. The lack of direct comparative studies on the anabolic or anti-inflammatory properties of 25R- and 25S-Inokosterone represents a significant knowledge gap. Future research should prioritize head-to-head comparisons of these epimers in validated in vitro and in vivo models relevant to human health. This would include, but not be limited to, assays for ecdysone (B1671078) receptor binding, activation of muscle protein synthesis pathways, and modulation of inflammatory responses. A deeper understanding of how the C-25 stereocenter influences these activities will be critical for the potential development of inokosterone-based therapeutics.

References

Validating the Lack of Androgenic Side Effects of 25R-Inokosterone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A Non-Androgenic Mechanism of Action

Ecdysteroids, including 25R-Inokosterone, are recognized for their anabolic properties. However, unlike anabolic-androgenic steroids (AAS), their mechanism of action does not involve binding to and activating the androgen receptor, which is the primary mediator of both the anabolic and the undesirable androgenic effects of testosterone (B1683101) and its synthetic derivatives. The anabolic effects of ecdysteroids are believed to be mediated through binding to the estrogen receptor beta (ERβ), which in turn activates downstream signaling pathways, such as the PI3K/Akt pathway, promoting muscle protein synthesis. This fundamental difference in the signaling pathway is the basis for the absence of androgenic side effects.

Experimental Protocols for Assessing Androgenic and Anti-Androgenic Activity

To experimentally validate the lack of androgenic side effects of a compound like this compound, two standard assays are employed: the in vitro Androgen Receptor Binding Assay and the in vivo Hershberger Assay.

Androgen Receptor (AR) Binding Assay

This in vitro assay directly measures the ability of a test compound to bind to the androgen receptor. It is a competitive binding assay where the test compound is incubated with a preparation of androgen receptors (often from rat prostate cytosol or a recombinant source) and a radiolabeled androgen (e.g., [3H]-R1881). The displacement of the radiolabeled androgen by the test compound is measured, and from this, the binding affinity (expressed as IC50 or Ki) can be determined. A high binding affinity indicates a strong interaction with the androgen receptor, suggesting potential androgenic or anti-androgenic activity.

Experimental Protocol:

  • Preparation of AR Source: Cytosol containing androgen receptors is prepared from the ventral prostates of castrated rats.

  • Competitive Binding Incubation: Aliquots of the AR-containing cytosol are incubated with a fixed concentration of a radiolabeled androgen (e.g., 1 nM [³H]R1881) and varying concentrations of the test compound (e.g., this compound) or a known competitor (e.g., dihydrotestosterone).

  • Separation of Bound and Unbound Ligand: After incubation, the bound and free radioligand are separated, typically by dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is calculated. The inhibition constant (Ki) can then be derived from the IC50 value.

Hershberger Assay

The Hershberger assay is an in vivo short-term screening test in castrated male rats to detect substances with androgenic or anti-androgenic activity. The assay is based on the principle that certain tissues in the male reproductive tract, such as the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus muscle, are androgen-dependent and will increase in weight in response to androgenic stimulation.

Experimental Protocol:

  • Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.

  • Dosing Regimen:

    • Androgenic Activity: The castrated rats are treated with the test compound (e.g., this compound) daily for 10 consecutive days. A positive control group receives a known androgen like testosterone propionate (B1217596) (TP), and a negative control group receives the vehicle only.

    • Anti-Androgenic Activity: The castrated rats are co-treated with a reference androgen (e.g., testosterone propionate) and the test compound for 10 days. A positive control group receives the reference androgen plus a known anti-androgen like flutamide.

  • Endpoint Measurement: On day 11, the animals are euthanized, and the weights of five androgen-dependent tissues are measured: ventral prostate (VP), seminal vesicles (SV, including coagulating glands and their fluids), levator ani-bulbocavernosus (LABC) muscle, Cowper's glands (COW), and the glans penis (GP).

  • Data Interpretation:

    • A statistically significant increase in the weight of at least two of the five androgen-dependent tissues compared to the vehicle control indicates androgenic activity .

    • A statistically significant decrease in the weight of at least two of the five androgen-dependent tissues in the co-treated group compared to the group receiving the reference androgen alone indicates anti-androgenic activity .

Comparative Data Summary

The following table summarizes expected and known quantitative data for this compound and comparator compounds based on the aforementioned experimental protocols.

CompoundClassAndrogen Receptor Binding Affinity (Ki)Hershberger Assay (Androgenic Effect)Hershberger Assay (Anti-Androgenic Effect)
This compound EcdysteroidExpected to be negligible/Not detectableExpected to show no increase in androgen-dependent tissue weightExpected to show no decrease in androgen-dependent tissue weight
Testosterone Propionate Androgenic SteroidHigh (serves as reference)Significant increase in all androgen-dependent tissue weightsNot applicable
Dihydrotestosterone (DHT) Androgenic SteroidVery High (nM range)Potent increase in androgen-dependent tissue weightsNot applicable
Flutamide Anti-AndrogenModerate (µM range)No increase in androgen-dependent tissue weightsSignificant decrease in androgen-dependent tissue weights in the presence of an androgen
Bicalutamide Anti-AndrogenHigh (nM range)No increase in androgen-dependent tissue weightsPotent decrease in androgen-dependent tissue weights in the presence of an androgen

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the androgen signaling pathway and the experimental workflow of the Hershberger assay.

Androgen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR_Testo Testosterone-AR Complex Testosterone->AR_Testo Binding Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase Conversion AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation AR_dimer AR Dimer AR_Testo->AR_dimer Dimerization cluster_nucleus cluster_nucleus AR_Testo->cluster_nucleus Translocation DHT Dihydrotestosterone (DHT) Five_alpha_reductase->DHT DHT->AR_Testo Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Androgenic_Effects Androgenic Effects (e.g., prostate growth, acne) Transcription->Androgenic_Effects Leads to

Caption: Androgen Signaling Pathway.

Hershberger_Assay_Workflow cluster_prep Preparation cluster_dosing Dosing (10 days) cluster_analysis Analysis (Day 11) cluster_conclusion Conclusion Start Start: Peripubertal Male Rats Castration Surgical Castration Start->Castration Group_A Group A: Vehicle Control Group_B Group B: Testosterone Propionate (TP) (Positive Control for Androgenicity) Group_C Group C: This compound Group_D Group D: TP + Flutamide (Positive Control for Anti-Androgenicity) Group_E Group E: TP + this compound Necropsy Necropsy Tissue_Weighing Weigh Androgen-Dependent Tissues: - Ventral Prostate - Seminal Vesicles - LABC Muscle - Cowper's Glands - Glans Penis Necropsy->Tissue_Weighing Comparison Statistical Comparison of Tissue Weights Tissue_Weighing->Comparison Androgenic Androgenic Effect: Group C > Group A Comparison->Androgenic Anti_Androgenic Anti-Androgenic Effect: Group E < Group B Comparison->Anti_Androgenic No_Effect No Androgenic/Anti-Androgenic Effect: Group C ≈ Group A Group E ≈ Group B Comparison->No_Effect

Caption: Hershberger Assay Experimental Workflow.

Conclusion

25R-Inokosterone: A Comparative Analysis of its Efficacy as an Ecdysone Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdysone (B1671078) agonists are a class of compounds that mimic the action of the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). They bind to and activate the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[1] This activation triggers a cascade of gene expression leading to molting and metamorphosis in insects, making ecdysone agonists valuable tools in pest management and fundamental research.[2] Phytoecdysteroids, such as 25R-Inokosterone, are naturally occurring ecdysteroids found in plants. This guide provides a comparative analysis of this compound with other prominent ecdysone agonists, supported by available experimental data.

Ecdysone Receptor Activation: A Comparative Overview

Stereoisomerism at the C-25 position has been shown to significantly influence the biological activity of ecdysteroids. A study on C-25 epimers of 26-haloponasterone A, synthesized from the respective C-25 epimers of inokosterone, revealed that the (25S)-halo analogues were more active than the corresponding (25R)-halo analogues in a Musca domestica bioassay.[3] This suggests that the spatial orientation of the side chain at C-25 is a critical determinant for effective interaction with the ecdysone receptor.

For a quantitative comparison, the following tables summarize the binding affinities and transcriptional activation data for several well-characterized ecdysone agonists.

Quantitative Comparison of Ecdysone Agonists

Table 1: Binding Affinity of Ecdysone Agonists to the Ecdysone Receptor Complex (EcR/USP)

CompoundOrganismAssay MethodBinding Affinity (Kd)Reference
Ponasterone AChilo suppressalisRadioligand Binding Assay1.2 nM[4]
20-HydroxyecdysoneChironomus tentansRadioligand Binding Assay-[4]
Tebufenozide (RH-5992)Chironomus tentansRadioligand Binding Assay-[4]
Methoxyfenozide (RH-2485)Chironomus tentansRadioligand Binding Assay-[4]
Halofenozide (RH-0345)Chironomus tentansRadioligand Binding Assay-[4]

Note: A lower Kd value indicates a higher binding affinity.

Table 2: Transcriptional Activation Potency of Ecdysone Agonists

CompoundCell LineReporter Gene AssayPotency (EC50)Reference
20-HydroxyecdysoneDrosophila melanogaster S2 cellsLuciferase Reporter Assay-[5]
Ponasterone ADrosophila melanogaster S2 cellsLuciferase Reporter Assay-[5]
Tebufenozide (RH-5992)Chironomus tentans imaginal discsImaginal Disc Evagination AssayLess potent than RH-2485[4]
Methoxyfenozide (RH-2485)Chironomus tentans imaginal discsImaginal Disc Evagination AssayMost potent of the non-steroidals tested[4]

Note: A lower EC50 value indicates a higher potency in activating gene transcription.

Ecdysone Signaling Pathway

The canonical ecdysone signaling pathway is initiated by the binding of an agonist to the EcR subunit of the EcR/USP heterodimer located in the nucleus. This binding induces a conformational change in the receptor complex, leading to the recruitment of coactivators and the initiation of transcription of ecdysone-responsive genes.

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Ecdysone Agonist (e.g., this compound) Agonist->Agonist_n EcR EcR EcR_USP EcR/USP Heterodimer EcR->EcR_USP USP USP USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to Target_Gene Target Gene EcRE->Target_Gene mRNA mRNA Target_Gene->mRNA Transcription Protein Protein Synthesis (Molting & Metamorphosis) mRNA->Protein Translation Agonist_n->EcR_USP Binding & Activation

Caption: The ecdysone signaling pathway.

Experimental Protocols

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the ecdysone receptor.

Methodology:

  • Receptor Preparation: The ligand-binding domains (LBDs) of EcR and USP are expressed as fusion proteins (e.g., with GST) in E. coli and purified.

  • Radioligand: A radiolabeled ecdysteroid with high affinity, such as [³H]Ponasterone A, is used.

  • Binding Reaction: A constant concentration of the radioligand is incubated with the purified EcR/USP heterodimer in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity on the filter is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Start prepare_receptor Prepare EcR/USP Heterodimer start->prepare_receptor incubate Incubate with [³H]PonA and Test Compound prepare_receptor->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC50 and Kd quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Insect Cell-Based Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an ecdysone-responsive promoter.

Methodology:

  • Cell Culture: An insect cell line, such as Drosophila melanogaster S2 cells or Spodoptera frugiperda Sf9 cells, is used.[6]

  • Transfection: The cells are transiently transfected with two plasmids:

    • An expression plasmid containing the cDNAs for EcR and USP.

    • A reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) downstream of an ecdysone response element (EcRE).

  • Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., this compound).

  • Lysis and Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The concentration of the test compound that produces a half-maximal response (EC50) is determined from the dose-response curve.

Reporter_Gene_Assay cluster_workflow Reporter Gene Assay Workflow start Start culture_cells Culture Insect Cells (e.g., S2 or Sf9) start->culture_cells transfect Transfect with EcR/USP and Reporter Plasmids culture_cells->transfect treat Treat with Test Compound transfect->treat measure Measure Reporter Gene Activity treat->measure analyze Determine EC50 measure->analyze end End analyze->end

References

Replicating Myostatin Inhibition Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current literature reveals a notable absence of published, peer-reviewed studies specifically investigating the myostatin-inhibiting properties of 25R-Inokosterone. While ecdysteroids, the class of compounds to which this compound belongs, have been studied for their anabolic properties, direct evidence of their mechanism of action via myostatin inhibition is not yet established in the scientific literature. This guide, therefore, provides a comparative overview of well-characterized myostatin inhibitors, presenting their performance data and the experimental protocols used to generate these findings. This information is intended to serve as a valuable resource for researchers seeking to investigate potential new myostatin inhibitors like this compound.

Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, is a potent negative regulator of skeletal muscle mass. Its inhibition has been a key therapeutic target for muscle-wasting diseases. Various strategies to inhibit myostatin signaling have been developed, including the use of neutralizing antibodies, soluble receptors, and other inhibitory proteins.

Quantitative Comparison of Myostatin Inhibitors

The following table summarizes the in vivo effects of several well-documented myostatin inhibitors on muscle mass in preclinical models. These data provide a benchmark for evaluating the potential efficacy of novel inhibitory compounds.

Inhibitor/MethodModel OrganismKey Findings
ACVR2B-Fc (Soluble Receptor) Wild-type MiceUp to 60% increase in muscle mass in 2 weeks.[1]
Mstn -/- Mice15-26% increase in muscle weights, suggesting inhibition of other ligands besides myostatin.[2]
oim Mice (Osteogenesis Imperfecta)Significant increases in pectoralis, triceps, and quadriceps muscle weight.[3]
REGN1033 (Trevogrumab) (Antibody) Young and Aged MiceIncreased muscle fiber size, muscle mass, and force production.[4][5]
CB17-SCID and C57BL/6 MiceSignificant increase in gastrocnemius (~20%) and tibialis anterior (~20%) muscle weight and muscle fiber area (~15%).[6]
SRK-015 (Apitegromab) (Antibody) Mouse Models of SMAEffectively increased muscle mass and function.[7]
JA16 (Antibody) Wild-type MiceUp to 25% increase in muscle weights.[2]
Follistatin (Inhibitory Protein) mdx/FS I-I MiceIncreased skeletal muscle mass and reduced cell infiltration in muscles.[8]

Ecdysteroids and Muscle Growth

Ecdysteroids, including ecdysterone, are a class of steroid hormones found in arthropods and some plants. While direct evidence for myostatin inhibition by this compound is lacking, studies on other ecdysteroids have demonstrated anabolic effects.

CompoundModelKey Findings
Ecdysterone RatsStrong hypertrophic effect on the fiber size of the soleus muscle, stronger than metandienone, estradienedione, and SARM S 1 at the same dose (5 mg/kg).[9]
C2C12 MyotubesSignificant increase in myotube diameter, comparable to dihydrotestosterone (B1667394) and IGF-1.[9]
HumansSignificantly higher increases in muscle mass and one-repetition bench press performance in participants taking ecdysterone supplements.[10]

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental protocols are crucial. Below are methodologies for key assays used in the evaluation of myostatin inhibitors.

Myostatin Signaling Pathway

Myostatin initiates its signaling cascade by binding to the activin type IIB receptor (ActRIIB), which then recruits and phosphorylates a type I receptor (ALK4 or ALK5). This leads to the phosphorylation of SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes, ultimately inhibiting myogenesis.[11][12][13]

Myostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Myostatin Myostatin ActRIIB ActRIIB Myostatin->ActRIIB 1. Binding ALK4_5 ALK4/5 ActRIIB->ALK4_5 2. Recruitment & Phosphorylation SMAD2_3 SMAD2/3 ALK4_5->SMAD2_3 3. Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Inhibition of Myogenic Genes (e.g., MyoD) SMAD_complex->Gene_Transcription 5. Nuclear Translocation

Myostatin Signaling Pathway

Experimental Workflow for Myostatin Inhibitor Screening

A typical workflow for identifying and validating novel myostatin inhibitors involves a multi-step process, starting with high-throughput screening and progressing to in vivo animal models.[14]

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation HTS High-Throughput Screening (e.g., CAGA-Luciferase Assay) Binding_Assay Binding Affinity Assay (e.g., ELISA, SPR) HTS->Binding_Assay Identify 'Hits' Animal_Model Animal Model Administration (e.g., Mice) Binding_Assay->Animal_Model Select Lead Compounds Muscle_Mass Muscle Mass & Composition (e.g., Dissection, DEXA) Animal_Model->Muscle_Mass Muscle_Function Muscle Function Tests (e.g., Grip Strength, Rotarod) Animal_Model->Muscle_Function

Myostatin Inhibitor Discovery Workflow

Cell-Based (CAGA)12-Luciferase Reporter Assay

This is a widely used high-throughput screening method to identify compounds that inhibit myostatin signaling.

  • Principle: A stable cell line (e.g., HEK293) is engineered to express a luciferase reporter gene under the control of a SMAD-responsive promoter element (the CAGA box).[14][15] When myostatin activates the SMAD pathway, the promoter is activated, leading to the production of luciferase and a measurable light signal. Inhibitors will reduce or block this signal.[14]

  • Methodology:

    • Cell Seeding: Seed the engineered HEK293-(CAGA)12 cells in a 96-well plate.[16]

    • Compound Treatment: Add the test compounds (e.g., this compound) at various concentrations to the wells.

    • Myostatin Stimulation: Add a pre-determined concentration of recombinant myostatin to all wells (except negative controls) to stimulate the signaling pathway.[14]

    • Incubation: Incubate the plates for 18-24 hours to allow for gene expression and luciferase production.[14]

    • Lysis and Detection: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.[14][17]

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (myostatin only) and negative (no myostatin) controls. Potent "hits" are selected for further validation.[14]

In Vivo Muscle Mass and Function Assessment

Animal models are essential for evaluating the in vivo efficacy of myostatin inhibitors.

  • Principle: The inhibitor is administered systemically to animals (typically mice) for a defined period. Changes in muscle mass, body composition, and muscle function are measured to determine the compound's therapeutic effect.[14]

  • Methodology:

    • Animal Dosing: Administer the test inhibitor (e.g., via intraperitoneal or subcutaneous injection) to the animals at a specified dose and frequency.[4][18]

    • Body Composition Analysis: Monitor changes in lean body mass and fat mass using techniques like Dual-Energy X-ray Absorptiometry (DEXA).

    • Muscle Dissection and Weighing: At the end of the study, euthanize the animals and carefully dissect specific muscles (e.g., gastrocnemius, tibialis anterior). Record the wet weight of each muscle.[19]

    • Muscle Function Tests:

      • Grip Strength: Measure forelimb and/or hindlimb grip strength using a grip strength meter.[14][19]

      • Rotarod Test: Assess motor coordination and endurance by measuring the time an animal can remain on a rotating rod.[14][20]

  • Data Analysis: Compare the changes in muscle mass and function between the treated group and a vehicle-treated control group. Statistical analysis is used to determine the significance of the observed effects.

References

Safety Operating Guide

Proper Disposal of 25R-Inokosterone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Disposal Plan

The primary disposal methods for ecdysteroids like 25R-Inokosterone involve chemical destruction or controlled incineration. It is imperative to avoid disposing of this compound down the drain or in regular trash.[1] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local and national regulations.[2]

Key Disposal Considerations
ParameterGuidelineSource
Primary Disposal Method Dispose of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
Prohibited Disposal Do not contaminate water, foodstuffs, feed, or seed. Do not discharge into sewer systems.[1]
Containerization Use suitable, tightly closed, and properly labeled containers for disposal.[1]
Waste Classification Treat as hazardous waste.General Guidance
Spill Management Collect adhered or collected material promptly and dispose of in accordance with appropriate laws and regulations.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • Clearly label all containers with "Hazardous Waste" and the full chemical name, "this compound." Avoid abbreviations or chemical formulas.

    • Segregate this compound waste from other chemical waste streams to prevent accidental reactions. Store separately from incompatible materials.

  • Container Management :

    • Use leak-proof, screw-top containers for liquid waste, filled to no more than 80% capacity.

    • Ensure solid waste is in a sealed, durable container.

    • The outer surface of the container must be clean and free of contamination.

  • Storage :

    • Store waste in a designated, well-ventilated, and secure area.

    • Follow all institutional guidelines regarding the maximum allowable storage time for hazardous waste.

  • Arranging for Disposal :

    • Contact your institution's EHS office to schedule a pickup for your hazardous waste.

    • Provide them with a complete list of the chemicals for disposal, including quantities.

  • Empty Container Disposal :

    • Containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies. Deface or remove the original label.

Experimental Workflow for Disposal

The following diagram outlines the general decision-making process for the disposal of this compound and other laboratory chemicals.

cluster_start Start cluster_characterization Waste Characterization cluster_containerization Containerization & Labeling cluster_segregation Segregation & Storage cluster_disposal Disposal start This compound Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous select_container Select Appropriate, Leak-Proof Container is_hazardous->select_container Yes non_hazardous Dispose as Non-Hazardous Waste (Consult EHS) is_hazardous->non_hazardous No label_waste Label with 'Hazardous Waste' & Chemical Name select_container->label_waste segregate Segregate from Incompatible Chemicals label_waste->segregate store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs incinerate Licensed Chemical Incineration/Destruction contact_ehs->incinerate

Disposal workflow for this compound.

References

Personal protective equipment for handling 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 25R-Inokosterone. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. As a potent bioactive compound, this compound should be handled with care, treating it as a potentially hazardous substance. All users must review the complete Safety Data Sheet (SDS) for the specific product in use before commencing any work. The following guidelines are based on general principles for handling potent steroid-like compounds.

Core Safety and Personal Protective Equipment (PPE)

Given the bioactive nature of this compound, minimizing exposure is paramount. The following PPE is mandatory when handling this compound, particularly in its solid, powdered form.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves compliant with EN 374.[1]Provides a robust barrier against skin contact. Nitrile offers good chemical resistance. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US).[1]Protects against accidental splashes of the compound, especially when in solution.
Body Protection A fully buttoned laboratory coat, preferably disposable and resistant to chemical permeation.[2]Prevents contamination of personal clothing and skin.
Respiratory Protection A properly fitted N95 respirator or higher is required if there is a risk of aerosolization or when handling the solid compound outside of a certified chemical fume hood.[3][4]Protects against inhalation of fine particles.

Operational Plan: From Receipt to Disposal

The following step-by-step guide outlines the safe handling workflow for this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

  • The storage location should be clearly labeled and accessible only to authorized personnel. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration at -20°C or -80°C.[6]

2. Handling and Preparation of Solutions:

  • All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.[7]

  • Use a calibrated balance with a draft shield to weigh the required amount of the compound.

  • When preparing solutions, slowly add the appropriate solvent (e.g., DMSO, Ethanol) to the solid to dissolve it, minimizing splashing.

  • When diluting stock solutions or adding the compound to experimental setups, continue to wear all prescribed PPE.

  • Work over a disposable absorbent bench pad to contain any potential spills.

3. Decontamination and Cleaning:

  • All non-disposable equipment that has come into contact with this compound should be decontaminated. Consult the specific SDS for appropriate decontamination procedures.

  • Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect all disposable PPE (gloves, gowns, etc.), absorbent pads, and any contaminated labware in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Disposal Method: All waste must be disposed of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[8] Do not discharge to sewer systems.[1]

Experimental Protocols

First Aid Measures in Case of Exposure:

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

G cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal receipt Receive & Inspect storage Store in Designated Area receipt->storage ppe Don Appropriate PPE storage->ppe weighing Weigh Solid in Fume Hood ppe->weighing dissolving Prepare Solution weighing->dissolving experiment Perform Experiment dissolving->experiment decontaminate Decontaminate Equipment experiment->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Doff PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe end End remove_ppe->end start Start start->receipt

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.